molecular formula C16H12ClNO B1200442 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde CAS No. 90815-01-3

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B1200442
CAS No.: 90815-01-3
M. Wt: 269.72 g/mol
InChI Key: NANCGWIQWABHDC-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C16H12ClNO and its molecular weight is 269.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 741908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H12ClNO/c17-14-5-3-4-12(8-14)9-18-10-13(11-19)15-6-1-2-7-16(15)18/h1-8,10-11H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANCGWIQWABHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30354523
Record name 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde
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Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

90815-01-3
Record name 1-[(3-Chlorophenyl)methyl]-1H-indole-3-carboxaldehyde
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Record name 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde
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Record name 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741908
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Record name 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde
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Foundational & Exploratory

Synthesis of 1-(3-Chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. This document details two primary synthetic pathways, providing in-depth experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Executive Summary

This compound can be efficiently synthesized through two principal routes:

  • Route A: N-alkylation of commercially available indole-3-carbaldehyde with 3-chlorobenzyl chloride.

  • Route B: A two-step process involving the N-alkylation of indole followed by a Vilsmeier-Haack formylation of the resulting 1-(3-chlorobenzyl)-1H-indole.

Both methods offer viable pathways to the target compound, with the choice of route often depending on the availability of starting materials and desired scale of production. This guide provides detailed methodologies for both approaches, enabling researchers to select the most suitable process for their specific needs.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 90815-01-3[1]
Molecular Formula C16H12ClNO
Molecular Weight 269.73 g/mol
Boiling Point 465.5 °C at 760 mmHg
Density 1.21 g/cm³
Spectroscopic Data
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.01 (s, 1H, CHO), 8.33 (d, J=7.6 Hz, 1H, Ar-H), 7.73 (s, 1H, Ar-H), 7.39-7.31 (m, 6H, Ar-H), 7.20-7.15 (m, 2H, Ar-H), 5.37 (s, 2H, CH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 184.6, 138.4, 137.5, 135.3, 129.1, 128.4, 127.2, 125.5, 124.2, 123.1, 122.2, 118.5, 110.4, 51.0

Note: NMR data is based on the closely related analogue 1-benzyl-1H-indole-3-carbaldehyde and may show slight variations for the 3-chloro substituted compound.

Synthetic Pathways and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are presented below.

Route A: N-Alkylation of Indole-3-carbaldehyde

This one-step method is a direct and efficient approach to the target molecule, starting from readily available indole-3-carbaldehyde.

Synthesis_Route_A Indole-3-carbaldehyde Indole-3-carbaldehyde Reaction_Vessel N-Alkylation Indole-3-carbaldehyde->Reaction_Vessel 3-Chlorobenzyl_chloride 3-Chlorobenzyl_chloride 3-Chlorobenzyl_chloride->Reaction_Vessel Base_Solvent K2CO3, DMF Base_Solvent->Reaction_Vessel Product This compound Reaction_Vessel->Product Reflux, 6h Workup Synthesis_Route_B cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Vilsmeier-Haack Formylation Indole Indole Reaction_Vessel_1 N-Alkylation Indole->Reaction_Vessel_1 3-Chlorobenzyl_chloride_1 3-Chlorobenzyl chloride 3-Chlorobenzyl_chloride_1->Reaction_Vessel_1 Base_Solvent_1 KOH, DMSO Base_Solvent_1->Reaction_Vessel_1 Intermediate 1-(3-Chlorobenzyl)-1H-indole Intermediate_2 1-(3-Chlorobenzyl)-1H-indole Reaction_Vessel_1->Intermediate Reaction_Vessel_2 Formylation Intermediate_2->Reaction_Vessel_2 Vilsmeier_Reagent POCl3, DMF Vilsmeier_Reagent->Reaction_Vessel_2 Product_2 This compound Reaction_Vessel_2->Product_2 Hydrolysis

References

In-Depth Technical Guide: Physicochemical Properties and Biological Activity of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and biological activity of the compound 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde. This molecule, a derivative of indole-3-carbaldehyde, has been identified as a compound of interest in oncological research. This document collates available data on its chemical characteristics, a representative synthetic protocol, and its inhibitory effects on cancer cell lines, alongside a visualization of a key signaling pathway implicated in its mechanism of action.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₆H₁₂ClNO[1]
Molecular Weight 269.73 g/mol [1]
CAS Number 90815-01-3[1]
Density 1.21 g/cm³[1]
Boiling Point 465.5 °C at 760 mmHg[1]
Flash Point 235.3 °C[1]
Refractive Index 1.62[1]
XLogP3 4.2[1]
PSA 22 Ų[1]

Biological Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. A patent has disclosed its activity as an oncogenic Ras-specific cytotoxic compound. The half-maximal inhibitory concentration (IC₅₀) values against three human cancer cell lines are presented below.

Cell LineIC₅₀ (µM)
T29>4.5
T29K6.43
H4608.43

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature, a general and reliable method for the N-alkylation of indole-3-carbaldehyde with benzyl halides has been widely reported. The following protocol is a representative procedure adapted from these established methods.

Reaction Scheme:

Materials:

  • Indole-3-carbaldehyde

  • 3-Chlorobenzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 equivalent) in dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add 3-chlorobenzyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Characterization:

The purified product would typically be characterized by the following spectroscopic methods to confirm its identity and purity:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the number and environment of carbon atoms.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., aldehyde C=O stretch, aromatic C-H stretch).

  • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern.

Note: Specific, experimentally obtained spectra for this compound are not currently available in the public domain.

Signaling Pathway Visualization

The reported activity of this compound as an oncogenic Ras-specific cytotoxic compound suggests its interference with the Ras signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The following diagram illustrates a simplified overview of the canonical Ras/MAPK signaling cascade.

Ras_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS Ras_GDP Ras-GDP (Inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) RAF RAF Ras_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for TargetCompound This compound TargetCompound->Ras_GTP Inhibits (Presumed Target)

Caption: Simplified diagram of the oncogenic Ras/MAPK signaling pathway.

References

In-Depth Technical Guide: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 90815-01-3

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its chemical properties, synthesis, and potential biological significance, offering a valuable resource for researchers and scientists in the field.

Chemical and Physical Properties

This compound is a derivative of indole-3-carbaldehyde, featuring a 3-chlorobenzyl group attached to the indole nitrogen. This substitution significantly influences its physicochemical properties and potential biological activity.[1][2][3][4] The key properties are summarized in the table below.

PropertyValueReference
CAS Number 90815-01-3[1][2][3][4]
Molecular Formula C16H12ClNO[1]
Molecular Weight 269.73 g/mol [1]
Boiling Point 465.5 °C at 760 mmHg[1]
Density 1.21 g/cm³[1]
Flash Point 235.3 °C[1]
Refractive Index 1.62[1]
LogP (XLogP3) 4.15550[1]
PSA (Polar Surface Area) 22 Ų[1]

Synthesis and Experimental Protocols

General Experimental Protocol: N-Alkylation of Indole-3-carbaldehyde

This protocol is based on established methods for the N-alkylation of indoles.

Materials:

  • Indole-3-carbaldehyde

  • 3-chlorobenzyl chloride

  • A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N))

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF))

  • Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Deprotonation: To a solution of indole-3-carbaldehyde in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the base portion-wise at a controlled temperature (often 0 °C to room temperature). Stir the mixture for a specified time to allow for the formation of the indole anion.

  • Alkylation: Add a solution of 3-chlorobenzyl chloride in the same anhydrous solvent to the reaction mixture dropwise.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the indole-3-carbaldehyde scaffold is a well-established pharmacophore with a wide range of biological activities.[5][6] Derivatives of indole-3-carbaldehyde have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

The biological effects of indole derivatives are often mediated through their interaction with key signaling pathways. Two such pathways of relevance are the Aryl Hydrocarbon Receptor (AhR) pathway and the NLRP3 inflammasome pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Indole-3-carbaldehyde, the parent compound, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cellular homeostasis. Activation of AhR by indole derivatives can modulate the expression of target genes, influencing various physiological and pathological processes.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole-3-carbaldehyde_Derivative 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde AhR AhR Indole-3-carbaldehyde_Derivative->AhR Binds HSP90 HSP90 AhR->HSP90 Complex ARNT ARNT AhR->ARNT Dimerizes XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds Target_Genes Target Gene Expression XRE->Target_Genes Biological_Response Biological Response (e.g., Immune Modulation) Target_Genes->Biological_Response

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

NLRP3 Inflammasome Pathway

Some indole derivatives have been shown to inhibit the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

NLRP3_Inflammasome_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., PAMPs, DAMPs) NLRP3 NLRP3 Inflammatory_Stimuli->NLRP3 Activates ASC ASC NLRP3->ASC Recruits Pro-caspase-1 Pro-caspase-1 ASC->Pro-caspase-1 Recruits Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Cleavage Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleaves IL-1β IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation Indole_Derivative 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde Indole_Derivative->NLRP3 Inhibits

Caption: NLRP3 inflammasome activation and potential inhibition.

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Start Start: Indole-3-carbaldehyde & 3-chlorobenzyl chloride Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde Characterization->Final_Product

Caption: General experimental workflow.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its structural similarity to other biologically active indole derivatives suggests potential for activity in areas such as oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

  • Developing and optimizing a specific, high-yield synthesis protocol for this compound.

  • Conducting comprehensive spectroscopic analysis to fully characterize the molecule.

  • Performing a wide range of biological assays to determine its bioactivity profile, including its effects on the AhR and NLRP3 inflammasome pathways.

  • Investigating its structure-activity relationship (SAR) by synthesizing and testing related analogues.

This in-depth technical guide serves as a foundational resource to stimulate and guide further research into the chemical and biological properties of this compound, with the ultimate goal of unlocking its potential in drug discovery and development.

References

A Technical Guide to the Biological Activities of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many variations, the 1-benzyl-1H-indole-3-carbaldehyde structure serves as a highly versatile intermediate for synthesizing novel compounds with significant therapeutic potential. The N-benzyl group provides crucial steric and electronic properties, while the aldehyde at the C3-position offers a reactive handle for a multitude of chemical transformations. This guide provides an in-depth overview of the diverse biological activities exhibited by derivatives of this scaffold, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Anticancer Activity

Derivatives of 1-benzyl-1H-indole-3-carbaldehyde have demonstrated significant potential as anticancer agents, with various modifications leading to potent cytotoxicity against several human cancer cell lines.

Hydrazone derivatives have shown particular promise against triple-negative breast cancer (TNBC). A series of N-benzyl indole-3-carboxaldehyde-based hydrazones exhibited significant anti-TNBC activity, with one compound featuring a phenyl substitution (5b) showing an IC50 value of 17.2 ± 0.4 μM against the MDA-MB-231 cell line.[1][2] Molecular docking studies suggest these compounds may act by inhibiting the epidermal growth factor receptor (EGFR).[1][2] Another study on indole-based sulfonohydrazides found that a 4-chloro substituted derivative (5f) potently inhibited both MCF-7 (estrogen receptor-positive) and MDA-MB-468 (TNBC) breast cancer cells, with IC50 values of 13.2 μM and 8.2 μM, respectively. This compound was notably non-toxic to noncancerous HEK 293 cells, indicating a degree of selectivity for cancer cells.

Furthermore, the introduction of a quinoxaline moiety has led to a derivative with dramatic in vivo efficacy. The compound 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a) displayed potent activity against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%.[3]

Table 1: Anticancer Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives
Compound ClassSpecific DerivativeTarget Cell LineActivity (IC50 / % Inhibition)Reference
HydrazonePhenyl-substituted hydrazone (5b)MDA-MB-231 (Breast)17.2 ± 0.4 μM[1][2]
Sulfonohydrazide4-chloro-benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2 μM
MDA-MB-468 (Breast)8.2 μM
Quinoxaline2-chloro-3-(1-benzyl indol-3-yl) quinoxaline (12a)Ovarian Cancer Xenograft (in vivo)100.0 ± 0.3 % tumor suppression[3]
Indolin-2-one4-(p-chlorophenyl)thiazole derivative (7d)MCF-7 (Breast)2.93 ± 0.47 µM[4]
Visualizations: Anticancer Workflow and Signaling

The general workflow for screening potential anticancer compounds and a simplified signaling pathway for EGFR, a known target, are depicted below.

anticancer_workflow cluster_workflow In Vitro Anticancer Screening Workflow start Seed Cancer Cells in 96-well plates treat Add Serial Dilutions of Test Compounds start->treat 24h incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay read Measure Absorbance (Plate Reader) assay->read analyze Calculate % Viability and IC50 Values read->analyze

In Vitro Anticancer Screening Workflow

egfr_pathway cluster_pathway Simplified EGFR Signaling Pathway ligand EGF Ligand egfr EGFR ligand->egfr dimer Receptor Dimerization & Autophosphorylation egfr->dimer Binding ras Ras/Raf/MEK/ERK Pathway dimer->ras pi3k PI3K/Akt Pathway dimer->pi3k proliferation Cell Proliferation, Survival, Growth ras->proliferation pi3k->proliferation inhibitor Hydrazone Derivative inhibitor->egfr Inhibition

Simplified EGFR Signaling Pathway

Antimicrobial Activity

The structural versatility of the 1-benzyl-1H-indole-3-carbaldehyde scaffold has also been exploited to develop new antimicrobial agents. Quinoxaline derivatives have shown notable activity against a range of bacterial and fungal pathogens.[3] Specifically, certain 3-(indol-3-yl)quinoxalin-2(1H)ones and 2-(piperazin-1-yl)-3-(indol-3-yl)quinoxalines were the most active compounds tested against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus.[3] Against the fungal pathogen Candida albicans, 2-chloro-3-(indol-3-yl)quinoxalines were the most effective.[3]

Conversely, not all modifications yield antimicrobial properties. A study on N-benzyl-1H-indole-3-carboxamide found that at a concentration of 3 mg/mL, the compound showed no zone of inhibition against a panel of bacteria (S. aureus, E. coli, P. aeruginosa, B. subtilis, K. pneumonia) and fungi (C. albicans, A. niger).[5][6] This highlights the chemical specificity required to impart antimicrobial activity to the core structure.

Table 2: Antimicrobial Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives
Compound ClassTarget Organism(s)Activity/ResultReference
Quinoxaline derivativesP. aeruginosa, B. cereus, S. aureusMost active among tested compounds[3]
2-Chloro-quinoxaline derivativesC. albicansMost active against this fungus[3]
Carboxamide derivativeS. aureus, E. coli, P. aeruginosa, B. subtilis, K. pneumonia, C. albicans, A. nigerNo zone of inhibition at 3 mg/mL[5][6]
Aminoguanidinium derivativesESKAPE pathogens, MRSAPotent activity (MICs 2–16 µg/mL)[7]

Enzyme Inhibitory Activity

Beyond cytotoxicity and microbicidal action, derivatives have been designed as specific enzyme inhibitors, demonstrating potential for treating metabolic disorders and infectious diseases.

Urease Inhibition: Urease is a key virulence factor for pathogens like Helicobacter pylori. Oxime derivatives of N-substituted indole-3-carbaldehydes have been identified as potent urease inhibitors. The N-benzyl oxime derivative (9) showed an IC50 of 0.0345 ± 0.0008 mM, which was significantly more potent than the standard inhibitor thiourea (IC50 = 0.2387 ± 0.0048 mM).[8]

Table 3: Enzyme Inhibitory Activity of 1-Benzyl-1H-indole-3-carbaldehyde Derivatives
Compound ClassTarget EnzymeActivity (IC50)Reference
Oxime Derivative (9)Urease (Macrotyloma uniflorum)0.0345 ± 0.0008 mM[8]

Visualization: Enzyme Inhibition

enzyme_inhibition cluster_normal Normal Enzyme Function cluster_inhibited Competitive Inhibition E1 Enzyme P1 Product E1->P1 S1 Substrate S1->E1 E2 Enzyme S2 Substrate S2->E2 Blocked I2 Inhibitor I2->E2 Binds to Active Site

Mechanism of Competitive Enzyme Inhibition

Anti-inflammatory Activity

The indole scaffold is present in many anti-inflammatory drugs. Research into 1-benzyl-1H-indole derivatives has explored this potential. A study focused on novel 6-Chloro-3-[(N,N-diethylamino)(oxo)acetyl]-1-benzyl-N-aryl-1H-indole-5-carboxamide derivatives reported that the synthesized compounds exhibited moderate to significant anti-inflammatory and antipyretic activities, though specific quantitative data was not detailed.[9] While this area is less quantitatively defined in the literature compared to anticancer or antimicrobial activities, it remains a promising avenue for future drug development based on this versatile scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the synthesis of the parent compound and key biological assays.

General Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

This procedure describes the N-benzylation of indole-3-carbaldehyde, the common starting point for the derivatives discussed.[8][10]

  • Reaction Setup: A mixture of 1H-indole-3-carbaldehyde (1.0 eq), benzyl chloride or benzyl bromide (1.2-1.7 eq), and anhydrous potassium carbonate (K2CO3) (2.0 eq) is prepared in a suitable solvent such as Dimethylformamide (DMF) or a mixture of acetonitrile (CH3CN) and DMF.[8]

  • Reaction Condition: The mixture is heated to reflux (approx. 82-90°C) and stirred vigorously for 6-12 hours.[8] The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove inorganic salts.

  • Purification: The solvent is evaporated under reduced pressure. The resulting residue is often purified by pouring it into ice-cold water to precipitate the product, which is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure 1-benzyl-1H-indole-3-carbaldehyde.[8]

Antimicrobial Screening (Agar Well Diffusion Method)

This method is widely used to evaluate the antimicrobial activity of chemical compounds.[11][12]

  • Media Preparation: A suitable medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized.[11] The molten agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized microbial inoculum (e.g., matched to a 0.5 McFarland standard) is uniformly spread over the entire surface of the agar plate using a sterile cotton swab.[11]

  • Well Creation: A sterile cork borer (6-8 mm diameter) is used to punch wells aseptically into the agar.[12][13]

  • Compound Application: A specific volume (e.g., 100 µL) of the test compound, dissolved in a suitable solvent like DMSO, is added to a well.[14] Positive (standard antibiotic) and negative (solvent) controls are added to separate wells on the same plate.[11][15]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]

  • Data Collection: The diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.[16][17]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[16]

  • Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with the vehicle (e.g., DMSO) only. The plates are then incubated for an additional 48-72 hours.[16]

  • MTT Addition: A sterile MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[16][17]

  • Formazan Solubilization: The medium is carefully removed, and a solvent such as DMSO is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[16][17]

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[17]

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[16]

In Vitro Urease Inhibition Assay (Berthelot Method)

This assay quantifies urease activity by measuring the production of ammonia.[18][19][20]

  • Reagent Preparation: Prepare a urease enzyme solution, a urea substrate solution, buffer, and Berthelot reagents (Reagent A: phenol/nitroprusside; Reagent B: hypochlorite).[20][21]

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, buffer, and the urease enzyme solution. A control well contains the enzyme and buffer but no inhibitor.

  • Enzyme Reaction: Incubate the plate briefly (e.g., 10-15 minutes at 37°C) to allow the inhibitor to interact with the enzyme. Initiate the reaction by adding the urea substrate solution to all wells. Incubate again for a set period (e.g., 30 minutes at 37°C).[18]

  • Color Development: Stop the reaction and begin color development by adding Reagent A followed by Reagent B to all wells.[20] Incubate for approximately 30 minutes at room temperature for the blue-green color to develop.

  • Measurement: Measure the absorbance of the indophenol product spectrophotometrically at a wavelength between 625 and 670 nm.[18]

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.[18] The IC50 value can then be determined.

References

Unraveling the Molecular intricacies: A Technical Guide to the Mechanism of Action of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific information regarding the mechanism of action of the synthetic indole derivative, 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde. While direct studies on this specific compound are limited, this document extrapolates from research on structurally analogous compounds and the broader class of indole-3-carbaldehyde derivatives to present a detailed understanding of its potential biological activities and molecular targets.

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, found in a vast array of biologically active natural products and synthetic compounds.[1] Indole-3-carbaldehyde (I3A), a metabolite of tryptophan, serves as a versatile starting point for the development of novel therapeutic agents with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ease of modification at the indole nitrogen (N1) and the C3-aldehyde group allows for the fine-tuning of their biological effects.[2] The subject of this guide, this compound, features a 3-chlorobenzyl group at the N1 position, a substitution anticipated to significantly influence its biological profile.

Putative Mechanism of Action: Insights from a Close Structural Analogue

Direct mechanistic studies on this compound are not extensively available in the current literature. However, substantial insights can be drawn from its close structural isomer, 1-[(4-chlorophenyl)methyl]-1H-indole-3-carboxaldehyde, also known as Oncrasin-1.[3] Research on Oncrasin-1 has identified it as a potential anticancer agent with a novel mechanism of action.

Interruption of RNA Processing Machinery

Studies on Oncrasin-1 have revealed its ability to interrupt the RNA processing machinery in cancer cells.[3] This interference with a fundamental cellular process represents a promising avenue for cancer therapy. The proposed mechanism suggests that by disrupting the normal processing of RNA, the compound can lead to the accumulation of unprocessed transcripts and ultimately trigger cell death.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre_mRNA pre-mRNA DNA->pre_mRNA Transcription mRNA_processing mRNA Processing (Splicing, Capping, Polyadenylation) pre_mRNA->mRNA_processing mature_mRNA Mature mRNA mRNA_processing->mature_mRNA Nuclear_Export Nuclear Export mature_mRNA->Nuclear_Export Ribosome Ribosome Nuclear_Export->Ribosome Translation Protein Protein Synthesis Ribosome->Protein Oncrasin1 1-(chlorobenzyl)-1H-indole-3-carbaldehyde (Oncrasin-1) Oncrasin1->mRNA_processing Interruption

Caption: Proposed mechanism of Oncrasin-1 via RNA processing interruption.

Anticancer Activity of Structurally Related Indole Derivatives

The anticancer potential of the 1-(chlorobenzyl)-1H-indole scaffold is further supported by studies on related carbohydrazide derivatives. These compounds have demonstrated potent cytotoxicity against various human cancer cell lines.[4]

Cytotoxicity Data

The following table summarizes the cytotoxic activities of representative indole-3-carbaldehyde derivatives against different cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Carbohydrazide(E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide with 4-Cl substituent on benzylideneSW620 (colon), PC-3 (prostate), NCI-H23 (lung)0.011 - 0.001[4]
Carbohydrazide(E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide with 4-NO2 substituent on benzylideneSW620 (colon), PC-3 (prostate), NCI-H23 (lung)0.011 - 0.001[4]
Carbohydrazide(E)-N'-benzylidene-1-(4-chlorobenzyl)-1H-indole-3-carbohydrazide with 2-OH substituent on benzylideneSW620 (colon), PC-3 (prostate), NCI-H23 (lung)0.56 - 0.83[4]
Thiosemicarbazone1-(propyl)-indole-3-carboxaldehyde thiosemicarbazone-0.9 µg/mL[5]
Thiosemicarbazone1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone-1.9 µg/mL[5]
Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis. Derivatives of 1-(4-chlorobenzyl)-1H-indole have been shown to activate caspases, a family of proteases that are central to the apoptotic pathway.[4] For instance, certain carbohydrazide derivatives were found to significantly increase caspase activity, suggesting their ability to trigger apoptosis in cancer cells.[4]

Broader Biological Activities of Indole-3-Carbaldehyde Derivatives

Beyond anticancer effects, the indole-3-carbaldehyde scaffold is associated with a range of other biological activities.

Anti-inflammatory and Antioxidant Properties

Indole-3-carboxaldehyde and its analogues have been reported to possess anti-inflammatory and antioxidant properties.[1] Some derivatives have shown potent free radical scavenging activity in various in vitro assays.

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents. Derivatives of indole-3-carbaldehyde have demonstrated activity against various bacteria and fungi.[1] One proposed mechanism for this activity is the modulation of quorum sensing cascades in microorganisms, which are essential for their virulence and survival.[6]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the biological activity of indole derivatives.

General Experimental Workflow for Anticancer Activity Screening

G cluster_workflow Anticancer Drug Screening Workflow Start Synthesis of This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Start->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Caspase Activation, Annexin V) Cytotoxicity->Apoptosis Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Active Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR for RNA processing markers) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Efficacy Studies (Xenograft Models) Mechanism->InVivo Confirmed Mechanism

Caption: A generalized workflow for evaluating the anticancer potential of novel compounds.
Synthesis of 1-(substituted)-1H-indole-3-carbaldehydes

The synthesis of 1-substituted indole-3-carbaldehydes typically involves the N-alkylation or N-benzylation of indole-3-carbaldehyde. A general procedure involves reacting indole-3-carbaldehyde with a suitable alkyl or benzyl halide (e.g., 3-chlorobenzyl chloride) in the presence of a base, such as potassium carbonate or sodium hydride, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile.[5]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (this compound) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Caspase Activation Assay
  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.

  • Cell Lysis: Lyse the cells to release cellular contents, including caspases.

  • Substrate Addition: Add a specific fluorogenic or colorimetric caspase substrate (e.g., for caspase-3/7) to the cell lysate.

  • Incubation: Incubate the mixture to allow active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance to quantify caspase activity.

  • Data Analysis: Compare the caspase activity in treated cells to that in control cells.

Structure-Activity Relationships (SAR)

The biological activity of indole-3-carbaldehyde derivatives is highly dependent on the nature and position of substituents on the indole ring and the C3-aldehyde group.

G IndoleScaffold Indole-3-carbaldehyde Scaffold N1_Sub N1-Substitution (e.g., -benzyl, -alkyl) IndoleScaffold->N1_Sub C3_Mod C3-Aldehyde Modification (e.g., Schiff bases, hydrazones) IndoleScaffold->C3_Mod Ring_Sub Indole Ring Substitution (e.g., halogens) IndoleScaffold->Ring_Sub Activity Biological Activity (Anticancer, Antimicrobial, etc.) N1_Sub->Activity Modulates Potency & Selectivity C3_Mod->Activity Influences Target Interaction Ring_Sub->Activity Affects Physicochemical Properties

Caption: Key structural features influencing the activity of indole-3-carbaldehyde derivatives.
  • N1-Substitution: The introduction of a benzyl group at the N1 position, as in this compound, can enhance the lipophilicity and cellular uptake of the compound. The position of the chloro substituent on the benzyl ring (ortho, meta, or para) can significantly impact the potency and selectivity of the molecule.[4]

  • C3-Aldehyde Modification: The aldehyde group at the C3 position is a key site for chemical modification. The formation of Schiff bases or thiosemicarbazones at this position has been shown to yield compounds with potent biological activities.[5]

  • Indole Ring Substitution: Halogenation of the indole ring can also influence the activity of these compounds.[7]

Conclusion and Future Directions

While direct experimental data on this compound is emerging, the available evidence from closely related analogues strongly suggests its potential as a bioactive molecule, particularly in the realm of anticancer research. The putative mechanism involving the disruption of RNA processing is a novel and compelling area for further investigation. Future research should focus on the direct synthesis and biological evaluation of this compound to confirm its mechanism of action and to fully elucidate its therapeutic potential. In-depth studies on its effects on specific RNA processing factors and its efficacy in in vivo cancer models are warranted.

References

In Vitro Profiling of Substituted Indole-3-Carbaldehydes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of substituted indole-3-carbaldehyde derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The versatile indole scaffold allows for extensive chemical modification, leading to a broad spectrum of biological activities.[1] This document outlines the synthesis, biological activities, and underlying mechanisms of action of these compounds, supported by structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Biological Activities and Quantitative Data

Substituted indole-3-carbaldehyde derivatives have been extensively studied for their anticancer, antimicrobial, and antioxidant properties. The following tables summarize the in vitro activity of various analogs.

Anticancer Activity

Derivatives of indole-3-carboxaldehyde have shown promising potential as anticancer agents by targeting various hallmarks of cancer.[2] The cytotoxic effects are commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[3]

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Indole-based Sulfonohydrazide4-chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-7 (Breast)13.2[4]
MDA-MB-468 (Breast)8.2[4]
Indole-vinyl SulfoneCompound 9VariousPotent[5]
Chalcone-indole HybridCompound 12Various0.22 - 1.80[5]
Quinoline-indole HybridCompound 13Various0.002 - 0.011[5]
Indole-Thiophene ComplexCompounds 6a, 6bHT29, HepG2, HCT116, T98GNanomolar range[5]
Isatin-Indole-3-carboxaldehyde HybridCompound A19(Xanthine Oxidase Inhibition)0.37[6]
Penta-heterocycle HybridCompound 10bA549 (Lung)0.012[7]
K562 (Leukemia)0.010[7]
4-nitro-indole-3-carboxaldehydeNICAA549 (Lung)-[3]
Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[2] The minimum inhibitory concentration (MIC) is the standard measurement for antibiotic activity, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[8]

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Indole-3-carbaldehyde Semicarbazone2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide (1)Staphylococcus aureus100[9]
Bacillus subtilis100[9]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide (2)Staphylococcus aureus150[9]
Bacillus subtilis150[9]
Indole-3-aldehyde Hydrazide/HydrazoneCompounds 1a-1jMethicillin-resistant S. aureus (MRSA)6.25 - 100[10]
Staphylococcus aureus6.25 - 100[10]
Antioxidant Activity

Several indole-3-carboxaldehyde derivatives have been evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[11][12]

Compound ClassDerivativeAssayActivityReference
Indole-3-carboxaldehyde-Aryl Amine ConjugateCompound 5fDPPH ScavengingSuperior to standard (BHA)[11][13]
Microsomal Lipid Peroxidation (LPO) InhibitionSuperior to standard (BHA)[11][13]
Schiff Bases of Indole-3-carboxaldehydeCompounds DP-2, DP-4DPPH ScavengingSuperior to standard (Ascorbic Acid)[12]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are synthesized from established methods to ensure reproducibility.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][14]

Materials:

  • Substituted indole-3-carbaldehyde derivatives

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)[15]

  • Sterile 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the indole-3-carbaldehyde derivatives. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[16]

  • MTT Addition: After incubation, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[16] Incubate for 1.5 to 4 hours at 37°C.[15][16]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[8][17]

Materials:

  • Substituted indole-3-carbaldehyde derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or nephelometer

  • Shaking incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

In Vitro Enzyme Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of indole-3-carbaldehyde derivatives against specific enzymes.[18]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Assay buffer optimized for the target enzyme

  • Test inhibitor (indole-3-carbaldehyde derivative)

  • Positive and negative controls

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader[18]

Procedure:

  • Reagent Preparation: Prepare all solutions (buffer, enzyme, substrate, inhibitor) at the desired concentrations.[18]

  • Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells of the plate. Allow for a pre-incubation period to permit the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.[18]

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time.[18]

  • Data Analysis: Determine the percentage of enzyme inhibition for each inhibitor concentration and calculate the IC50 value.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows and signaling pathways modulated by substituted indole-3-carbaldehydes.

Experimental Workflows

cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_anticancer Anticancer Assays cluster_antimicrobial Antimicrobial Assays cluster_antioxidant Antioxidant Assays cluster_enzyme Enzyme Inhibition Assays cluster_analysis Data Analysis & Lead Identification start Indole-3-carboxaldehyde & Reagents synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis purification Purification & Characterization (NMR, MS, IR) synthesis->purification cell_culture Cancer Cell Culture purification->cell_culture bacterial_culture Bacterial Culture purification->bacterial_culture dpph_assay DPPH Radical Scavenging purification->dpph_assay enzyme_assay Enzyme Inhibition Assay purification->enzyme_assay mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay ic50_cancer Determine IC50 mtt_assay->ic50_cancer sar_analysis Structure-Activity Relationship (SAR) Studies ic50_cancer->sar_analysis mic_assay Broth Microdilution (MIC) bacterial_culture->mic_assay mic_determination Determine MIC mic_assay->mic_determination mic_determination->sar_analysis activity_measurement Measure Antioxidant Activity dpph_assay->activity_measurement activity_measurement->sar_analysis ic50_enzyme Determine IC50 enzyme_assay->ic50_enzyme ic50_enzyme->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

Caption: General workflow for the synthesis and in vitro evaluation of indole-3-carbaldehyde derivatives.

Signaling Pathways in Cancer

Indole derivatives have been shown to modulate several signaling pathways implicated in cancer progression.[19] A simplified representation of some of these pathways is provided below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival mtor->proliferation nfkb NF-κB nfkb->proliferation tubulin Tubulin p53 p53 apoptosis Apoptosis p53->apoptosis cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest mdm2 MDM2 mdm2->p53 indole Indole-3-Carbaldehyde Derivatives indole->egfr Inhibition indole->pi3k Inhibition indole->nfkb Inhibition indole->tubulin Inhibition indole->p53 Activation indole->mdm2 Inhibition

Caption: Potential signaling pathways modulated by anticancer indole-3-carbaldehyde derivatives.

Conclusion

Substituted indole-3-carbaldehydes represent a highly versatile and promising scaffold in drug discovery.[1][2] Their synthetic accessibility and the wide range of biological activities demonstrated by their derivatives offer significant opportunities for the development of novel therapeutic agents for cancer, infectious diseases, and conditions associated with oxidative stress.[1][2] The methodologies and data presented in this guide provide a robust framework for researchers to further explore the therapeutic potential of this important class of compounds.

References

The Pivotal Role of the Benzyl Group in Modulating the Biological Activity of 1-Benzyl-Indole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active natural products and synthetic pharmaceutical agents. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in medicinal chemistry. A common and impactful modification to the indole nucleus is the introduction of a benzyl group, typically at the N-1 position. This technical guide delves into the multifaceted role of the 1-benzyl moiety in influencing the pharmacological profile of indole derivatives, summarizing key structure-activity relationship (SAR) findings, detailing experimental protocols, and visualizing underlying mechanisms and workflows.

Structure-Activity Relationship of 1-Benzyl-Indole Derivatives

The addition of a benzyl group to the indole core can dramatically alter a compound's interaction with biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects. The biological activity is finely tuned by the substitution patterns on both the benzyl ring and the indole nucleus.

Anticancer Activity

N-benzyl indoles have shown significant promise as anticancer agents. The benzyl group often enhances the lipophilicity of the indole derivative, which can facilitate penetration of the cell membrane. Furthermore, it can participate in crucial π-π stacking or hydrophobic interactions within the active sites of target enzymes or receptors.

A notable example is 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline, which has demonstrated potent efficacy against ovarian cancer xenografts in nude mice, achieving a tumor growth suppression of 100.0 ± 0.3%.[1][2] Another derivative, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), has shown significantly enhanced anti-proliferative and anti-estrogenic properties in human breast cancer cells compared to its parent compound, indole-3-carbinol (I3C).[3] This enhanced potency is attributed to the steric hindrance provided by the bulky 1-benzyl substituent, which hampers the oligomerization of the reactive indolenine intermediate.[3] In MCF-7 and MDA-MB-231 human breast cancer cell lines, 1-benzyl-I3C inhibited DNA synthesis by over 90% at a concentration of approximately 0.2 μM, representing an almost 1000-fold increase in potency compared to I3C.[3]

Hydrazone derivatives of N-benzyl indole have also been investigated as potential anti-triple-negative breast cancer (TNBC) agents. One such derivative, compound 5b with a phenyl substitution, exhibited significant inhibitory activity against the MDA-MB-231 cell line with an IC50 value of 17.2 ± 0.4 nM.[4] Furthermore, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been identified as novel anticancer agents, with some derivatives showing potent activity against MCF-7 breast cancer cells and inhibiting VEGFR-2.[5]

Table 1: Anticancer Activity of 1-Benzyl-Indole Derivatives

CompoundCell LineActivityIC50/EC50Reference
2-chloro-3-(1-benzyl indol-3-yl) quinoxalineOvarian Cancer XenograftsTumor Growth Suppression100.0 ± 0.3 %[1][2]
1-benzyl-indole-3-carbinolMCF-7, MDA-MB-231DNA Synthesis Inhibition~0.2 µM[3]
Hydrazone derivative 5bMDA-MB-231Cytotoxicity17.2 ± 0.4 nM[4]
1-benzyl-5-bromo-3-(2-(4-(p-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7d)MCF-7Cytotoxicity2.93 ± 0.47 µM[5]
1-benzyl-5-bromo-3-(2-(4-(p-fluorophenyl)thiazol-2-yl)hydrazono)indolin-2-one (7c)MCF-7Cytotoxicity7.17 ± 0.94 µM[5]
Compound 7dVEGFR-2Enzyme Inhibition0.503 µM[5]
Compound 7cVEGFR-2Enzyme Inhibition0.728 µM[5]
Antimicrobial Activity

The benzyl group is also integral to the antimicrobial properties of many indole derivatives. For instance, certain 3-substituted-1-benzyl-indole derivatives have shown significant activity against various bacterial and fungal strains.[1][2][6] Specifically, 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones and 2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalines were found to be highly active against P. aeruginosa, B. cereus, and S. aureus.[1][2] Additionally, 2-chloro-3-(1-substituted indol-3-yl)quinoxalines were most active against C. albicans.[1][2]

Table 2: Antimicrobial Activity of 1-Benzyl-Indole Derivatives

Compound ClassTarget OrganismActivityReference
3-(1-substituted indol-3-yl)quinoxalin-2(1H)onesP. aeruginosa, B. cereus, S. aureusHigh[1][2]
2-(4-methyl piperazin-1-yl)-3-(1-substituted indol-3-yl) quinoxalinesP. aeruginosa, B. cereus, S. aureusHigh[1][2]
2-chloro-3-(1-substituted indol-3-yl)quinoxalinesC. albicansHigh[1][2]
Antiviral Activity

1-Benzyl-indole derivatives have also been identified as promising antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

A series of 1H-benzylindole analogues have been identified as novel HIV integrase inhibitors.[7][8] The lead compound, CHI/1043, inhibited the replication of HIV-1(IIIB) in MT-4 cells with a 50% effective concentration (EC50) of 0.60 μM and was also effective against various other HIV-1, HIV-2, and SIV strains.[7][8] Time-of-addition experiments confirmed that CHI/1043 acts by interfering with the viral integration step.[7][8]

More recently, N-benzyl indole derivatives have been shown to be active against SARS-CoV-2.[9][10] These compounds were found to inhibit the nsp13 helicase, a crucial enzyme for viral replication, with IC50 values under 30 μM.[9][10]

Table 3: Antiviral Activity of 1-Benzyl-Indole Derivatives

CompoundVirusTargetIC50/EC50Reference
CHI/1043HIV-1(IIIB)Integrase0.60 µM[7][8]
CHI/1043HIV-1 (X4 and R5 strains in PBMCs)Integrase0.30 to 0.38 µM[7]
N-benzyl indole derivativesSARS-CoV-2nsp13 Helicase< 30 µM[9][10]
Tyrosinase Inhibition

A series of N-benzyl indole hybrid thiosemicarbazones have been developed as competitive inhibitors of mushroom tyrosinase.[11] The inhibitory activity of these compounds ranged from very good to moderate, with IC50 values between 12.40 ± 0.26 μM and 47.24 ± 1.27 μM.[11] Structure-activity relationship studies revealed that the thiosemicarbazide scaffold is crucial for activity, likely by chelating the two copper ions in the tyrosinase active site.[11] Furthermore, substitutions at the 4-position of the benzyl or phenyl ring of the thiosemicarbazones generally led to better inhibitory potential.[11]

Table 4: Tyrosinase Inhibitory Activity of 1-Benzyl-Indole Thiosemicarbazones

CompoundSubstitution on Phenyl RingIC50 (µM)Reference
5k(Not specified in abstract)Highest activity[11]
5aUnsubstituted24.16 ± 0.38[11]
5l(Not specified in abstract)31.64 ± 1.26[11]
5n4-Methyl26.11 ± 0.47[11]
5c2,6-Dimethyl27.40 ± 0.60[11]
5h2,4-Dimethyl29.71 ± 0.72[11]
Acetylcholinesterase Inhibition

Derivatives of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have been identified as potent acetylcholinesterase (AChE) inhibitors.[12] The compound 13e (E2020), also known as Donepezil, was found to be one of the most potent inhibitors with an IC50 of 5.7 nM.[12] It exhibited a remarkable 1250-fold selectivity for AChE over butyrylcholinesterase.[12]

Experimental Protocols

General Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

A common starting material for many 1-benzyl-indole derivatives is 1-benzyl-1H-indole-3-carbaldehyde. A general procedure for its synthesis involves the N-benzylation of indole-3-carbaldehyde.

Procedure: A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (1.4 g) in dimethylformamide (10 mL) is stirred vigorously and refluxed for 6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled and poured into ice-cold water. The resulting solid precipitate of 1-benzyl-1H-indole-3-carbaldehyde is collected by filtration, washed with water, dried, and recrystallized from ethyl alcohol.[4][11]

Synthesis of 1-Benzyl-indole-based Hydrazones

Procedure: 1-Benzyl-1H-indole-3-carboxaldehyde is reacted with various substituted hydrazides in a suitable solvent, often with a catalytic amount of acid. The reaction mixture is typically refluxed for a period, and upon cooling, the hydrazone product precipitates and can be purified by recrystallization.[4]

In Vitro Anticancer Assay (MTT Assay)

The anti-proliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure: Cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[13]

Mushroom Tyrosinase Inhibition Assay

Procedure: The tyrosinase inhibitory activity is determined spectrophotometrically. A typical assay mixture contains phosphate buffer, L-DOPA as the substrate, and the test compound. The reaction is initiated by adding mushroom tyrosinase enzyme. The formation of dopachrome is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve. Kojic acid is often used as a positive control.[11]

Visualizations

Logical Relationship of SAR in Tyrosinase Inhibitors

SAR_Tyrosinase_Inhibitors cluster_scaffold Core Scaffold cluster_substitutions Substitutions cluster_activity Biological Activity Indole 1-Benzyl-Indole Thiosemicarbazone Thiosemicarbazone Indole->Thiosemicarbazone Linker Tyrosinase_Inhibition Tyrosinase Inhibition Indole->Tyrosinase_Inhibition Thiosemicarbazone->Tyrosinase_Inhibition Crucial for activity (Cu2+ chelation) Benzyl_Ring Benzyl Ring (Position 4 substitution is favorable) Benzyl_Ring->Tyrosinase_Inhibition Modulates potency Phenyl_Ring Phenyl Ring of Thiosemicarbazone (Position 4 substitution is favorable) Phenyl_Ring->Tyrosinase_Inhibition Modulates potency

Caption: SAR of 1-benzyl-indole thiosemicarbazone tyrosinase inhibitors.

General Experimental Workflow for Synthesis and Evaluation

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Indole-3-carbaldehyde Step1 N-Benzylation (Benzyl Bromide, K2CO3) Start->Step1 Intermediate 1-Benzyl-1H-indole-3-carbaldehyde Step1->Intermediate Step2 Condensation (Substituted Hydrazides) Intermediate->Step2 Final_Product 1-Benzyl-Indole Derivatives Step2->Final_Product Anticancer Anticancer Assays (e.g., MTT) Final_Product->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC determination) Final_Product->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque reduction) Final_Product->Antiviral Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tyrosinase, AChE) Final_Product->Enzyme_Inhibition SAR_Analysis Structure-Activity Relationship Analysis Anticancer->SAR_Analysis Antimicrobial->SAR_Analysis Antiviral->SAR_Analysis Enzyme_Inhibition->SAR_Analysis

Caption: General workflow for synthesis and evaluation of 1-benzyl-indole derivatives.

Signaling Pathway Inhibition by 1-Benzyl-Indole Derivatives

Signaling_Pathway_Inhibition cluster_inhibitors 1-Benzyl-Indole Derivatives cluster_pathways Cellular/Viral Processes VEGFR2_Inhibitor 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one VEGFR2 VEGFR-2 Signaling VEGFR2_Inhibitor->VEGFR2 Inhibits Integrase_Inhibitor 1H-Benzylindole Analogue (CHI/1043) HIV_Integration HIV Proviral DNA Integration Integrase_Inhibitor->HIV_Integration Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth Viral_Replication Viral Replication HIV_Integration->Viral_Replication

Caption: Inhibition of signaling pathways by 1-benzyl-indole derivatives.

References

Spectroscopic and Synthetic Profile of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the compound 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 90815-01-3). Due to the limited availability of public spectroscopic data for this specific molecule, this guide presents data for structurally related compounds, namely the parent indole-3-carbaldehyde and the closely related 1-benzyl-1H-indole-3-carbaldehyde, to provide a comparative and predictive framework. Additionally, a detailed experimental protocol for the synthesis of N-benzylated indole-3-carbaldehydes is provided, which can be adapted for the target molecule.

Spectroscopic Data Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) Data
CompoundSolventChemical Shift (δ) in ppm
Indole-3-carbaldehyde CDCl₃10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H)[1]
1-benzyl-1H-indole-3-carbaldehyde CDCl₃10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H)[1]
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data
CompoundSolventChemical Shift (δ) in ppm
Indole-3-carbaldehyde CDCl₃185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[1]
1-benzyl-1H-indole-3-carbaldehyde CDCl₃184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95[1]
Mass Spectrometry (MS) Data
CompoundIonization Method[M+H]⁺ (m/z)
Indole-3-carbaldehyde ESI-MS146[1]
1-benzyl-1H-indole-3-carbaldehyde ESI-MS236[1]

Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of indole-3-carbaldehyde. The following is a general procedure adapted from established methods for the synthesis of N-protected indoles.[1]

Synthesis of this compound

  • Materials: Indole-3-carbaldehyde, 3-chlorobenzyl bromide, Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO), Ethyl acetate, Water, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a 50 ml flask equipped with a magnetic stir bar, add indole-3-carbaldehyde (5.0 mmol, 1.0 equiv.) and potassium hydroxide (10 mmol, 2.0 equiv.).

    • Add 20 ml of DMSO to the flask and stir the solution at room temperature.

    • Add 3-chlorobenzyl bromide (10 mmol, 2.0 equiv.) to the reaction mixture.

    • Continue stirring the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).

    • Upon completion of the reaction, quench the mixture with 30 ml of water.

    • Extract the product with ethyl acetate (3 x 30 ml).

    • Combine the organic layers and dry over anhydrous Na₂SO₄.

    • Filter the solution and concentrate it in vacuo.

    • Purify the crude product by silica-gel chromatography using a suitable eluent mixture (e.g., petroleum ether and ethyl acetate).

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Visualized Workflows

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Synthesis_Characterization_Workflow Start Starting Materials (Indole-3-carbaldehyde, 3-chlorobenzyl bromide, KOH, DMSO) Reaction N-Alkylation Reaction Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC Monitoring Purification Silica Gel Chromatography Workup->Purification Product 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde Purification->Product Analysis Spectroscopic Characterization Product->Analysis HNMR ¹H NMR Analysis->HNMR CNMR ¹³C NMR Analysis->CNMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS

References

Potential Therapeutic Targets of Indole-3-Carbaldehyde Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-carbaldehyde (I3A), a naturally occurring metabolite of tryptophan, and its synthetic analogs have emerged as a promising scaffold in medicinal chemistry. The inherent biological activity of the indole nucleus, combined with the versatile reactivity of the aldehyde group, allows for the generation of a diverse library of compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the potential therapeutic targets of I3A analogs, focusing on their anticancer, antimicrobial, antioxidant, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes critical signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Key Therapeutic Areas and Molecular Targets

Indole-3-carbaldehyde and its derivatives have demonstrated significant potential across several therapeutic areas. Their mechanisms of action often involve modulation of key signaling pathways crucial for cell survival, proliferation, and inflammatory responses.

Anticancer Activity

I3A analogs have shown potent cytotoxic effects against a variety of cancer cell lines. The primary molecular targets and pathways implicated in their anticancer activity include:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Analogs of indole-3-carbinol (a related compound) have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][2][3]

  • NF-κB Signaling: The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer progression. Indole compounds can suppress the activation of NF-κB and the nuclear translocation of its p65 subunit, thereby inhibiting the expression of NF-κB-regulated genes involved in apoptosis and metastasis.[1][4][5]

  • Tubulin Polymerization: Some indole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization and arresting the cell cycle, ultimately leading to apoptosis.

  • Receptor Tyrosine Kinases (RTKs): Certain I3A analogs have been designed as inhibitors of RTKs like EGFR, which are often overexpressed in cancer.[6]

  • Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is another key target. Novel indole-based compounds have been developed as Bcl-2 inhibitors, promoting apoptosis in cancer cells.[7]

Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. I3A analogs, particularly Schiff bases and thiosemicarbazones, have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[8][9][10] Their mechanisms of action are believed to involve:

  • Inhibition of Essential Enzymes: These compounds may interfere with the function of crucial microbial enzymes.

  • Disruption of Cell Membrane Integrity: Some analogs may target and disrupt the bacterial cell membrane.[11]

  • Inhibition of Biofilm Formation: Indole derivatives have been shown to inhibit the formation of biofilms, which are critical for bacterial survival and drug resistance.

Antioxidant Activity

Many indole-3-carbaldehyde derivatives exhibit significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation.[12] This activity is attributed to the electron-donating ability of the indole ring, which can be further enhanced by appropriate substitutions.

Neuroprotective and Anti-neuroinflammatory Activity

Emerging research suggests that indole derivatives, including those related to I3A, possess neuroprotective properties. Their mechanisms in this context include:

  • Cholinesterase Inhibition: Some indole analogs have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, making them potential candidates for the treatment of Alzheimer's disease.

  • Modulation of Inflammatory Pathways: By inhibiting pro-inflammatory pathways like NF-κB, these compounds can reduce neuroinflammation, a key factor in neurodegenerative diseases.[13]

  • Activation of the Aryl Hydrocarbon Receptor (AhR): Indole-3-carbaldehyde is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[14][15][16] Activation of AhR has been linked to the regulation of immune responses and mucosal homeostasis, with downstream effects including the production of interleukin-22 (IL-22), which can be protective in inflammatory conditions.[16]

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various indole-3-carbaldehyde analogs.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Analogs (IC50 values in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Sulfonohydrazide 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[17]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[17]
Thiosemicarbazone 1-propyl-indole-3-carboxaldehyde thiosemicarbazoneMycobacterium tuberculosis0.9 (µg/mL)[18][19]
1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneMycobacterium tuberculosis1.9 (µg/mL)[18][19]
Chalcone Indole hybrid chalcone (18c)Jurkat (Leukemia)8.0 ± 1.4[20][21]
Indole hybrid chalcone (18c)HCT116 (Colon)18.2 ± 2.9[20][21]
Bcl-2 Inhibitor Indole-based compound (U2)MCF-7 (Breast)1.2 ± 0.02[7]
Indole-based compound (U3)MCF-7 (Breast)11.10 ± 0.07[7]

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Analogs (MIC values in µg/mL)

Compound ClassMicroorganismMIC (µg/mL)Reference
Hydrazide/Hydrazone Staphylococcus aureus6.25 - 100[22]
Methicillin-resistant S. aureus (MRSA)6.25 - 100[22]
Escherichia coli6.25 - 100[22]
Bacillus subtilis6.25 - 100[22]
Candida albicans6.25 - 100[22]
Indole-3-carboxamido-polyamine conjugates S. aureus>64[11]
MRSA16 - >64[11]
E. coli>64[11]
P. aeruginosa>64[11]
K. pneumoniae>64[11]
A. baumannii32 - >64[11]
C. albicans>64[11]
C. neoformans8 - >64[11]

Table 3: Antioxidant Activity of Indole-3-Carbaldehyde Analogs (IC50 values in µM/mL)

Compound IDDPPH Radical Scavenging IC50 (µM/mL)Lipid Peroxidation Inhibition IC50 (µM/mL)Reference
5a 18 ± 0.124 ± 0.3[12]
5b 21 ± 0.229 ± 0.8[12]
5e 16 ± 0.821 ± 0.5[12]
5f 8 ± 0.97 ± 0.1[12]
5g 13 ± 0.216 ± 0.9[12]
BHA (Standard) 11 ± 0.59 ± 0.1[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-3-carbaldehyde analogs.

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[18]

Materials:

  • 96-well microplate

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indole-3-carbaldehyde analog (test compound)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[23]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[23]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[18]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth after incubation.[24][25][26]

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal strain of interest

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Indole-3-carbaldehyde analog (test compound)

  • Standard antimicrobial agent (positive control)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh culture (18-24 hours old), suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[24]

  • Compound Dilution: Prepare a stock solution of the test compound. In the 96-well plate, perform serial two-fold dilutions of the compound in the broth. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound stock solution is added to the first well and serially diluted down the plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[22][27][28]

Materials:

  • 96-well microplate or cuvettes

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Indole-3-carbaldehyde analog (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or other suitable solvent

  • Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent. Prepare serial dilutions from the stock solutions.

  • Reaction Mixture: In each well of the microplate, add a specific volume of the test compound or control solution (e.g., 100 µL).

  • DPPH Addition: Add a specific volume of the DPPH solution to each well (e.g., 100 µL).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1][28]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[27]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.[22]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indole-3-carbaldehyde analogs and a general workflow for their screening and development.

Signaling Pathways

PI3K_Akt_mTOR_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indole_Analog Indole-3-carbaldehyde Analog Indole_Analog->PI3K Inhibits Indole_Analog->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by indole-3-carbaldehyde analogs.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB->Nucleus Translocation NFkB_IkB->IKK Gene_Expression Gene Expression (Inflammation, Survival) Indole_Analog Indole-3-carbaldehyde Analog Indole_Analog->IKK Inhibits Indole_Analog->NFkB Inhibits Translocation

Caption: NF-κB signaling pathway and its modulation by indole-3-carbaldehyde analogs.

AhR_Signaling_Pathway I3A Indole-3-carbaldehyde AhR_complex AhR-Hsp90-XAP2 (Cytosolic Complex) I3A->AhR_complex Binds AhR_I3A AhR-I3A AhR_complex->AhR_I3A Conformational Change Nucleus Nucleus AhR_I3A->Nucleus Translocation AhR_ARNT AhR-ARNT (Active Complex) AhR_I3A->AhR_ARNT Dimerizes with ARNT ARNT ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Gene_Expression Target Gene Expression (e.g., CYP1A1, IL-22) XRE->Gene_Expression Induces

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole-3-carbaldehyde.

Experimental Workflow

Screening_Workflow Synthesis Synthesis of I3A Analogs Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT, MIC) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Hit_Identification->Secondary_Assays Active Inactive Inactive Hit_Identification->Inactive Inactive Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

Caption: General workflow for the screening and development of indole-3-carbaldehyde analogs.

Conclusion

Indole-3-carbaldehyde and its analogs represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their ability to modulate key signaling pathways involved in cancer, inflammation, and microbial pathogenesis makes them attractive candidates for further drug discovery and development. This technical guide provides a comprehensive overview of the current state of research, offering valuable data and methodologies to guide future investigations. Further exploration of the structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

N-Substituted Indole-3-Carbaldehydes: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Biological Activity, and Therapeutic Potential of a Privileged Scaffold

Indole-3-carbaldehyde (I3A), a metabolite of the amino acid tryptophan, has emerged as a highly versatile and privileged scaffold in the field of medicinal chemistry.[1] Its inherent biological activity and the ease with which its structure can be modified make it an ideal starting point for the development of novel therapeutic agents. The substitution at the N-1 position of the indole ring is a particularly important strategy, as it allows for the fine-tuning of physicochemical properties and the exploration of new biological targets, leading to a diverse array of compounds with significant pharmacological potential.[1][2]

This technical guide provides a comprehensive overview of N-substituted indole-3-carbaldehydes, focusing on their synthesis, key reactions, and a wide spectrum of biological activities. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging this valuable molecular framework for the discovery of new medicines.

Synthesis and Chemical Reactivity

The synthesis of N-substituted indole-3-carbaldehydes typically follows a two-step process: first, the formylation of the indole ring at the C-3 position, followed by the substitution at the N-1 position.

Synthesis of the Indole-3-Carbaldehyde Core

The most common and efficient method for introducing an aldehyde group at the 3-position of the indole ring is the Vilsmeier-Haack reaction .[3][4] This reaction involves treating the indole with a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3] The resulting iminium intermediate is then hydrolyzed to yield the desired indole-3-carbaldehyde.[3]

N-Substitution of the Indole Ring

Once the indole-3-carbaldehyde core is obtained, the nitrogen of the indole ring can be substituted with a variety of alkyl, benzyl, or aryl groups. This is typically achieved through an N-alkylation or N-arylation reaction. The indole-3-carbaldehyde is treated with an appropriate alkyl or aryl halide in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[5]

G Indole Indole Vilsmeier Vilsmeier-Haack Reaction (POCl₃, DMF) Indole->Vilsmeier Formylation I3A Indole-3-carbaldehyde Vilsmeier->I3A N_Sub N-Alkylation / N-Arylation (R-X, Base) I3A->N_Sub Substitution Final_Product N-Substituted Indole-3-carbaldehyde N_Sub->Final_Product

General workflow for the synthesis of N-substituted indole-3-carbaldehydes.
Key Reactions of the Aldehyde Group

The aldehyde functional group at the C-3 position is a key handle for further structural diversification. It readily undergoes various condensation reactions to generate a wide range of derivatives, including chalcones, Schiff bases, and oximes, each with distinct biological profiles.[1][6]

  • Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are important intermediates and bioactive molecules.[1]

  • Knoevenagel Condensation: Reaction with active methylene compounds leads to the formation of new C-C bonds and extended conjugated systems.[7]

  • Oxime Formation: Reaction with hydroxylamine hydrochloride produces aldoximes, which have shown significant biological activity, including urease inhibition.[6][8]

G cluster_0 Key Reactions Core N-Substituted Indole-3-carbaldehyde Schiff_Base Schiff Bases (Imines) Core->Schiff_Base + R-NH₂ Chalcones Chalcones Core->Chalcones + Ketones (Claisen-Schmidt) Oximes Oximes Core->Oximes + NH₂OH·HCl Hydrazones Hydrazones Core->Hydrazones + Hydrazides

Key reaction pathways for diversifying the N-substituted indole-3-carbaldehyde scaffold.

Biological Activities and Therapeutic Potential

Derivatives of N-substituted indole-3-carbaldehydes have demonstrated a remarkable breadth of pharmacological activities, positioning them as promising candidates for drug development in various therapeutic areas.[9][1]

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this class of compounds. They have been shown to inhibit the proliferation of a wide range of cancer cell lines, including those of the breast, lung, liver, and colon.[9][10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer progression.[10]

For instance, a sulfonohydrazide derivative, 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide, showed potent inhibition of MCF-7 and MDA-MB-468 breast cancer cells with IC₅₀ values of 13.2 µM and 8.2 µM, respectively.[10][11] Thiosemicarbazone derivatives have also demonstrated significant anticancer activity against various tumor cell lines.[5]

Antimicrobial Activity

The indole nucleus is a common feature in many antimicrobial agents. N-substituted indole-3-carbaldehyde derivatives have been extensively evaluated for their antibacterial and antifungal activities.[7][12][13] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[13] Hydrazone derivatives, in particular, have displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against various microorganisms.[13]

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune response.[14] N-substituted derivatives are being explored as selective COX-2 inhibitors, which is a well-established target for anti-inflammatory drugs.[15] Molecular docking studies have suggested a high interaction energy between certain derivatives and the COX-2 enzyme.[15]

G LPS LPS (Inflammatory Stimulus) ROS ROS Production LPS->ROS NLRP3_A NLRP3 Inflammasome Activation LPS->NLRP3_A ROS->NLRP3_A Inflammation Intestinal Inflammation NLRP3_A->Inflammation IAld Indole-3-carboxaldehyde IAld->ROS IAld->NLRP3_A Inhibition

Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.[11][14]
Antioxidant Activity

Several N-substituted indole-3-carbaldehyde analogues have been synthesized and evaluated for their antioxidant potential.[2] They have shown significant free radical scavenging activity in assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay and have demonstrated the ability to inhibit lipid peroxidation.[2] This antioxidant property is often linked to their anti-inflammatory effects.[15]

Data Summary

The following tables summarize key quantitative data for the synthesis and biological activities of various N-substituted indole-3-carbaldehyde derivatives.

Table 1: Synthesis of N-substituted Indole-3-carbaldehydes

N-SubstituentReagentBaseYield (%)Reference
MethylMethyl IodideNaH91-95[16]
PropylPropyl BromideK₂CO₃-[5]
4-Nitrobenzyl4-Nitrobenzyl BromideK₂CO₃-[5]
2-Chloroacetyl3-Chloroacetyl chlorideTriethylamine95
AllylAllyl BromideKOH-[17]

Table 2: Anticancer Activity of N-substituted Indole-3-carbaldehyde Derivatives

Derivative ClassN-Substituent/ModificationCancer Cell LineIC₅₀ (µM)Reference
Sulfonohydrazide1-(2-morpholinoethyl)MCF-7 (Breast)13.2[10][11]
Sulfonohydrazide1-(2-morpholinoethyl)MDA-MB-468 (Breast)8.2[10][11]
Thiosemicarbazone1-propyl--[5]
Thiosemicarbazone1-(4-nitrobenzyl)--[5]
ChalconeMethoxy substitutedHeLa (Cervical)4[18]
ChalconeMethoxy substitutedHep-2 (Laryngeal)12[18]
ChalconeMethoxy substitutedA549 (Lung)15[18]

Table 3: Antimicrobial Activity of N-substituted Indole-3-carbaldehyde Derivatives

Derivative ClassN-Substituent/ModificationMicroorganismMIC (µg/mL)Reference
HydrazoneVariousS. aureus6.25 - 100[13]
HydrazoneVariousMRSA6.25 - 100[13]
HydrazoneVariousE. coli6.25 - 100[13]
HydrazoneVariousC. albicans6.25 - 100[13]
Schiff BaseN-((indol-1H-3-yl)methylene)-4-nitrobenzenamineDickeya species2000
Schiff BaseN-((indol-1H-3-yl)methylene)-4-nitrobenzenamineFusarium oxysporum5000

Table 4: Representative Spectroscopic Data (¹H and ¹³C NMR)

CompoundN-SubstituentKey ¹H NMR Signals (δ ppm, Solvent)Key ¹³C NMR Signals (δ ppm, Solvent)Reference
1-methyl-1H-indole-3-carbaldehydeMethyl10.01 (s, 1H, CHO), 3.90 (s, 3H, N-CH₃) (CDCl₃)184.43 (CHO), 33.69 (N-CH₃) (CDCl₃)[17]
1-phenyl-1H-indole-3-carbaldehydePhenyl10.14 (s, 1H, CHO), 7.39-7.65 (m, Ar-H) (CDCl₃)184.99 (CHO), 138.22, 137.51, 130.02 (Ar-C) (CDCl₃)[17]
1-allyl-1H-indole-3-carbaldehydeAllyl10.02 (s, 1H, CHO), 6.07-5.99 (m, 1H, =CH), 4.80 (d, 2H, N-CH₂) (CDCl₃)184.58 (CHO), 131.75 (=CH), 49.54 (N-CH₂) (CDCl₃)[17]
Indole-3-carbaldehydeH12.14 (br, 1H, NH), 9.95 (s, 1H, CHO) (DMSO-d₆)185.34 (CHO), 138.85, 137.43 (Ar-C) (DMSO-d₆)[4]

Experimental Protocols

General Procedure for N-acylation and Coupling with Aryl Amines

This protocol describes the synthesis of novel indole-3-carboxaldehyde analogues conjugated with different aryl amines.

  • N-acylation: Indole-3-carboxaldehyde is N-acylated with 3-chloroacetyl chloride in the presence of triethylamine as a base to afford the key intermediate, 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.

  • Preparation of Amine Solution: In a separate flask under a nitrogen atmosphere, the desired aryl amine (1.2 mM) is dissolved in dry THF (10 ml) and treated with K₂CO₃ (600 mg).

  • Coupling Reaction: A solution of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (1 mM) in dry THF (5 ml) is added dropwise to the aryl amine solution.

  • Reflux: The reaction mixture is refluxed for 4 hours.

  • Work-up and Purification: The solvent is removed using a rotary evaporator. The crude product is then purified by column chromatography (chloroform/methanol = 85:15) to yield the final N-substituted analogue.

  • Characterization: The structure of the synthesized compound is confirmed using IR, ¹H NMR, and elemental analysis.

General Protocol for MTT Cell Viability Assay (Anticancer Screening)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (N-substituted indole-3-carbaldehyde derivatives) and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[9]

Conclusion and Future Directions

N-substituted indole-3-carbaldehydes represent a highly valuable and versatile class of compounds in modern drug discovery. The straightforward synthetic accessibility of the core scaffold and the ease of diversification at both the N-1 position and the C-3 aldehyde group provide a robust platform for generating extensive chemical libraries.[9][1] The wide range of demonstrated biological activities—including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—underscores their therapeutic potential.[1][18]

Future research should continue to focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these derivatives for specific biological targets. Further exploration of their mechanisms of action, particularly in complex signaling pathways related to cancer and inflammation, will be crucial for their clinical development. The continued investigation of this privileged scaffold holds significant promise for the discovery of next-generation therapeutic agents to address unmet medical needs.

References

Methodological & Application

"protocol for the synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This protocol details the synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a derivative of indole-3-carbaldehyde. Indole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The N-alkylation of the indole nucleus is a common strategy to modify its biological properties. This protocol describes a standard N-alkylation reaction using 3-chlorobenzyl chloride as the alkylating agent and potassium carbonate as the base in a polar aprotic solvent. The methodology is applicable for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the preparation of N-substituted indole derivatives. The target compound's physical and chemical properties are summarized, and a detailed experimental procedure is provided.

Reaction Scheme

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

Compound NameFormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
Indole-3-carbaldehydeC₉H₇NO145.16Off-white to yellow powder194-198184 (13 mmHg)
3-Chlorobenzyl chlorideC₇H₆Cl₂161.03Colorless to light yellow liquid-19213-214
Potassium CarbonateK₂CO₃138.21White powder891Decomposes
Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid-61153
This compoundC₁₆H₁₂ClNO269.73Not availableNot available465.5 at 760 mmHg[1]

Table 2: Spectroscopic Data for the Starting Material (Indole-3-carbaldehyde)

Type of SpectrumSolventChemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMRCDCl₃10.08 (s, 1H), 8.79 (s, 1H), 8.33 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.45 (m, 1H), 7.34 (m, 2H)[2]
¹³C NMRCDCl₃185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70[2]
IR (KBr)-3160 (N-H), 1655 (C=O), 1580, 1530, 1420

Table 3: Estimated Spectroscopic Data for the Product (this compound)

Type of SpectrumSolventEstimated Chemical Shift (δ) / Wavenumber (cm⁻¹)
¹H NMRCDCl₃~10.0 (s, 1H, CHO), ~8.3 (d, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.2-7.4 (m, 8H, Ar-H), ~5.4 (s, 2H, N-CH₂)
¹³C NMRCDCl₃~184.5 (CHO), ~138 (Ar-C), ~137 (Ar-C), ~135 (Ar-C), ~129-122 (Ar-C), ~110 (Ar-C), ~51 (N-CH₂)
IR (KBr)-No N-H stretch, ~1660 (C=O), ~1590, ~1470, ~750

Note: The spectroscopic data for the product is estimated based on the data for similar N-benzylated indole-3-carbaldehydes.

Experimental Protocol

Materials and Equipment
  • Indole-3-carbaldehyde

  • 3-Chlorobenzyl chloride

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Standard laboratory glassware

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add indole-3-carbaldehyde (1.0 eq).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq) to the flask, followed by anhydrous dimethylformamide (DMF) to create a stirrable suspension.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 3-chlorobenzyl chloride (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash with water and then with brine solution to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Visualization

Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_process Reaction and Work-up cluster_purification Purification A Indole-3-carbaldehyde E Stirring at 60-70°C (4-6 hours) A->E B K2CO3 B->E C DMF C->E D 3-Chlorobenzyl Chloride D->E F Reaction Quenching (Water) E->F G Extraction (Ethyl Acetate) F->G H Washing (Water, Brine) G->H I Drying & Concentration H->I J Column Chromatography I->J K Pure Product J->K

Caption: Workflow for the synthesis of this compound.

References

Purification Techniques for 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in various synthetic pathways. The following sections offer guidance on standard purification techniques, including recrystallization and column chromatography, adapted from established methods for analogous indole derivatives.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for developing effective purification strategies. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₆H₁₂ClNO[1]
Molecular Weight269.73 g/mol [1]
Boiling Point465.5 °C at 760 mmHg[1]
Density1.21 g/cm³[1]
XLogP34.1555[1]
AppearanceExpected to be a solid

The high XLogP3 value indicates that this compound is a lipophilic compound, suggesting good solubility in organic solvents and poor solubility in water. This is a key consideration for selecting appropriate solvent systems for both recrystallization and chromatography.

Purification Methodologies

Based on purification methods reported for structurally similar indole-3-carbaldehyde derivatives, recrystallization and column chromatography are the most viable techniques for purifying this compound. High-Performance Liquid Chromatography (HPLC) can be employed for analytical assessment of purity and for small-scale preparative purification.

Comparison of Purification Techniques
TechniquePrincipleTypical Solvents/Mobile PhasesExpected PurityExpected Recovery
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Ethanol, Ethanol/WaterGood to ExcellentModerate to High (~85% for similar compounds)[2]
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.Hexane/Ethyl Acetate, Chloroform/MethanolExcellentGood to High
HPLC High-resolution separation based on differential partitioning between a mobile phase and a stationary phase under high pressure.Acetonitrile/Water (with acid modifier)ExcellentLow to Moderate (preparative)

Experimental Protocols

The following protocols are adapted from established methods for related indole derivatives and should be optimized for the specific batch of this compound.

Protocol 1: Recrystallization

This protocol is adapted from the recrystallization of similar N-benzyl indole derivatives.

Objective: To purify this compound by removing impurities with different solubility profiles.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Once completely dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point.

  • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature to promote the formation of large crystals.

  • For maximum crystal yield, further cool the flask in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This protocol is based on general methods for the purification of indole-3-carbaldehyde analogues.

Objective: To achieve high purity of this compound by separating it from impurities based on polarity.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane

  • Ethyl Acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the chromatography column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 80:20 Hexane:Ethyl Acetate). The optimal gradient should be determined by preliminary TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • TLC Analysis: Spot the collected fractions on a TLC plate, elute with an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: High-Performance Liquid Chromatography (HPLC) - Purity Assessment

This protocol is for analytical purposes to determine the purity of the synthesized compound.

Objective: To quantify the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% TFA

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified compound in acetonitrile.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm and 300 nm

    • Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the relative peak area of the main product.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow A Dissolve Crude Product in Hot Ethanol B Add Water (until turbid) A->B C Add Hot Ethanol (to clarify) B->C D Slow Cooling (Room Temperature) C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Ethanol/Water F->G H Dry Under Vacuum G->H I Pure Crystals H->I Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Purified Product H->I Purification_Strategy cluster_main Purification Strategy Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Purified Product Recrystallization->Pure Column->Pure HPLC HPLC Analysis (Purity Check) Pure->HPLC

References

Application Note: NMR Analysis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the Nuclear Magnetic Resonance (NMR) analysis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. The following sections outline the experimental procedure for acquiring ¹H and ¹³C NMR spectra, present the spectral data in a tabulated format, and include a visual representation of the molecular structure with key NMR correlations.

Introduction

This compound is a versatile synthetic intermediate. Its structural elucidation is crucial for ensuring purity and confirming its identity during multi-step syntheses. NMR spectroscopy is the most powerful technique for the non-destructive analysis of this compound, providing detailed information about its molecular structure. This application note serves as a practical guide for researchers utilizing NMR for the characterization of this and similar indole derivatives.

Predicted NMR Spectral Data

¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.02s1HH-9 (CHO)
8.35d1HH-4
7.75s1HH-2
7.42-7.30m3HH-5, H-6, H-7
7.28s1HH-2'
7.25-7.18m3HH-4', H-5', H-6'
5.40s2HH-8 (CH₂)
¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
184.7C-9 (CHO)
138.5C-7a
137.2C-1'
135.5C-3'
134.8C-3
130.2C-5'
129.5C-6'
127.8C-4'
127.4C-2'
125.8C-2
124.3C-6
123.2C-4
122.4C-5
118.8C-3a
110.5C-7
50.5C-8 (CH₂)

Experimental Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Temperature: 298 K.

3. ¹H NMR Acquisition

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

4. ¹³C NMR Acquisition

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay: 5 seconds.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

5. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Perform peak picking for both ¹H and ¹³C spectra.

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignments.

Caption: Structure of this compound.

Experimental Workflow

The following diagram outlines the logical workflow for the NMR analysis of the title compound.

workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration peak_picking Peak Picking integration->peak_picking assignment Spectral Assignment peak_picking->assignment report report assignment->report Final Report

Caption: Workflow for NMR analysis.

References

Application Note: Mass Spectrometry Analysis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The indole scaffold is a common motif in biologically active molecules, and understanding the structural properties of its derivatives is crucial for drug development. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. This application note details the predicted mass spectral analysis of this compound and provides a general protocol for its characterization using mass spectrometry.

Predicted Mass Fragmentation

Upon electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙). The primary fragmentation pathways are anticipated to involve the cleavage of the benzylic C-N bond, loss of the formyl group, and fragmentation of the chlorobenzyl moiety.

The molecular weight of this compound (C₁₆H₁₂ClNO) is approximately 269.73 g/mol . The molecular ion peak [M]⁺˙ is therefore expected at m/z 269 (for ³⁵Cl) and 271 (for ³⁷Cl) with an approximate isotopic ratio of 3:1.

Key Predicted Fragmentation Pathways:

  • Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond between the indole nitrogen and the benzylic carbon. This would result in the formation of a stable chlorotropylium ion at m/z 125/127 and an indole-3-carbaldehyde radical cation at m/z 144.

  • Loss of Formyl Group: The molecular ion could lose the formyl radical (•CHO) to generate a fragment at m/z 240/242.

  • Loss of Chlorine: The molecular ion could lose a chlorine radical (•Cl) to produce a fragment at m/z 234.

  • Indole Ring Fragmentation: Further fragmentation of the indole portion of the molecule is also possible, leading to smaller characteristic ions.

Experimental Protocol

This section provides a general protocol for the mass spectrometric analysis of this compound using an Electron Ionization (EI) source coupled with a quadrupole mass analyzer.

1. Sample Preparation

  • Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of approximately 100 µg/mL.

  • Ensure the sample is fully dissolved before introduction into the mass spectrometer.

2. Instrumentation

  • Mass Spectrometer: A quadrupole mass spectrometer equipped with an Electron Ionization (EI) source.

  • Inlet System: Direct insertion probe (DIP) or a gas chromatograph (GC) for sample introduction.

3. Mass Spectrometer Parameters

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Range: m/z 50-500

  • Scan Speed: 1000 amu/s

  • Ionization Current: 100-200 µA

4. Data Acquisition

  • Introduce a blank (solvent only) to obtain a background spectrum.

  • Introduce the prepared sample into the ion source via the direct insertion probe or GC inlet.

  • Acquire the mass spectrum over the specified mass range.

  • Process the acquired data by subtracting the background spectrum from the sample spectrum to obtain the net mass spectrum of the analyte.

Data Presentation

The following table summarizes the predicted major ions and their relative abundances for this compound in an EI mass spectrum.

m/z (³⁵Cl / ³⁷Cl) Predicted Fragment Ion Proposed Structure Relative Abundance (Predicted)
269 / 271[M]⁺˙Intact MoleculeModerate
240 / 242[M - CHO]⁺Loss of formyl groupLow
234[M - Cl]⁺Loss of chlorineLow
144[C₉H₆NO]⁺Indole-3-carbaldehyde cationHigh
125 / 127[C₇H₆Cl]⁺Chlorotropylium ionHigh (Base Peak)
116[C₈H₆N]⁺Indole fragmentModerate
89[C₇H₅]⁺Benzyl fragmentModerate

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺˙ m/z 269/271 F1 [M - CHO]⁺ m/z 240/242 M->F1 - •CHO F2 [M - Cl]⁺ m/z 234 M->F2 - •Cl F3 [C₉H₆NO]⁺ m/z 144 M->F3 Benzylic Cleavage F4 [C₇H₆Cl]⁺ m/z 125/127 M->F4 Benzylic Cleavage F5 [C₈H₆N]⁺ m/z 116 F3->F5 - CO F6 [C₇H₅]⁺ m/z 89 F4->F6 - HCl

Caption: Predicted EI-MS fragmentation of this compound.

Application Notes and Protocols for Anticancer Assays Using 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific anticancer assay data for the exact compound 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde is not available in the reviewed scientific literature. The following application notes and protocols are based on studies of structurally related indole-3-carbaldehyde derivatives and provide a framework for investigating the potential anticancer properties of this compound. The provided data and methodologies are derived from research on analogous compounds and should be adapted and validated for the specific molecule of interest.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in cancer research due to their presence in numerous biologically active molecules and approved anticancer drugs. The indole scaffold can interact with various biological targets implicated in cancer progression. Modifications at different positions of the indole ring, such as the N1 and C3 positions, have been explored to develop novel therapeutic agents. This document outlines the application of 1-(substituted-benzyl)-1H-indole-3-carbaldehyde derivatives and related compounds in anticancer research, including experimental protocols and data interpretation. While direct research on this compound is emerging, the methodologies applied to similar indole-3-carbaldehyde thiosemicarbazones and other derivatives offer a robust starting point for its evaluation.[1][2][3]

Data Presentation: Anticancer Activity of Related Indole-3-Carbaldehyde Derivatives

The anticancer potential of various indole-3-carbaldehyde derivatives has been assessed against a panel of human cancer cell lines. The cytotoxic effects are commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. The following table summarizes the in vitro anticancer activities of some N-substituted indole-3-carboxaldehyde thiosemicarbazone derivatives, which are structurally related to the compound of interest.

Compound IDR (N1-substituent)Cancer Cell LineIC50 (µg/mL)[1]
3d propylA549 (Lung)>50
HeLa (Cervical)>50
EA.hy926 (Endothelium)>50
HCT116 (Colon)>50
Caco-2 (Colon)>50
VERO (Kidney)>50
3q 4-nitrobenzylA549 (Lung)>50
HeLa (Cervical)>50
EA.hy926 (Endothelium)>50
HCT116 (Colon)>50
Caco-2 (Colon)>50
VERO (Kidney)>50
3t 2-fluorobenzylA549 (Lung)12.5
HeLa (Cervical)12.5
EA.hy926 (Endothelium)25
HCT116 (Colon)12.5
Caco-2 (Colon)12.5
VERO (Kidney)25
3u 3-fluorobenzylA549 (Lung)12.5
HeLa (Cervical)12.5
EA.hy926 (Endothelium)25
HCT116 (Colon)12.5
Caco-2 (Colon)12.5
VERO (Kidney)25
3v 4-fluorobenzylA549 (Lung)6.25
HeLa (Cervical)6.25
EA.hy926 (Endothelium)12.5
HCT116 (Colon)6.25
Caco-2 (Colon)6.25
VERO (Kidney)12.5
3w 4-(trifluoromethyl)benzylA549 (Lung)12.5
HeLa (Cervical)12.5
EA.hy926 (Endothelium)25
HCT116 (Colon)12.5
Caco-2 (Colon)12.5
VERO (Kidney)25

Note: The above data is for thiosemicarbazone derivatives of N-substituted indole-3-carboxaldehydes, as presented in the cited literature.[1] The core structure, 1-(substituted-benzyl)-1H-indole-3-carbaldehyde, is an intermediate in the synthesis of these compounds.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound. These protocols are based on standard practices and methods described for analogous compounds.[1][2]

  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast Adenocarcinoma)

    • MDA-MB-231 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT116 (Colon Carcinoma)

    • A non-cancerous cell line, such as HEK293 (Human Embryonic Kidney), should be included to assess selectivity.[2]

  • Culture Conditions: Cells are to be cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with the culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Add the diluted compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat them with the test compound at its IC50 and 2x IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash them with cold PBS, and resuspend them in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Visualizations

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability & Apoptosis Assays cluster_3 Data Analysis start Select Cancer & Normal Cell Lines culture Culture Cells start->culture seed Seed Cells in Plates culture->seed treat Treat Cells with Compound seed->treat prepare Prepare Serial Dilutions of Test Compound prepare->treat mtt MTT Assay for Cytotoxicity (IC50) treat->mtt apoptosis Annexin V/PI Staining for Apoptosis treat->apoptosis analyze Calculate IC50 Values mtt->analyze flow Flow Cytometry Analysis apoptosis->flow interpret Interpret Results analyze->interpret flow->interpret

Caption: A streamlined workflow for in vitro anticancer drug screening.

While the specific pathways affected by this compound are yet to be determined, research on related indole compounds, such as Indole-3-carbinol (I3C), suggests potential modulation of key cancer-related signaling pathways like PI3K/Akt/mTOR and NF-κB.[4]

G Indole Indole-3-Carbaldehyde Derivative PI3K PI3K Indole->PI3K Inhibits IKK IKK Indole->IKK Inhibits Apoptosis Apoptosis Indole->Apoptosis Induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IkB IκBα IKK->IkB Phosphorylates (Inactivates) NFkB NF-κB IkB->NFkB Inhibits NFkB->Proliferation

Caption: Potential signaling pathways modulated by indole derivatives.

References

Application Notes and Protocols for Antimicrobial Screening of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The indole nucleus is a key structural motif in many natural products and synthetic drugs.[1][2] Specifically, indole-3-carbaldehyde and its derivatives serve as versatile intermediates for the synthesis of various biologically active molecules, including those with antimicrobial properties.[2][3] The increasing prevalence of multidrug-resistant microbial infections necessitates the exploration of novel antimicrobial agents.[4] This document provides detailed protocols for the antimicrobial screening of the novel compound 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and its analogs, outlining the synthesis, and methods to evaluate its efficacy against a panel of pathogenic bacteria and fungi.

While specific antimicrobial data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for screening similar indole derivatives and provide a framework for its evaluation. The data from related indole-3-carbaldehyde derivatives are included to offer a comparative baseline.

Synthesis of this compound

A general method for the synthesis of N-substituted indole-3-carbaldehydes involves the N-alkylation of indole-3-carbaldehyde. The following is a representative synthetic protocol.

Protocol 1: Synthesis of this compound

Materials:

  • Indole-3-carbaldehyde

  • 3-chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in dry DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3-chlorobenzyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture at 60-80 °C and monitor the progress of the reaction by TLC.

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford the pure this compound.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Screening Protocols

The antimicrobial activity of the synthesized compound can be evaluated using standard methods such as the agar well diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Well Diffusion Assay

This method is used for the preliminary screening of the antimicrobial activity of the compound.

Materials:

  • Test compound (this compound)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Dimethyl sulfoxide (DMSO) as a solvent

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring molten and cooled Nutrient Agar or Sabouraud Dextrose Agar into Petri dishes and allowing them to solidify.

  • Prepare a microbial inoculum by suspending a few colonies of the test microorganism in sterile saline to a turbidity equivalent to 0.5 McFarland standard.

  • Evenly spread 100 µL of the microbial suspension onto the surface of the agar plates using a sterile L-rod.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).

  • Add a defined volume (e.g., 100 µL) of the test compound solution into the wells.

  • Fill one well with DMSO as a negative control and another with a standard antibiotic solution as a positive control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to quantify the antimicrobial activity of the compound.

Materials:

  • Test compound

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)

  • Resazurin or p-iodonitrotetrazolium violet (INT) as an indicator of cell viability

  • Positive and negative controls

Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare the microbial inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Add 10 µL of the diluted microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, visually inspect for turbidity or add a viability indicator like resazurin and incubate for a few more hours.

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation

The following tables summarize the antimicrobial activity of some representative indole-3-carbaldehyde derivatives against various microbial strains. This data can serve as a reference for the expected activity of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Indole Derivatives against Bacteria (in µg/mL)

CompoundStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliBacillus subtilisReference
Indole-thiadiazole derivative (2c)->3.125>3.1253.125[5]
Indole-triazole derivative (3c)---3.125[5]
Indole-triazole derivative (3d)->3.125--[5]
Ciprofloxacin (Standard)-<0.090.09-[5]
Ampicillin (Standard)-->3.125-[5]
Sultamicillin (Standard)-->3.125-[5]
Indole-3-aldehyde hydrazone (1a-1j)6.25-1006.25-1006.25-1006.25-100[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Indole Derivatives against Fungi (in µg/mL)

CompoundCandida albicansCandida kruseiReference
Indole-thiadiazole derivative3.125-503.125-50[5]
Indole-triazole derivative3.125-503.125-50[5]
Fluconazole (Standard)->3.125[5]
Indole-3-aldehyde hydrazone (1a-1j)6.25-100-[4]

Note: The specific derivatives are denoted as in the cited literature. The presented data is for comparative purposes.

Visualizations

Diagram 1: General Workflow for Antimicrobial Screening

Workflow cluster_synthesis Synthesis & Purification cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AgarWell Agar Well Diffusion Assay (Preliminary Screening) Characterization->AgarWell BrothMicro Broth Microdilution Assay (MIC Determination) AgarWell->BrothMicro Data Data Collection (Zone of Inhibition, MIC values) BrothMicro->Data Analysis Comparative Analysis Data->Analysis

Caption: Workflow for synthesis and antimicrobial evaluation.

Diagram 2: Logical Flow of MIC Determination

MIC_Determination start Prepare Serial Dilutions of Test Compound inoculate Inoculate with Microbial Suspension start->inoculate incubate Incubate under Optimal Conditions inoculate->incubate observe Observe for Visible Growth incubate->observe mic Determine MIC: Lowest Concentration with No Growth observe->mic

Caption: Steps for MIC determination via broth microdilution.

References

Application Notes and Protocols for the Dissolution of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the proper dissolution of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde for various experimental applications. Due to the limited direct solubility data for this specific compound, the following recommendations are based on the known properties of the parent compound, indole-3-carboxaldehyde, and general best practices for handling indole-based molecules.

Compound Information

  • IUPAC Name: this compound

  • Molecular Formula: C₁₆H₁₂ClNO

  • Appearance: Typically a crystalline solid.

Solubility Profile

The solubility of this compound is expected to be low in aqueous solutions. Based on the characteristics of similar indole derivatives, its solubility is likely to be favorable in polar aprotic and polar protic organic solvents. A summary of expected solubility is provided in the table below. It is crucial to experimentally verify the solubility in the chosen solvent system for your specific experimental concentration.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventTypeExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighRecommended for initial stock solution preparation.[1]
Dimethylformamide (DMF)Polar AproticHighAn alternative to DMSO for stock solutions.[1]
EthanolPolar ProticModerate to HighMay require warming to fully dissolve.
MethanolPolar ProticModerate to HighSimilar to ethanol, heating may be necessary.[2]
AcetonitrilePolar ProticModerateCan be used as a solvent for analytical purposes.[3]
Phosphate-Buffered Saline (PBS)Aqueous BufferLowDirect dissolution is not recommended.[1]
WaterAqueousVery Low / InsolubleNot a suitable primary solvent.[2]

Experimental Protocols

3.1. Preparation of a Concentrated Stock Solution

This protocol is recommended for most applications, especially for in vitro and cell-based assays where the final concentration of the organic solvent must be minimized.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube or amber glass vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Tightly cap the tube or vial.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4] Gentle warming to 37°C may also aid dissolution.[4]

  • Visually inspect the solution to ensure complete dissolution and the absence of any particulate matter.

  • For long-term storage, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.[3]

  • Store the stock solution at -20°C or -80°C, protected from light.[3] For maximal stability, storage under an inert gas like argon or nitrogen is recommended for long-term storage.[3]

3.2. Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the concentrated stock solution into an aqueous medium, such as cell culture media, for experimental use.

Materials:

  • Concentrated stock solution of this compound in DMSO.

  • Pre-warmed cell culture medium or physiological buffer.

  • Sterile conical tubes or multi-well plates.

Procedure:

  • Thaw the stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the final desired experimental concentration. To avoid solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, with 0.1% being preferable.[4]

  • Add the appropriate volume of pre-warmed cell culture medium to a sterile tube or well.

  • While gently vortexing or swirling the medium, add the calculated volume of the stock solution dropwise to facilitate rapid mixing and prevent precipitation.[4]

  • Visually inspect the working solution for any signs of precipitation. If precipitation occurs, consider preparing an intermediate dilution step.

  • Use the freshly prepared working solution immediately for your experiment, as indole compounds can be unstable in aqueous media.[3]

Stability and Storage Recommendations

  • Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquoted stock solutions in anhydrous DMSO are best stored at -80°C under an inert atmosphere for long-term stability.[3] For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Working solutions in aqueous media are generally not stable and should be prepared fresh for each experiment.[1][3]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Dissolution

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw For Experiment dilute Dilute in Aqueous Medium thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing stock and working solutions.

Diagram 2: Decision Pathway for Solvent Selection

G start Start: Dissolve Compound stock Need a Concentrated Stock Solution? start->stock aqueous Aqueous Experiment (e.g., Cell Culture)? stock->aqueous Yes organic_rxn Organic Synthesis? stock->organic_rxn No aqueous->organic_rxn No dilute Prepare Stock in DMSO, then dilute into Medium aqueous->dilute Yes dmso Use DMSO or DMF organic_rxn->dmso No, for other use aprotic Consider Acetonitrile, THF, or other appropriate organic solvent organic_rxn->aprotic Yes end Proceed with Experiment dmso->end dilute->end aprotic->end

Caption: Solvent selection guide for various applications.

References

Application Notes and Protocols for the Biological Evaluation of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them a significant area of interest in drug discovery, particularly in oncology.[1][2][3] These compounds, both from natural and synthetic origins, have been shown to modulate various cellular processes, including cell proliferation, apoptosis, and key signaling pathways, to exert their therapeutic effects.[4][5] This document provides a comprehensive guide to the experimental setup for the biological evaluation of novel indole derivatives, offering detailed protocols for key in vitro and in vivo assays, structured data presentation, and visualization of relevant biological pathways.

Part 1: In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in characterizing the biological effects of novel indole derivatives. This typically involves assessing cytotoxicity against a panel of cancer cell lines, followed by mechanistic studies to understand how these compounds elicit their effects.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Experimental Protocol:

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Indole derivative stock solution (in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the indole derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity of Indole Derivatives (IC50 Values in µM)

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)Reference
Indole Derivative A0.460.21-0.32[6]
Indole Derivative B12.2---[6]
Indole Derivative C--6.43 ± 0.72-[1]
Indole Derivative D0.81--5.64[2]
Indole Derivative E13-19---[3]
Mechanism of Action: Cell Cycle Analysis

To understand if the cytotoxic effects of indole derivatives are due to interference with cell cycle progression, flow cytometry analysis is performed.[2]

Experimental Protocol:

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Indole derivative

    • Phosphate-Buffered Saline (PBS)

    • Ice-cold 70% ethanol

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivative at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.

    • Fixation: Resuspend the cell pellet and fix by adding dropwise into ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

Data Presentation: Effect of Indole Derivatives on Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M PhaseReference
Control (HT29 cells)---[2]
Indole Derivative F (1 µM)IncreasedDecreased-[2]
Indole Derivative F (5 µM)84 ± 0.9Decreased-[2]
Control (IGROV1 cells)---[7]
Indole Derivative G (72h)87Decreased-[7]
Mechanism of Action: Apoptosis Assay

The Annexin V-FITC/PI apoptosis assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an indole derivative.[8]

Experimental Protocol:

  • Materials:

    • Human cancer cell lines

    • 6-well plates

    • Indole derivative

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Data Presentation: Induction of Apoptosis by Indole Derivatives (%)

TreatmentEarly ApoptosisLate Apoptosis/NecrosisTotal ApoptosisReference
Control (MDA-MB 231 cells)---[9]
Benzo[f]indole-4,9-dione (10 µM)IncreasedIncreased-[9]
Benzo[f]indole-4,9-dione (30 µM)IncreasedIncreased-[9]
Control (A549 cells)---[10]
Indole Derivative H (4 µM)-35.7-[10]
Control (Lung cancer cells)--0.61[11]
Indole Derivative I--43.7[11]

Part 2: In Vivo Evaluation of Anticancer Efficacy

Promising indole derivatives identified from in vitro studies should be further evaluated in in vivo models to assess their therapeutic potential in a more complex biological system. The human tumor xenograft model in immunodeficient mice is a widely used preclinical model.[12][13][14]

Experimental Protocol: Xenograft Tumor Model

  • Materials:

    • Immunodeficient mice (e.g., athymic nude mice)

    • Human cancer cell line

    • Matrigel (optional)

    • Indole derivative formulation

    • Vehicle control

    • Calipers

    • Anesthetic agent

  • Procedure:

    • Cell Preparation: Culture and harvest the desired human cancer cell line. Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor formation.[12]

    • Tumor Implantation: Subcutaneously inject approximately 1-10 million cells into the flank of each mouse.[13]

    • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[12]

    • Drug Administration: Prepare the indole derivative formulation and the vehicle control. Administer the treatment according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).[12]

    • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.[12]

    • Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Part 3: Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms by which indole derivatives exert their effects is crucial for drug development. Graphviz diagrams are provided to visualize key signaling pathways and experimental workflows.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (MTT) mechanistic Mechanistic Studies cytotoxicity->mechanistic Promising Compounds cell_cycle Cell Cycle Analysis mechanistic->cell_cycle apoptosis Apoptosis Assay mechanistic->apoptosis xenograft Xenograft Model mechanistic->xenograft Lead Compounds

General experimental workflow for biological evaluation.

pi3k_akt_mTOR_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Indole Indole Derivative Indole->PI3K Indole->Akt Indole->mTOR

Inhibition of PI3K/Akt/mTOR pathway by indole derivatives.

tubulin_polymerization cluster_tubulin Tubulin Polymerization Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Arrest & Apoptosis Microtubule->CellCycleArrest Indole Indole Derivative Indole->Tubulin Inhibition

Mechanism of tubulin polymerization inhibition.

References

Application Notes and Protocols for 1-benzyl-1H-indole-3-carbaldehyde Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-1H-indole-3-carbaldehyde and its derivatives represent a promising class of heterocyclic compounds with a diverse range of biological activities. The indole scaffold is a common motif in many natural products and pharmacologically active compounds. The addition of a benzyl group at the N-1 position and a carbaldehyde at the C-3 position provides a versatile template for synthetic modifications, leading to compounds with potential therapeutic applications in areas such as oncology, inflammation, and dermatology.

These application notes provide detailed protocols for a panel of in vitro assays to characterize the biological effects of 1-benzyl-1H-indole-3-carbaldehyde compounds. The described methodologies cover key aspects of drug discovery, including cytotoxicity assessment, enzyme inhibition, and cell-based functional assays.

Data Presentation

The following table summarizes representative quantitative data from various assays performed on a hypothetical 1-benzyl-1H-indole-3-carbaldehyde derivative (referred to as Compound X).

Assay TypeCell Line / EnzymeParameterCompound XPositive Control
Cytotoxicity HeLaIC50 (µM)15.2Doxorubicin (0.8 µM)
MCF-7IC50 (µM)25.8Doxorubicin (1.2 µM)
Tyrosinase Inhibition Mushroom TyrosinaseIC50 (µM)8.5Kojic Acid (5.2 µM)
Anti-inflammatory RAW 264.7NO Inhibition IC50 (µM)12.3Dexamethasone (0.5 µM)
TNF-α Inhibition IC50 (µM)18.7Dexamethasone (0.3 µM)
Bcl-2 Inhibition Recombinant Bcl-2Ki (µM)5.1ABT-199 (Venetoclax) (0.01 µM)
RNA Polymerase II HeLa Nuclear ExtractIC50 (µM)22.4α-Amanitin (0.05 µM)

Experimental Protocols

Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of 1-benzyl-1H-indole-3-carbaldehyde compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-benzyl-1H-indole-3-carbaldehyde compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)[1]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of 1-benzyl-1H-indole-3-carbaldehyde compounds on mushroom tyrosinase activity.

Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase, which produces a colored product, dopachrome. The reduction in dopachrome formation is proportional to the inhibitory activity of the compound.

Materials:

  • Mushroom Tyrosinase (e.g., 30 U/mL)[2]

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • 1-benzyl-1H-indole-3-carbaldehyde compound stock solution (e.g., 10 mM in DMSO)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)[2]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer. The final DMSO concentration should not exceed 1-2%.

  • In a 96-well plate, add the following to each well:

    • Test Wells: 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Wells: 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Blank Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

  • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume should be 200 µL.

  • Incubate the plate at 37°C for 20 minutes.[2]

  • Measure the absorbance of each well at 475 nm using a microplate reader.[2]

  • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Anti-inflammatory Assay (LPS-stimulated Macrophages)

Objective: To assess the anti-inflammatory potential of 1-benzyl-1H-indole-3-carbaldehyde compounds by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including NO and cytokines like TNF-α. The anti-inflammatory activity of a compound is determined by its ability to reduce the production of these mediators.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 1-benzyl-1H-indole-3-carbaldehyde compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO detection

  • ELISA kits for TNF-α quantification

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle control, LPS-only, and compound-only wells.

  • Nitric Oxide (NO) Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • TNF-α Measurement:

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of NO and TNF-α production and determine the IC50 values.

Mandatory Visualization

Assay_Development_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Assays (Target-Based) cluster_3 Tertiary Assays (Cell-Based) cluster_4 Data Analysis & Lead Optimization Synthesis Synthesis of 1-benzyl-1H-indole-3-carbaldehyde Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (e.g., Tyrosinase) Cytotoxicity->Enzyme_Inhibition Active Compounds Protein_Binding Protein Binding (e.g., Bcl-2) Cytotoxicity->Protein_Binding Active Compounds Anti_Inflammatory Anti-inflammatory Assay (LPS-stimulated Macrophages) Enzyme_Inhibition->Anti_Inflammatory Protein_Binding->Anti_Inflammatory Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Anti_Inflammatory->Signaling_Pathway Data_Analysis IC50/Ki Determination SAR Analysis Signaling_Pathway->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for the development and evaluation of 1-benzyl-1H-indole-3-carbaldehyde compounds.

NFkB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Release Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes Transcription CompoundX 1-benzyl-1H-indole- 3-carbaldehyde Compound CompoundX->IKK Inhibition

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Synthetic Routes to Functionalized Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole-3-carbaldehyde and its functionalized derivatives are crucial intermediates in the synthesis of a vast array of biologically active compounds, including pharmaceuticals and natural products.[1] Their carbonyl group is a versatile handle for C-C and C-N bond formations and reductions, making them valuable precursors for diverse heterocyclic systems.[1] This document provides detailed protocols and comparative data for several key synthetic routes to access these important building blocks.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most common and versatile method for the formylation of electron-rich heterocycles like indoles. The reaction typically introduces a formyl group (-CHO) at the C3 position, which is the most nucleophilic site.[2] It involves the formation of a chloroiminium salt, known as the Vilsmeier reagent, from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[2][3] This electrophilic reagent is then attacked by the indole ring to yield the corresponding 3-formyl derivative after aqueous workup.[2][3]

Reaction Mechanism Workflow

G cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation & Hydrolysis reagent reagent intermediate intermediate product product path_label path_label DMF DMF (Dimethylformamide) Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Electrophilic Attack Indole Functionalized Indole Indole->Iminium Product Indole-3-carbaldehyde Iminium->Product Hydrolysis Aqueous Workup (H₂O) Hydrolysis->Product Hydrolysis

Caption: Vilsmeier-Haack reaction mechanism.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted indoles.

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[2][4]
4-MethylindolePOCl₃, DMF0 to 85890[2][4]
5-MethylindolePOCl₃, DMF0 to 85588[4]
6-MethylindolePOCl₃, DMFRoom Temp to 90889[4]
5-BromoindolePOCl₃, DMFRoom Temp to 90991[4]
6-ChloroindolePOCl₃, DMFRoom Temp to 90891[4]
7-MethoxyindolePOCl₃, DMFRoom Temp to 90786[4]
5-HydroxyindolePOCl₃, DMFRoom Temp to 85792[4]
4-HydroxyindolePOCl₃, DMFRoom Temp290+[5]
Detailed Experimental Protocol (Vilsmeier-Haack)

This protocol is adapted from the highly reliable procedure by Smith, as published in Organic Syntheses.[6]

Materials:

  • Indole (or substituted indole)

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Ice (crushed)

  • Sodium hydroxide (NaOH) solution (e.g., 30-40% w/v)

  • Deionized water

  • Ethanol (for recrystallization, optional)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnels

  • Thermometer

  • Ice-salt bath

  • Heating mantle or water bath

  • Buchner funnel and filter flask

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place freshly distilled DMF (4.3 equivalents).[7] Cool the flask in an ice-salt bath.

  • Slowly add freshly distilled POCl₃ (1.1 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not rise above 10-20°C.[6][7] A pinkish or yellow complex, the Vilsmeier reagent, will form.[6]

  • Indole Addition: Dissolve the indole substrate (1.0 equivalent) in a minimum amount of DMF.[7] Add this solution to the Vilsmeier reagent dropwise over 1 hour, maintaining the reaction temperature below 30°C.[6][7]

  • Reaction: Once the addition is complete, allow the mixture to warm to room temperature and then heat to 35-40°C for 45 minutes to 2 hours.[6][7] The solution will become viscous. For less reactive or substituted indoles, higher temperatures (85-90°C) and longer reaction times (5-8 hours) may be necessary.[4]

  • Workup: Cool the reaction vessel in an ice bath. Carefully add crushed ice to the resulting paste to quench the reaction, which will produce a clear, cherry-red solution.[6]

  • Hydrolysis and Precipitation: Transfer the solution to a larger beaker or flask containing more ice. While stirring vigorously, slowly add a concentrated aqueous solution of sodium hydroxide until the mixture is strongly alkaline (pH > 12).[5][6] This hydrolyzes the iminium intermediate and precipitates the indole-3-carbaldehyde product.

  • Isolation and Purification: Collect the crude product by filtration using a Buchner funnel.[6] Wash the solid thoroughly with several portions of cold water to remove inorganic salts.[6]

  • Air-dry the product. The resulting indole-3-carbaldehyde is often pure enough for most applications.[6] If further purification is needed, it can be recrystallized from ethanol or another suitable solvent.[6]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indoles and pyrroles.[8][9][10] The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a strong basic medium.[11] This highly electrophilic species is then attacked by the nucleophilic indole ring.

Reaction Mechanism Workflow

G reagent reagent intermediate intermediate product product path_label path_label Indole Indole Indolide Indolide Anion Indole->Indolide Base Strong Base (e.g., NaOH) Base->Indolide Deprotonation Carbene Dichlorocarbene (:CCl₂) Base->Carbene Adduct Dichloromethyl Adduct Indolide->Adduct Nucleophilic Attack Chloroform Chloroform (CHCl₃) Chloroform->Carbene α-elimination Carbene->Adduct Product Indole-3-carbaldehyde Adduct->Product Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Reimer-Tiemann reaction mechanism.

General Experimental Protocol (Reimer-Tiemann)

This reaction is typically carried out in a biphasic system due to the poor solubility of hydroxides in chloroform.[8]

Materials:

  • Indole

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Ethanol (optional, as solvent)

  • Phase-transfer catalyst (optional)

Procedure:

  • Setup: In a round-bottomed flask fitted with a reflux condenser and a mechanical stirrer, dissolve the indole in ethanol (if used).[9]

  • Add a concentrated aqueous solution of NaOH (e.g., 20-40%).[11] The mixture will be biphasic.

  • Reaction: Heat the solution to 60-70°C with vigorous stirring.[11] Add chloroform dropwise at a rate that maintains a gentle reflux. The reaction is often exothermic.[8]

  • Continue stirring at this temperature for several hours after the chloroform addition is complete.

  • Workup: After cooling, acidify the reaction mixture with dilute acid (e.g., HCl) to neutralize the excess base.

  • Isolation: The product can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is typically purified by column chromatography or recrystallization.

Modern and Alternative Synthetic Routes

While the Vilsmeier-Haack and Reimer-Tiemann reactions are workhorses, several modern methods offer advantages such as milder conditions, improved functional group tolerance, or greener reaction profiles.

MethodCatalyst / Key ReagentCarbon SourceKey FeaturesYieldReference
Iron-Catalyzed Formylation Ferric Chloride (FeCl₃)FormaldehydeInexpensive, non-toxic catalyst; air as oxidant.up to 93%[12]
Photoredox Formylation Rose Bengal (organic dye)TMEDATransition-metal-free; uses visible light and air.Good[13]
Duff Reaction HexamineHexaminePrimarily for phenols; less efficient for indoles.Lower[14][15]
Oxidation of Skatole DDQMethyl groupDirect oxidation of 3-methylindole.-[1]
General Experimental Workflow

Most synthetic procedures for indole-3-carbaldehydes follow a similar logical progression from setup to final product characterization.

G setup setup reaction reaction workup workup purification purification analysis analysis A Reagent & Glassware Preparation B Reaction Setup (Inert Atmosphere, Temp. Control) A->B C Reagent / Substrate Addition B->C D Reaction Monitoring (e.g., TLC) C->D E Quenching & Aqueous Workup D->E F Extraction with Organic Solvent E->F G Drying & Concentration F->G H Purification (Filtration / Recrystallization / Chromatography) G->H I Product Characterization (NMR, MS, m.p.) H->I

Caption: General laboratory workflow for synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient synthetic route for this compound?

A1: The most prevalent and reliable method involves a two-step process. First, indole is formylated at the C-3 position to produce indole-3-carbaldehyde, most commonly via the Vilsmeier-Haack reaction, which is known for its high yields (often around 97%).[1][2] The second step is the N-alkylation of the resulting indole-3-carbaldehyde using a suitable 3-chlorobenzyl halide (e.g., 3-chlorobenzyl chloride) in the presence of a base.

Q2: What are the most critical factors for maximizing the overall yield?

A2: For the Vilsmeier-Haack formylation, the critical factors are maintaining anhydrous (dry) conditions and strict temperature control to prevent side reactions like polymerization.[1] For the N-alkylation step, the choice of base and solvent is crucial to ensure selective alkylation at the nitrogen atom and to minimize potential side reactions.

Q3: How can the crude final product be effectively purified?

A3: The final product is typically a solid. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane. If significant impurities persist, column chromatography using silica gel is a reliable method for obtaining a highly pure product.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield or Tar Formation in Vilsmeier-Haack Formylation

Q: My Vilsmeier-Haack reaction to form indole-3-carbaldehyde resulted in a low yield and a dark, tar-like substance. What went wrong?

A: This is a common issue often linked to several factors:

  • Reagent Quality: The reaction is highly sensitive to moisture. Ensure that the dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is of high purity. The presence of water can decompose the Vilsmeier reagent (the electrophile).[1]

  • Temperature Control: Excessive heat during the addition of reagents or the reaction itself can cause the polymerization of indole or decomposition of the product, leading to tar formation.[1] The Vilsmeier reagent should be prepared at a low temperature (0-5 °C), and the subsequent addition of indole should be done while maintaining the temperature between 20-30 °C.[1]

  • Improper Stoichiometry: Using incorrect molar ratios of reactants can lead to incomplete conversion or the formation of byproducts.

Problem 2: Low Conversion or Multiple Products in N-Alkylation Step

Q: During the N-alkylation of indole-3-carbaldehyde with 3-chlorobenzyl chloride, I'm observing a low yield of the desired product and several spots on my TLC plate. What are the potential causes?

A: Low conversion or the formation of multiple products typically points to issues with the reaction conditions:

  • Base Strength: The base may not be strong enough to fully deprotonate the indole nitrogen, leading to incomplete reaction. A strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is generally effective.

  • Reaction Temperature: The temperature might be too low for the reaction to proceed to completion or too high, which could promote side reactions. Optimization of the reaction temperature is recommended.

  • Side Reactions: While the C-3 position is blocked, polyalkylation can sometimes occur if the indole starting material is too reactive or reaction conditions are harsh.[3] Using an excess of the indole derivative relative to the alkylating agent can sometimes mitigate this.[3]

  • Solvent Choice: The solvent plays a critical role. Aprotic polar solvents like DMF, THF, or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the reaction.

Problem 3: Difficulty in Product Isolation and Purification

Q: After the N-alkylation workup, I have an oily residue that is difficult to crystallize, and purification by column chromatography is not giving a clean separation. What can I do?

A: Challenges in purification often stem from persistent impurities:

  • Unreacted Starting Material: Both unreacted indole-3-carbaldehyde and 3-chlorobenzyl chloride can contaminate the product.

  • Byproducts: Small amounts of unidentified byproducts may have formed.

  • Purification Strategy:

    • Aqueous Wash: Ensure the crude product is thoroughly washed with water to remove any inorganic salts from the base and then with a brine solution.

    • Solvent Selection for Recrystallization: Experiment with different solvent systems. If the product is an oil, try triturating it with a non-polar solvent like hexane to induce solidification.

    • Column Chromatography: If direct crystallization fails, optimize your chromatography conditions. Use a gradient elution system (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) to improve separation. TLC analysis with different mobile phases can help identify the optimal conditions before scaling up to a column.

Data on Synthetic Steps

The following table summarizes typical reaction conditions and expected yields for the two main synthetic steps.

Step Reaction Key Reagents Solvent Temperature (°C) Typical Yield Reference
1Vilsmeier-Haack FormylationIndole, POCl₃, DMFDMF0-100~97%[1][2]
2N-AlkylationIndole-3-carbaldehyde, 3-Chlorobenzyl chloride, Base (e.g., NaH, K₂CO₃)DMF, THF25-8080-95%[4]

Experimental Protocols

Protocol 1: Synthesis of Indole-3-carbaldehyde (Vilsmeier-Haack Reaction)

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and thermometer under an inert atmosphere, add anhydrous DMF. Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature.[1]

  • Indole Addition: Prepare a solution of indole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent over 45 minutes, maintaining a reaction temperature between 20-30 °C.[1]

  • Reaction: After the addition is complete, heat the mixture in a water bath at approximately 90-100 °C for 1 hour. The mixture will typically become a thick, colored paste.[1]

  • Quenching and Hydrolysis: Cool the reaction mixture and cautiously add crushed ice with stirring. Then, slowly add a solution of sodium hydroxide (NaOH) with vigorous stirring to make the solution alkaline, keeping the temperature below 60 °C.[1]

  • Isolation: The product will precipitate as a solid. Continue stirring for 45 minutes, then collect the precipitate by filtration. Wash the solid thoroughly with water to remove inorganic salts and dry to yield indole-3-carbaldehyde.[1]

Protocol 2: Synthesis of this compound (N-Alkylation)

  • Setup: To a flame-dried flask under an inert atmosphere, add indole-3-carbaldehyde and anhydrous DMF.

  • Deprotonation: Cool the solution in an ice bath (0 °C). Add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Add 3-chlorobenzyl chloride dropwise to the solution. Let the reaction stir at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the organic solvent under reduced pressure. Purify the resulting crude product by recrystallization from an appropriate solvent or by silica gel column chromatography to yield the pure product.

Visual Troubleshooting Workflow

G start Low Yield or Impure Product in Final Synthesis check_step Which step is problematic? start->check_step vilsmeier Step 1: Vilsmeier-Haack (Indole-3-carbaldehyde) check_step->vilsmeier Formylation alkylation Step 2: N-Alkylation check_step->alkylation Alkylation purification Final Purification Issues check_step->purification Purification vilsmeier_cause1 Cause: Reagent Quality (Wet DMF/POCl₃) vilsmeier->vilsmeier_cause1 vilsmeier_cause2 Cause: Poor Temp. Control (Overheating -> Tar) vilsmeier->vilsmeier_cause2 vilsmeier_sol1 Solution: Use Anhydrous Reagents vilsmeier_cause1->vilsmeier_sol1 vilsmeier_sol2 Solution: Maintain Temp. (0-5°C for reagent, 20-30°C for indole add) vilsmeier_cause2->vilsmeier_sol2 alkylation_cause1 Cause: Incomplete Reaction (Weak Base / Low Temp.) alkylation->alkylation_cause1 alkylation_cause2 Cause: Side Reactions (Byproduct Formation) alkylation->alkylation_cause2 alkylation_sol1 Solution: Use Strong Base (NaH) & Optimize Temperature alkylation_cause1->alkylation_sol1 alkylation_sol2 Solution: Check Stoichiometry & Use Aprotic Polar Solvent (DMF) alkylation_cause2->alkylation_sol2 purification_cause Cause: Persistent Impurities (Starting materials, byproducts) purification->purification_cause purification_sol Solution: Optimize Purification (Recrystallization solvent screen, gradient column chromatography) purification_cause->purification_sol

A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Indole-3-Carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of indole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of indole-3-carbaldehyde, with a focus on the widely used Vilsmeier-Haack reaction.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Phosphorus oxychloride (POCl₃) or Dimethylformamide (DMF) may be old or hydrated.1. Use freshly distilled POCl₃ and anhydrous DMF.[1][2]
2. Incorrect Temperature: Temperature during Vilsmeier reagent formation or indole addition was not adequately controlled.2. Maintain low temperatures (0-10°C) during reagent formation and indole addition to prevent side reactions.[1][3]
3. Incomplete Reaction: Insufficient reaction time or temperature after indole addition.3. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the heating time.[4][5]
Formation of Dark Tar or Polymeric Material 1. Excessive Heat: Overheating during the final heating step can cause indole to polymerize or the product to decompose.[3]1. Maintain careful temperature control, especially during the heating phase. Do not exceed the recommended temperature (e.g., a boiling water bath).[3]
2. Highly Acidic Conditions: Strong acidity can promote polymerization of indole.[5]2. Ensure proper stoichiometry and controlled addition of reagents.
Product is Difficult to Purify 1. Presence of Side Products: Co-precipitation of side products with similar polarity to indole-3-carbaldehyde.1. Recrystallization: Recrystallize the crude product from ethanol. This is often effective but may result in some loss of product (up to 15%).[1]
2. Oily or Tarry Crude Product: Indicates significant impurities or polymerization.2. Trituration: Wash or triturate the crude solid with a non-polar solvent like hexane to remove oily impurities and help solidify the product.[4]
3. Unreacted Indole: Incomplete reaction leaving starting material.3. Chromatography: If recrystallization is insufficient, column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient) can be used.[4]

Troubleshooting Workflow for Low Yield

G start Low Product Yield check_tlc Monitor reaction with TLC. Is starting material (indole) present? start->check_tlc incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn Yes check_reagents Are reagents (POCl₃, DMF) fresh and anhydrous? check_tlc->check_reagents No extend_time Extend reaction time or increase temperature slightly. incomplete_rxn->extend_time inactive_reagents Inactive Reagents check_reagents->inactive_reagents No other_issue Consider other issues: - Incorrect stoichiometry - Quenching procedure check_reagents->other_issue Yes use_fresh Use freshly distilled POCl₃ and anhydrous DMF. inactive_reagents->use_fresh G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Isolation reagent_prep 1. Vilsmeier Reagent Formation (DMF + POCl₃ at 0-5°C) indole_add 2. Add Indole Solution (Keep Temp < 30°C) reagent_prep->indole_add heating 3. Heat Mixture (~100°C for 1 hr) indole_add->heating quench 4. Quench with Ice heating->quench hydrolysis 5. Basic Hydrolysis (NaOH) (Precipitates Product) quench->hydrolysis filtration 6. Filter & Wash with H₂O hydrolysis->filtration drying 7. Dry Product filtration->drying

References

Technical Support Center: Stability of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde in solution. The information is compiled from general knowledge of indole chemistry and data on structurally related indole-3-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of indole derivatives, including this compound, is primarily influenced by several factors:

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen). The aldehyde group at the 3-position is also prone to oxidation to a carboxylic acid.

  • Light: Many indole compounds are photosensitive and can degrade upon exposure to UV or visible light.

  • pH: The stability of the indole nucleus can be pH-dependent. Extreme pH values may catalyze degradation.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To ensure the stability of your compound in solution, the following storage conditions are recommended:

  • Solvent: For stock solutions, use a dry, aprotic solvent such as DMSO or dimethyl formamide (DMF). For aqueous experiments, it is advisable to prepare fresh solutions from a DMSO stock. We do not recommend storing aqueous solutions for more than one day.[1]

  • Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the solution with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q3: I've observed a color change in my solution of this compound. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation in indole-containing solutions. This is frequently due to oxidation or the formation of polymeric byproducts. If you observe a color change, it is recommended to prepare a fresh solution.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of indole-3-carbaldehydes, the most probable degradation product is the corresponding carboxylic acid, 1-(3-chlorobenzyl)-1H-indole-3-carboxylic acid, formed through the oxidation of the aldehyde group. Other potential degradation pathways could involve hydroxylation of the indole ring or reactions involving the chlorobenzyl moiety under specific stress conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Inconsistent Experimental Results
Possible Cause Recommended Solution
Compound Degradation in Solution Prepare fresh solutions of the compound immediately before each experiment. If this is not feasible, perform a stability study of the compound in your experimental buffer under the exact conditions (temperature, pH, light exposure) to determine its stability window.
Repeated Freeze-Thaw Cycles Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles, which can accelerate degradation.
Contaminated Solvent Use high-purity, anhydrous solvents for preparing stock solutions. Ensure solvents are properly stored to prevent water absorption or peroxide formation.
Issues with Analytical Quantification (e.g., HPLC)
Possible Cause Recommended Solution
On-Column Degradation Ensure the mobile phase pH is compatible with the compound's stability. If the compound is acid-labile, a neutral or slightly basic mobile phase may be preferable if the chromatography allows.
Degradation in the Autosampler If samples are to remain in the autosampler for an extended period, use a cooled autosampler and protect the samples from light.
Appearance of Unexpected Peaks These may be degradation products. Use a stability-indicating method (see Experimental Protocols) to separate the parent compound from any degradants. Mass spectrometry (LC-MS) can be used to identify these new peaks.

Experimental Protocols

Protocol 1: General Stability Assessment in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent or buffer.

1. Materials:

  • This compound
  • High-purity solvent or buffer of interest
  • HPLC or UPLC system with a UV detector (a mass spectrometer is recommended for peak identification)
  • C18 reversed-phase column
  • Volumetric flasks and pipettes
  • Amber vials

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
  • Working Solution Preparation: Dilute the stock solution with the solvent or buffer of interest to a final concentration suitable for analysis (e.g., 10 µg/mL).
  • Time Zero (T0) Analysis: Immediately analyze the working solution by HPLC to determine the initial peak area of the parent compound.
  • Incubation: Store the working solution under the desired conditions (e.g., room temperature, 37°C, protected from light, exposed to light).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution and analyze it by HPLC.
  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 peak area. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a drug candidate.

1. Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for a specified time.
  • Basic Hydrolysis: 0.1 M NaOH at 60°C for a specified time.
  • Oxidative Degradation: 3% H₂O₂ at room temperature.
  • Thermal Degradation: Store the solution at an elevated temperature (e.g., 60-80°C).
  • Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

2. Procedure:

  • For each condition, prepare a solution of the compound and incubate as described.
  • At appropriate time points, withdraw samples, neutralize if necessary (for acidic and basic conditions), and dilute to a suitable concentration for analysis.
  • Analyze all samples by a suitable stability-indicating method (e.g., HPLC-UV/MS).
  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Data Presentation

Table 1: Expected Stability of Indole-3-Carbaldehyde Derivatives in Solution

Condition Solvent/Medium Expected Stability Potential Degradation Products
Acidic Aqueous Buffer (pH < 4)Variable, potential for polymerizationPolymeric species
Neutral Aqueous Buffer (pH ~7)Moderate, susceptible to oxidationCorresponding carboxylic acid
Alkaline Aqueous Buffer (pH > 8)May be less stableCorresponding carboxylic acid, other adducts
Oxidative H₂O₂UnstableCorresponding carboxylic acid, ring-opened products
Photolytic UV/Visible LightLikely unstableVarious photoproducts
Thermal Elevated TemperatureDegradation rate increases with temperatureVarious thermal degradation products

Visualizations

degradation_pathway parent 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde oxidized 1-(3-chlorobenzyl)-1H- indole-3-carboxylic acid parent->oxidized Oxidation (O2, H2O2) photoproducts Photodegradation Products parent->photoproducts Light (UV/Vis) polymers Polymeric Byproducts parent->polymers Acidic Conditions

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working t0_analysis T0 Analysis (HPLC/LC-MS) prep_working->t0_analysis incubation Incubate under Test Conditions t0_analysis->incubation tp_analysis Time-Point Analysis incubation->tp_analysis data_analysis Data Analysis (% Remaining vs. Time) tp_analysis->data_analysis troubleshooting_tree start Inconsistent Experimental Results? check_solution Was the solution freshly prepared? start->check_solution yes_fresh Yes check_solution->yes_fresh Yes no_fresh No check_solution->no_fresh No check_storage How was the stock solution stored? yes_fresh->check_storage prepare_fresh Prepare fresh solution and repeat experiment. no_fresh->prepare_fresh proper_storage Properly (-20°C, dark, inert atm) check_storage->proper_storage Properly improper_storage Improperly check_storage->improper_storage Improperly check_buffer Consider compound stability in the specific buffer. proper_storage->check_buffer new_stock Use a new, validated stock solution. improper_storage->new_stock

References

Technical Support Center: Optimizing N-Alkylation of Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of indole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may arise during the N-alkylation of indole-3-carbaldehyde and offers potential solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the N-alkylation of indole-3-carbaldehyde can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: The N-H bond of the indole must be sufficiently deprotonated to form the more nucleophilic indolate anion. If deprotonation is incomplete, the reaction will be sluggish.

    • Solution: Ensure you are using a sufficiently strong base. Sodium hydride (NaH) is a common and effective choice for this reaction.[1][2] Use a stoichiometric amount or a slight excess of the base. Also, ensure your solvent is anhydrous, as protic impurities like water can quench the base.

  • Reaction Temperature and Time: The reaction may not be reaching the necessary activation energy, or it may not have been allowed to proceed for a sufficient duration.

    • Solution: Consider increasing the reaction temperature. In some cases, elevating the temperature to 80°C or higher can significantly improve yields.[3] Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Purity of Reagents: The purity of the indole-3-carbaldehyde, alkylating agent, and solvent is critical for a successful reaction.

    • Solution: Use reagents from a reliable source and ensure that the solvent is anhydrous. Water and other protic impurities can interfere with the reaction by neutralizing the base and the indolate anion.[2]

  • Poor Solubility: If the reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose an appropriate solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices as they can effectively dissolve the indole and its corresponding anion.[3]

Issue 2: Poor Regioselectivity (Significant C3-Alkylation)

Question: I am observing a significant amount of the C3-alkylated isomer as a byproduct. How can I enhance the N-selectivity of my reaction?

Answer: C3-alkylation is a common side reaction because the C3 position of the indole ring is also nucleophilic.[1] Here are several strategies to favor N-alkylation:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation to the nitrogen atom.

    • Solution: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[1] The base deprotonates the indole nitrogen, increasing its nucleophilicity for the subsequent reaction with the alkylating agent.[1] Incomplete deprotonation can lead to a higher proportion of C3-alkylation.[1]

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic product distribution.

    • Solution: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] For instance, increasing the temperature to 80°C has been shown to result in complete N-alkylation in some cases.[1]

  • Catalyst and Ligand Systems: Modern catalytic methods can offer excellent control over regioselectivity.

    • Solution: Copper hydride (CuH) catalysis with a specific ligand like DTBM-SEGPHOS has demonstrated high N-selectivity.[1] Conversely, using a different ligand, such as Ph-BPE, can direct the reaction towards C3-alkylation.[1]

Issue 3: Formation of Dialkylated Products

Question: My reaction is producing dialkylated products. How can I prevent this?

Answer: Dialkylation, where both the nitrogen and a carbon atom (typically C3) are alkylated, can occur, especially with highly reactive alkylating agents or under harsh conditions.[1] To minimize this:

  • Control Stoichiometry: The amount of alkylating agent used is a critical factor.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.2 equivalents) of the alkylating agent.[1] Adding the alkylating agent dropwise to the reaction mixture can also help maintain a low concentration and reduce the likelihood of a second alkylation event.[1]

  • Reaction Time and Temperature: Careful monitoring and control of reaction parameters can prevent over-alkylation.

    • Solution: Monitor the reaction progress closely and stop it once the desired mono-N-alkylated product is formed.[1] Lowering the reaction temperature may also help to control reactivity and prevent further alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common bases used for the N-alkylation of indole-3-carbaldehyde?

A1: Strong bases are typically required to deprotonate the indole N-H. The most commonly used base is sodium hydride (NaH).[1][2] Other bases that can be used include potassium hydroxide (KOH) and cesium carbonate (Cs2CO3), particularly in ionic liquids or other specific solvent systems.

Q2: Which solvents are most suitable for this reaction?

A2: Polar aprotic solvents are generally the best choice. N,N-dimethylformamide (DMF) is widely used and often favors N-alkylation.[1][3] Other suitable solvents include dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), and tetrahydrofuran (THF).[3]

Q3: My indole-3-carbaldehyde has sensitive functional groups that are not compatible with strong bases. What are my options?

A3: For substrates with sensitive functional groups, milder reaction conditions are necessary. You can explore methods that avoid strong bases, such as certain catalytic systems. For example, some transition metal-catalyzed reactions can proceed under milder conditions. Alternatively, using a weaker base like potassium carbonate (K2CO3) in a suitable solvent might be an option, although this may require longer reaction times or higher temperatures.

Q4: What are some common alkylating agents used for the N-alkylation of indoles?

A4: A variety of alkylating agents can be used, including alkyl halides (e.g., methyl iodide, benzyl bromide), sulfates (e.g., dimethyl sulfate), and triflates.[3] The choice of alkylating agent will depend on the desired N-substituent and its reactivity.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Indole-3-carbaldehyde

Base (Equivalents)SolventAlkylating Agent (Equivalents)Temperature (°C)Time (h)Yield (%)Reference
NaH (1.1)DMFMethyl Iodide (1.2)0 to RT287.28[4]
NaH (1.1)DMFBenzyl Bromide (1.2)0 to RT378.81[4]
K2CO3 (2.0)Acetonitrile/DMFAlkyl HalideReflux12-16Not Specified[4]
NaH (1.1-1.5)DMF or THFAlkylating Agent (1.0-1.2)0 to RT or heatedVariesNot Specified[2]

Experimental Protocols

General Protocol for N-Alkylation of Indole-3-carbaldehyde using Sodium Hydride

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole-3-carbaldehyde (1.0 eq.).

  • Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the indole-3-carbaldehyde (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Cool the reaction mixture back to 0°C. Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Indole-3-carbaldehyde (1.0 eq) in Flame-Dried Flask dissolve Dissolve in Anhydrous DMF start->dissolve cool_initial Cool to 0°C dissolve->cool_initial add_base Add NaH (1.1-1.5 eq) cool_initial->add_base deprotonation Stir at 0°C to RT add_base->deprotonation cool_reaction Cool to 0°C deprotonation->cool_reaction add_alkylating Add Alkylating Agent (1.0-1.2 eq) cool_reaction->add_alkylating react Stir at RT or Heat add_alkylating->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify concentrate->purify end N-Alkylated Product purify->end

Caption: Experimental workflow for the N-alkylation of indole-3-carbaldehyde.

troubleshooting_guide cluster_low_yield Low Yield cluster_poor_selectivity Poor Selectivity (C3-Alkylation) cluster_dialkylation Dialkylation start Problem Encountered incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation Low Yield base_solvent Suboptimal Base/Solvent? start->base_solvent Poor Selectivity excess_alkylating Excess Alkylating Agent? start->excess_alkylating Dialkylation temp_time Incorrect Temp/Time? incomplete_deprotonation->temp_time solution1 Use Stronger Base (e.g., NaH) incomplete_deprotonation->solution1 solution2 Ensure Anhydrous Conditions incomplete_deprotonation->solution2 reagent_purity Impure Reagents? temp_time->reagent_purity solution3 Increase Temperature temp_time->solution3 solution4 Optimize Reaction Time temp_time->solution4 solution5 Use Pure Reagents/Solvent reagent_purity->solution5 low_temp Reaction Temp Too Low? base_solvent->low_temp solution6 Use NaH in DMF/THF base_solvent->solution6 solution7 Increase Reaction Temperature low_temp->solution7 harsh_conditions Harsh Conditions? excess_alkylating->harsh_conditions solution8 Use 1.05-1.2 eq. Alkylating Agent excess_alkylating->solution8 solution9 Add Alkylating Agent Dropwise excess_alkylating->solution9 solution10 Lower Reaction Temperature harsh_conditions->solution10 solution11 Reduce Reaction Time harsh_conditions->solution11

Caption: Troubleshooting decision tree for N-alkylation of indole-3-carbaldehyde.

References

Technical Support Center: Purification of Chlorinated Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated indole compounds.

Frequently Asked Questions (FAQs)

Q1: My chlorinated indole appears to be degrading on the silica gel column. What can I do?

A1: Decomposition on silica gel is a common issue, particularly with sensitive compounds like halogenated indoles. Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Silica gel is acidic and can be neutralized by pre-treating it with a base. You can prepare a slurry of silica gel in your column solvent containing a small amount of a volatile base, such as 1-3% triethylamine or ammonia in methanol. This is particularly useful for basic indole derivatives.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).[1] For very polar compounds, reversed-phase silica (C8 or C18) with a polar mobile phase (e.g., water/methanol or water/acetonitrile) can be a good alternative.

  • Minimize Contact Time: Use flash column chromatography with applied pressure to reduce the time your compound spends on the column.[2][3]

  • Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room.

Q2: I'm having trouble separating my chlorinated indole from impurities with similar polarity.

A2: Achieving good separation between compounds with close Rf values can be challenging. Here are some tips:

  • Optimize Your Solvent System: The choice of eluent is critical. Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value between 0.2 and 0.4 for your target compound to achieve the best separation on a column.[4] A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4]

  • Try Different Solvent Polarities: If a standard hexane/ethyl acetate system doesn't provide adequate separation, explore other solvent combinations. Dichloromethane can offer different selectivity but may result in slower elution.[4] Adding a small percentage of a highly polar solvent like methanol can help elute very polar compounds.[4]

  • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to first elute the less polar impurities and then your target compound, followed by more polar impurities.[2]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than standard column chromatography.[1] Both normal-phase and reversed-phase HPLC can be employed depending on the polarity of your compound and impurities.

Q3: My chlorinated indole is not crystallizing during recrystallization.

A3: Failure to crystallize, or "oiling out," is a common problem in recrystallization. Here are some potential solutions:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] Experiment with different solvents and solvent pairs (e.g., n-hexane/acetone, ethanol/water).

  • Induce Crystallization:

    • Seed Crystals: Add a tiny crystal of the pure compound to the cooled solution to provide a nucleation site.[6]

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or very small crystals.[5][6]

  • Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent and try cooling the solution again.

  • Purity of the Compound: If the compound is very impure, it may inhibit crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica, before attempting recrystallization.

Q4: How can I visualize my colorless chlorinated indole on a TLC plate?

A4: Since most organic compounds are colorless, various visualization techniques are used for TLC:

  • UV Light: Many indole derivatives are UV-active due to their aromatic rings. They will appear as dark spots on a TLC plate containing a fluorescent indicator (F254) when viewed under a UV lamp (254 nm).[4]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary yellow-brown spots.[4]

  • Staining Reagents:

    • Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a specific stain for indoles, typically producing blue or purple spots.[4]

    • Potassium Permanganate (KMnO4): This is a general stain that reacts with compounds that can be oxidized, showing up as yellow-brown spots on a purple background.[4]

    • Vanillin or p-Anisaldehyde Stains: These are general-purpose stains that work for a wide range of functional groups.[4]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound won't elute Solvent system is not polar enough.Gradually increase the polarity of the eluent. A "methanol flush" at the end can elute highly polar compounds.
Compound has decomposed on the silica.Test for stability on a small scale (spot on a TLC plate and let it sit). If unstable, use deactivated silica or an alternative stationary phase like alumina.
Poor separation Inappropriate solvent system.Optimize the eluent using TLC to achieve a good separation of spots.
Column was overloaded.Use a larger column or less sample. A general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
Column was packed improperly (cracks/channels).Ensure the column is packed uniformly without any air bubbles or cracks.
Streaking of spots on TLC/column Compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., acetic acid for acidic compounds, triethylamine for basic compounds).
Sample is not dissolving well in the eluent.Try a different solvent system in which your compound is more soluble.
Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound "oils out" Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solvent is not ideal.Try a different solvent or a solvent pair. The oil may be soluble in one of the solvents of a pair.
Melting point of the compound is below the boiling point of the solvent.Choose a solvent with a lower boiling point.
No crystals form Solution is not saturated (too much solvent).Evaporate some of the solvent to concentrate the solution.
Solution is supersaturated but nucleation is slow.Induce crystallization by adding a seed crystal or scratching the flask.
Low recovery of pure compound Too much solvent was used.Use the minimum amount of hot solvent needed to dissolve the compound.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for hot filtration to prevent the compound from crystallizing out with the insoluble impurities.

Experimental Protocols

Protocol 1: Purification of a Monochlorinated Indole by Flash Column Chromatography

This protocol provides a general procedure. The specific solvent system should be determined by TLC analysis for each unique compound.

Materials:

  • Crude chlorinated indole

  • Silica gel (flash chromatography grade)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and visualization reagents

Procedure:

  • TLC Analysis: Determine an appropriate solvent system that gives your target chlorinated indole an Rf value of approximately 0.2-0.4 and separates it from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude chlorinated indole in a minimal amount of the column eluent or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin eluting the sample.

    • Collect fractions in separate tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure chlorinated indole.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification of a Chlorinated Indole by Recrystallization

This is a general protocol for recrystallization. The choice of solvent is crucial and must be determined experimentally.

Materials:

  • Crude chlorinated indole

  • Recrystallization solvent(s) (e.g., ethanol, water, hexane, acetone)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude chlorinated indole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.[6] Add more solvent in small portions if necessary to achieve complete dissolution.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[6] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[6]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven (if the compound is not heat-sensitive) to remove all traces of solvent.

Quantitative Data Summary

The following tables provide examples of purification outcomes for indole compounds. Data for specific chlorinated indoles should be added as it becomes available from experimental work.

Table 1: Column Chromatography Purification Data

CompoundStationary PhaseEluent SystemPurity (%)Yield (%)Reference
Example: 4-ChloroindoleSilica GelHexane:Ethyl Acetate (9:1)>9885[Hypothetical Data]
Example: 6-ChloroindoleAlumina (Neutral)Dichloromethane>9990[Hypothetical Data]
Example: 2,3-DichloroindoleSilica GelHexane:Dichloromethane (1:1)>9780[Hypothetical Data]

Table 2: Recrystallization Purification Data

CompoundRecrystallization Solvent(s)Purity (%)Yield (%)Reference
IndoleMethanol/Water (3:2)>99>75[7]
Indolen-Hexane99.557.5[8]
Example: 5-ChloroindoleEthanol/Water>9988[Hypothetical Data]

Visualizations

G cluster_start Start cluster_purification Purification Method cluster_analysis Analysis cluster_end End start Crude Chlorinated Indole column_chrom Column Chromatography start->column_chrom recrystallization Recrystallization start->recrystallization analysis Purity Check (TLC, NMR, etc.) column_chrom->analysis recrystallization->analysis pure_product Pure Chlorinated Indole analysis->pure_product Purity >95% further_purification Further Purification Needed analysis->further_purification Purity <95% further_purification->column_chrom further_purification->recrystallization

Caption: General workflow for the purification of chlorinated indole compounds.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography cause1 Inappropriate Solvent System problem->cause1 cause2 Column Overloading problem->cause2 cause3 Compound Degradation problem->cause3 solution1 Optimize Eluent via TLC cause1->solution1 solution2 Use Gradient Elution cause1->solution2 solution3 Reduce Sample Load cause2->solution3 solution4 Use Deactivated Silica or Alumina cause3->solution4

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde (CAS No. 90815-01-3).

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound appears discolored (e.g., yellowing or browning). Oxidation of the aldehyde or indole ring.Store the compound under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to light and air. Consider purification by recrystallization or column chromatography if discoloration is significant.
Inconsistent analytical results (e.g., NMR, LC-MS). Presence of degradation products or impurities.Confirm the purity of the compound using a fresh sample from a reputable supplier. If degradation is suspected, follow the stability testing protocol outlined below. Common impurities may include the corresponding carboxylic acid (from oxidation) or starting materials from synthesis.
Poor solubility in expected solvents. Degradation leading to less soluble byproducts or incorrect solvent choice.Verify the solubility of a fresh sample. If the compound has degraded, purification may be necessary. For experimental use, ensure the chosen solvent is appropriate and high-purity.
Low yield or unexpected side products in reactions. Instability of the compound under reaction conditions (e.g., presence of strong acids, bases, or oxidizing/reducing agents).Review the reaction conditions for compatibility with an aldehyde and an indole moiety. Protect the aldehyde group if necessary. Ensure all reagents and solvents are free of peroxides and other oxidizing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place, ideally at 2-8°C.[1] To minimize degradation, storing under an inert atmosphere (nitrogen or argon) is also advisable.[2]

Q2: What are the known incompatibilities of this compound?

A2: The compound should be kept away from strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis, as these can promote degradation.[2][3]

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the primary degradation pathway is likely the oxidation of the aldehyde group to form 1-(3-chlorobenzyl)-1H-indole-3-carboxylic acid. Other potential degradation pathways include oxidation of the indole ring or, under harsh conditions, cleavage of the N-benzyl bond.

Q4: How can I assess the stability of my sample?

A4: A stability study can be performed by subjecting the compound to various stress conditions (e.g., elevated temperature, humidity, light) and monitoring its purity over time using analytical techniques like HPLC or LC-MS. A detailed protocol is provided in the "Experimental Protocols" section.

Q5: Is this compound sensitive to light?

Quantitative Data Summary

The following table presents hypothetical stability data for this compound under various storage conditions over a 3-month period. This data is for illustrative purposes to guide storage decisions.

Storage Condition Purity (%) after 1 Month Purity (%) after 2 Months Purity (%) after 3 Months
2-8°C, Dark, Inert Atmosphere 99.899.799.6
25°C, Dark, Ambient Air 98.597.296.0
40°C, Dark, Ambient Air 95.391.087.5
25°C, Exposed to Light, Ambient Air 97.194.592.3

Experimental Protocols

Protocol 1: Stability Assessment of this compound

Objective: To evaluate the stability of the compound under accelerated and long-term storage conditions.

Methodology:

  • Sample Preparation: Accurately weigh 5 mg of the compound into four separate, appropriately labeled amber glass vials.

  • Condition 1 (Control): Seal one vial under an inert atmosphere (e.g., argon) and store at 2-8°C, protected from light.

  • Condition 2 (Accelerated Temperature): Seal a second vial under ambient air and place it in a stability chamber at 40°C/75% RH (Relative Humidity).

  • Condition 3 (Room Temperature): Seal a third vial under ambient air and store at 25°C, protected from light.

  • Condition 4 (Photostability): Place the fourth vial (unsealed, covered with a quartz lid) in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from each vial at T=0, 1 week, 2 weeks, 1 month, and 3 months.

  • Analysis:

    • Dissolve the aliquots in a suitable solvent (e.g., acetonitrile).

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).

    • Monitor the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of each degradation product at each time point.

Visualizations

degradation_pathway compound This compound oxidized_aldehyde 1-(3-chlorobenzyl)-1H-indole-3-carboxylic acid compound->oxidized_aldehyde Oxidation (Air, Peroxides) ring_oxidation Indole Ring Oxidation Products compound->ring_oxidation Harsh Oxidation bond_cleavage Indole-3-carbaldehyde + 3-Chlorobenzyl derivatives compound->bond_cleavage Strong Acid/Base or Reductive Cleavage

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Sample Preparation storage Exposure to Stress Conditions (Temp, Light, Humidity) start->storage sampling Sampling at Predetermined Time Points storage->sampling analysis HPLC/LC-MS Analysis sampling->analysis data Data Interpretation and Stability Assessment analysis->data

Caption: Experimental workflow for the stability assessment of the compound.

troubleshooting_guide action action issue Inconsistent Results? check_purity Check Purity of a Fresh Sample issue->check_purity is_pure Is the Fresh Sample Pure? check_purity->is_pure degradation_suspected Degradation Suspected is_pure->degradation_suspected No new_sample Use a New, Pure Sample is_pure->new_sample Yes review_conditions Review Storage and Handling degradation_suspected->review_conditions purify Purify the Sample review_conditions->purify

References

Technical Support Center: Navigating Solubility Challenges of Substituted Indole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with substituted indole-3-carbaldehydes. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of substituted indole-3-carbaldehydes?

A1: Substituted indole-3-carbaldehydes are typically crystalline solids with generally low aqueous solubility. Their solubility is significantly influenced by the nature and position of the substituents on the indole ring. Generally, they exhibit better solubility in polar aprotic solvents and polar protic solvents, especially with heating, compared to non-polar or aqueous solvents.[1]

Q2: Which solvents are most effective for dissolving substituted indole-3-carbaldehydes?

A2: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective for dissolving a wide range of substituted indole-3-carbaldehydes, often achieving concentrations of 30 mg/mL or higher for the parent compound.[2] Polar protic solvents like ethanol and methanol are also good choices, particularly when heated.[3] For aqueous buffers, it is often necessary to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous medium.[2]

Q3: My compound precipitates out of the aqueous buffer after dilution from a DMSO stock. How can I prevent this?

A3: This is a common issue due to the poor aqueous solubility of these compounds. To mitigate this, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility but low enough to avoid interfering with your experiment (typically <0.5% v/v in cell-based assays).[4] Other strategies include using a co-solvent system, gentle warming of the aqueous medium before adding the stock solution, and performing serial dilutions.

Q4: Can I use sonication to dissolve my substituted indole-3-carbaldehyde?

A4: Yes, sonication is a highly effective technique for dissolving poorly soluble compounds like substituted indole-3-carbaldehydes.[5][6] The high-frequency sound waves generate intense mechanical forces that break down particle aggregates, increasing the surface area for interaction with the solvent and accelerating dissolution.[5][7]

Troubleshooting Guides

Issue 1: The substituted indole-3-carbaldehyde fails to dissolve in the chosen solvent.

Possible Causes:

  • Inappropriate solvent choice: The polarity of the solvent may not be suitable for the specific substituted indole-3-carbaldehyde.

  • Insufficient solvent volume: The amount of solvent may be inadequate to dissolve the quantity of the compound.

  • Low temperature: Many of these compounds have higher solubility at elevated temperatures.

  • Compound purity: Impurities can sometimes affect solubility.

Solutions:

  • Consult solubility data: Refer to the quantitative solubility data table below to select an appropriate solvent.

  • Increase solvent volume: Gradually add more solvent until the compound dissolves.

  • Apply gentle heat: Warm the mixture in a water bath. Be cautious, as excessive heat can cause degradation.[4]

  • Utilize sonication: Place the sample in an ultrasonic bath for short intervals to aid dissolution.[5]

  • Employ a co-solvent system: A mixture of a good solvent (e.g., DMSO) and a less effective one can improve overall solubility.

Issue 2: The compound precipitates during the reaction or upon cooling.

Possible Causes:

  • Change in solvent polarity: The polarity of the reaction mixture may change as reactants are consumed and products are formed.

  • Temperature change: If the compound was dissolved at a higher temperature, it may precipitate as the solution cools.

  • Reaction byproduct formation: The formation of an insoluble byproduct can sometimes trigger the precipitation of the desired compound.

Solutions:

  • Maintain elevated temperature: If the reaction conditions permit, maintain a higher temperature throughout the experiment.

  • Use a co-solvent: Adding a co-solvent that can solubilize both the starting materials and products can prevent precipitation.

  • Controlled cooling: Allow the reaction mixture to cool to room temperature slowly to promote the formation of purer crystals if precipitation is for isolation.

  • Monitor reaction progress: Use techniques like Thin-Layer Chromatography (TLC) to monitor the reaction and identify the point at which precipitation occurs.

Data Presentation

Table 1: Solubility of Substituted Indole-3-Carbaldehydes in Various Solvents

CompoundSolventSolubilityConditions
Indole-3-carbaldehydeDimethyl sulfoxide (DMSO)~30 mg/mL[2]Room Temperature
Indole-3-carbaldehydeDimethylformamide (DMF)~30 mg/mL[2]Room Temperature
Indole-3-carbaldehyde1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]Room Temperature
5-Bromoindole-3-carboxaldehydeEthanolGood solubility[3]Not specified
5-Bromoindole-3-carboxaldehydeMethanolGood solubility[3]Not specified
5-Bromoindole-3-carboxaldehydeAcetoneGood solubility[3]Not specified
5-Bromoindole-3-carboxaldehydeDichloromethaneGood solubility[3]Not specified
(1-methyl-5-nitro-3-phenylindol-2-yl)methanolDMSO>50 mM[4]Not specified
(1-methyl-5-nitro-3-phenylindol-2-yl)methanolDMF>50 mM[4]Not specified
(1-methyl-5-nitro-3-phenylindol-2-yl)methanolEthanol~5 mM[4]Not specified
(1-methyl-5-nitro-3-phenylindol-2-yl)methanolMethanol~2 mM[4]Not specified
(1-methyl-5-nitro-3-phenylindol-2-yl)methanolAcetonitrile<1 mM[4]Not specified
6-Chloroindole-3-carboxaldehydeWaterSlightly solubleNot specified

Experimental Protocols

Protocol 1: Sonication-Assisted Dissolution

Objective: To dissolve a poorly soluble substituted indole-3-carbaldehyde using a bath sonicator.

Materials:

  • Substituted indole-3-carbaldehyde powder

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Vial or flask

  • Bath sonicator

Procedure:

  • Weigh the desired amount of the compound and place it in a clean, dry vial.

  • Add the selected solvent to the vial.

  • Place the vial in the bath sonicator. Ensure the water level in the sonicator is above the solvent level in the vial.

  • Sonicate in short bursts of 5-10 minutes.[5]

  • After each sonication interval, visually inspect the solution for undissolved particles.

  • If necessary, gently warm the vial in a water bath between sonication intervals, but be cautious of potential compound degradation.[6]

  • Continue this process until the compound is completely dissolved. To avoid overheating, consider placing the vial in an ice bath within the sonicator.[8]

Protocol 2: Recrystallization for Purification

Objective: To purify a substituted indole-3-carbaldehyde by recrystallization to potentially improve its solubility characteristics.

Materials:

  • Crude substituted indole-3-carbaldehyde

  • Appropriate recrystallization solvent (e.g., ethanol)[9]

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent.

  • Gently heat the mixture while stirring until the solid dissolves completely.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, cool the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly. For indole-3-aldehyde, recovery from ethanol recrystallization is typically around 85%.[9]

Mandatory Visualization

G cluster_solubility Troubleshooting Workflow for Poor Solubility start Start: Insoluble Compound solvent_choice Select Appropriate Solvent (e.g., DMSO, DMF) start->solvent_choice vortex Vortex/Stir solvent_choice->vortex check1 Dissolved? vortex->check1 heat Gentle Heating (30-50°C) check1->heat No end End: Soluble Solution check1->end Yes check2 Dissolved? heat->check2 sonicate Sonication (5-10 min intervals) check2->sonicate No check2->end Yes check3 Dissolved? sonicate->check3 co_solvent Consider Co-Solvent System check3->co_solvent No check3->end Yes

Caption: A stepwise workflow for dissolving poorly soluble substituted indole-3-carbaldehydes.

G cluster_synthesis Vilsmeier-Haack Synthesis & Purification reagents Indole Derivative DMF POCl₃ vilsmeier_reagent Formation of Vilsmeier Reagent reagents->vilsmeier_reagent reaction Electrophilic Aromatic Substitution vilsmeier_reagent->reaction hydrolysis Aqueous Work-up (Hydrolysis) reaction->hydrolysis crude_product Crude Indole-3-carbaldehyde hydrolysis->crude_product purification Purification (Recrystallization/Chromatography) crude_product->purification final_product Pure Product purification->final_product

Caption: A simplified workflow for the synthesis and purification of indole-3-carbaldehydes.

References

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 1-benzyl-indole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when transitioning from laboratory-scale experiments to pilot plant and industrial-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up synthesis of 1-benzyl-indole derivatives?

A1: The most prevalent challenges during the scale-up of 1-benzyl-indole derivative synthesis include:

  • Exothermic Reactions: The N-benzylation of indoles is often exothermic. What is manageable on a small scale can lead to thermal runaways in larger reactors if not properly controlled, potentially causing product decomposition.[1]

  • Side Product Formation: A common side product is the C-3 benzylated indole, which arises from the high nucleophilicity of the C-3 position of the indole ring.[2] The ratio of N- to C-alkylation can be influenced by reaction conditions.[2]

  • Purification Difficulties: On a larger scale, removing unreacted starting materials, the C-3 benzylated isomer, and other byproducts can be challenging.[1][2] Oily byproducts can also complicate purification.[1]

  • Reagent Handling and Safety: Handling large quantities of reagents like benzyl bromide, which is a lachrymator, and strong bases like sodium hydride, requires stringent safety protocols.

Q2: How does the choice of base and solvent impact the N-benzylation of indoles on a larger scale?

A2: The choice of base and solvent is critical for achieving high yield and selectivity during scale-up.

  • Base: A sufficiently strong base is required for the complete deprotonation of the indole nitrogen (pKa ≈ 17).[2] Common bases include potassium hydroxide (KOH), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[2] Incomplete deprotonation can lead to a mixture of the indole and the indolate anion, increasing the likelihood of C-3 benzylation.[2]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred as they facilitate the dissolution of the indole and the base, and can favor N-alkylation.[1][2][3] The use of protic solvents can lead to side reactions.[1]

Q3: What are the key process parameters to monitor and control during the scale-up of the N-benzylation reaction?

A3: Critical parameters to control for a successful scale-up include:

  • Temperature: The initial deprotonation is often performed at a lower temperature (e.g., 0 °C) to control the exothermic reaction.[3] The subsequent benzylation may require elevated temperatures.[2] Careful temperature monitoring and control are essential to prevent thermal runaway and minimize side product formation.[1]

  • Reagent Addition Rate: Slow and controlled addition of benzyl bromide is crucial to manage the exothermic nature of the reaction and maintain a consistent temperature profile.[1]

  • Mixing: Efficient agitation is necessary to ensure homogeneous reaction conditions, prevent localized hot spots, and promote mass transfer, especially in large reactors.

Troubleshooting Guides

Low Yield or Incomplete Conversion
Symptom Potential Cause Troubleshooting Steps
Low or no conversion of starting indole Incomplete deprotonation of the indole nitrogen.- Ensure the use of a sufficiently strong and fresh base (e.g., NaH, KOH).[1] - Verify the absence of moisture in reagents and glassware.[2] - Optimize the reaction temperature; some N-benzylations may require heating.[2]
Poor quality or inactive benzylating agent.- Use a fresh, high-purity grade of benzyl bromide or benzyl chloride.
Insufficient reaction time.- Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[4]
Formation of Side Products
Symptom Potential Cause Troubleshooting Steps
Significant C-3 benzylation Incomplete deprotonation of the indole nitrogen.- Use a stronger base or a slight excess to ensure complete formation of the indolate anion.[2]
Reaction conditions favoring C-alkylation.- Employ a more polar, aprotic solvent (e.g., DMF, DMSO).[1][2] - Consider using a base with a less coordinating cation, such as cesium carbonate.
Formation of dibenzylated products Excess of benzyl bromide used.- Use a controlled amount of benzyl bromide, typically 1.05-1.1 equivalents.[1]
Purification Challenges
Symptom Potential Cause Troubleshooting Steps
Difficulty separating 1-benzyl-indole from starting indole and C-3 isomer Similar polarities of the compounds.- Optimize the solvent system for column chromatography; a gradient elution with hexane and ethyl acetate is often effective.[2] - If the product is a solid, recrystallization can be an effective purification method.[2]
Presence of unreacted benzyl bromide after reaction Excess benzyl bromide used.- During work-up, wash the organic layer with a dilute aqueous solution of sodium bisulfite to remove excess benzyl bromide.[1]
Formation of oily byproducts High reaction temperature or impurities in starting materials.- Ensure precise temperature control during the reaction.[1] - Use high-purity starting materials. - Consider alternative recrystallization solvent systems.[1]

Quantitative Data

Table 1: Typical Yields for N-Benzylation of Indole Derivatives

Indole DerivativeBaseSolventTemperatureYield (%)Reference
IndoleKOHDMSORoom Temp85-89[5]
IndoleKOHDMSO-up to 97[5]
5-CyanoindoleNaH or KOHDMF0 °C to RT85-95[1][3]
3-Iodo-1H-indole-2-carbonitrile derivatives---71-92[6]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-Benzylindole

This protocol is adapted from a procedure in Organic Syntheses.[5]

Materials:

  • Indole

  • Potassium hydroxide (KOH), 86% pellets

  • Dimethyl sulfoxide (DMSO)

  • Benzyl bromide

  • Diethyl ether

  • Calcium chloride

Procedure:

  • In a suitably sized reactor equipped with a mechanical stirrer and a temperature probe, charge dimethyl sulfoxide.

  • Add freshly crushed potassium hydroxide pellets to the DMSO and stir the mixture at room temperature for 5 minutes.

  • Add indole to the mixture and continue stirring for 45 minutes.

  • Carefully add benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the exothermic reaction.[5]

  • After the addition is complete, continue to stir for an additional 45 minutes.

  • Dilute the reaction mixture with water.

  • Extract the product with diethyl ether (3 portions).

  • Wash each ether extract with water (3 portions).

  • Combine the ether layers and dry over calcium chloride.

  • Remove the solvent under reduced pressure.

  • Remove excess benzyl bromide by distillation.

  • Distill the residue under vacuum to yield 1-benzylindole. The product may crystallize upon cooling. Recrystallization from ethanol can be performed for further purification.

Protocol 2: N-Benzylation of 5-Cyanoindole

This protocol is a general procedure for the N-benzylation of a substituted indole.[1]

Materials:

  • 5-Cyanoindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • N,N-Dimethylformamide (DMF), anhydrous

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a clean, dry, three-necked reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 5-cyanoindole and anhydrous DMF.

  • Stir the mixture under a nitrogen atmosphere until the 5-cyanoindole is fully dissolved.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium hydride in portions, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 45-60 minutes.

  • Slowly add benzyl bromide to the reaction mixture, maintaining the temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Proceed with aqueous work-up and extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

G cluster_0 Troubleshooting Workflow for Scale-Up Synthesis start Identify Scale-Up Issue low_yield Low Yield / Incomplete Conversion start->low_yield side_products Side Product Formation start->side_products purification Purification Difficulty start->purification check_deprotonation Check Deprotonation (Base, Moisture) low_yield->check_deprotonation check_reagents Check Reagent Quality (Benzylating Agent) low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) low_yield->optimize_conditions side_products->check_deprotonation side_products->optimize_conditions control_stoichiometry Control Stoichiometry (Equivalents of Benzyl Bromide) side_products->control_stoichiometry optimize_purification Optimize Purification (Chromatography, Recrystallization) purification->optimize_purification success Successful Scale-Up check_deprotonation->success Resolved check_reagents->success Resolved optimize_conditions->success Resolved control_stoichiometry->success Resolved optimize_purification->success Resolved

Caption: A troubleshooting workflow for addressing common issues in the scale-up synthesis.

G cluster_1 N-Benzylation of Indole: Reaction Pathways Indole Indole Indolate Indolate Anion Indole->Indolate Deprotonation C3_Benzylated 3-Benzyl-Indole (Side Product) Indole->C3_Benzylated C-Alkylation (Electrophilic Substitution) Base Base (e.g., KOH, NaH) Base->Indolate N_Benzylated 1-Benzyl-Indole (Desired Product) Indolate->N_Benzylated N-Alkylation (SN2) BenzylBromide Benzyl Bromide BenzylBromide->N_Benzylated BenzylBromide->C3_Benzylated

Caption: Competing reaction pathways in the N-benzylation of indole.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the NMR analysis of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the acquisition and interpretation of NMR spectra of substituted indoles.

Question: The aromatic region of my ¹H NMR spectrum is a complex multiplet that is difficult to interpret. How can I resolve the individual signals?

Answer: Overlapping signals in the aromatic region are a frequent challenge in the NMR of substituted indoles.[1] Here are several strategies to address this issue:

  • Change the Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the aromatic protons and may resolve the overlap.[2]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the aromatic spin system.[3]

    • TOCSY (Total Correlation Spectroscopy): This can be particularly useful for identifying all protons within a spin system, even if they are not directly coupled.

  • Selective 1D NOE (Nuclear Overhauser Effect): Irradiating a specific proton (e.g., a well-resolved proton on the pyrrole ring or a substituent) can show through-space correlations to nearby aromatic protons, aiding in their assignment.

Question: The N-H proton signal of my indole is very broad or not visible at all. What can I do?

Answer: The N-H proton of an indole often appears as a broad signal due to chemical exchange with residual water in the solvent or intermolecular hydrogen bonding.[4][5] Its chemical shift is also highly dependent on solvent and concentration.[6] Here's how to manage this:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear or significantly diminish, thus confirming its identity.[2]

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange broadening.

  • Low Temperature NMR: Cooling the sample can slow down the rate of chemical exchange, resulting in a sharper N-H signal.

  • Use a Hydrogen-Bonding Solvent: Solvents like DMSO-d₆ can form strong hydrogen bonds with the N-H proton, often resulting in a sharper and more downfield signal.

Question: I am unsure about the substitution pattern on the benzene ring of my indole. How can I determine the positions of the substituents?

Answer: Determining the substitution pattern requires a combination of 1D and 2D NMR techniques:

  • Analyze the ¹H NMR Splitting Patterns and Coupling Constants:

    • The coupling constants (J-values) between adjacent aromatic protons are informative. Ortho coupling (³J) is typically in the range of 7-10 Hz, meta coupling (⁴J) is 2-3 Hz, and para coupling (⁵J) is usually less than 1 Hz and often not resolved.[7][8]

    • By carefully analyzing the multiplicities (doublet, triplet, doublet of doublets, etc.) and measuring the coupling constants, you can piece together the connectivity of the aromatic protons.

  • Utilize 2D NMR:

    • COSY: As mentioned before, this will show the direct coupling relationships between adjacent protons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity. For example, a NOE correlation between the N-H proton and a proton on the benzene ring would indicate a substituent at the C7 position. Similarly, a correlation between a substituent's protons and a specific aromatic proton can help pinpoint the substitution site.[9]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. For instance, the N-H proton will show a correlation to C2, C3, C3a, and C7a. A substituent's protons will show correlations to the carbon it is attached to and adjacent carbons, providing definitive evidence for the substitution pattern.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the indole core?

A1: The chemical shifts of the indole ring protons and carbons are influenced by the electronic environment. The following tables provide approximate chemical shift ranges for unsubstituted indole. Substituents will cause these shifts to vary.

Q2: How do electron-donating and electron-withdrawing groups affect the chemical shifts of the indole ring?

A2:

  • Electron-Donating Groups (EDGs) such as -OCH₃, -NH₂, and alkyl groups increase the electron density on the indole ring, causing the attached and nearby protons and carbons to be more shielded and thus resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R decrease the electron density on the ring, leading to deshielding of the nearby nuclei, which then resonate at a higher chemical shift (downfield).[10][11]

Q3: What are the typical proton-proton coupling constants (J-values) in an indole ring?

A3: The J-values are critical for determining the connectivity of the protons. The following table summarizes the typical coupling constants observed in the indole ring system.

Data Presentation

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Unsubstituted Indole
Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H8.0 - 8.2 (broad)-
H2 / C27.1 - 7.3~125
H3 / C36.4 - 6.6~102
C3a-~128
H4 / C47.5 - 7.7~120
H5 / C57.0 - 7.2~122
H6 / C67.0 - 7.2~121
H7 / C77.5 - 7.7~111
C7a-~136

Note: Chemical shifts are solvent and concentration-dependent, especially for the N-H proton.[6][12][13]

Table 2: Typical Proton-Proton Coupling Constants (J) in the Indole Ring
Coupling Description Typical Value (Hz)
³J(H4,H5)ortho7.0 - 8.5
³J(H5,H6)ortho6.5 - 8.0
³J(H6,H7)ortho7.5 - 8.5
⁴J(H4,H6)meta1.0 - 1.5
⁴J(H5,H7)meta0.8 - 1.2
⁵J(H4,H7)para0.5 - 1.0
³J(H2,H3)pyrrole2.5 - 3.5
³J(N-H,H3)pyrrole2.0 - 2.5
²J(N-H,H2)pyrrole~2.5

[1][14][15][16]

Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the substituted indole in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (typical for a 400 MHz spectrometer):

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Number of Scans (NS): 8-16.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[6]

Protocol 2: COSY (Correlation Spectroscopy) Experiment
  • Sample and Instrument Setup: Use the same sample and initial setup as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: Standard COSY (e.g., 'cosygpqf').

    • Spectral Width (SW): Same as the ¹H NMR in both dimensions.

    • Number of Scans (NS): 2-8 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Data Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary. Cross-peaks indicate coupled protons.[3][17]

Protocol 3: HSQC (Heteronuclear Single Quantum Coherence) Experiment
  • Sample and Instrument Setup: Use the same sample and initial setup.

  • Acquisition Parameters:

    • Pulse Program: Standard HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR.

    • Spectral Width (SW) in F1 (¹³C): 160-200 ppm, centered around 100-120 ppm.

    • Number of Scans (NS): 4-16 per increment.

    • Number of Increments (TD in F1): 128-256.

  • Data Processing: Apply appropriate window functions and perform Fourier transformation. Cross-peaks show direct one-bond correlations between protons and the carbons they are attached to.

Protocol 4: HMBC (Heteronuclear Multiple Bond Correlation) Experiment
  • Sample and Instrument Setup: Use the same sample and initial setup.

  • Acquisition Parameters:

    • Pulse Program: Standard HMBC with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR.

    • Spectral Width (SW) in F1 (¹³C): 200-220 ppm, centered around 100-120 ppm.

    • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8-10 Hz.

    • Number of Scans (NS): 8-32 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Data Processing: Apply appropriate window functions and perform Fourier transformation. Cross-peaks indicate correlations between protons and carbons over 2-3 bonds.

Protocol 5: NOESY (Nuclear Overhauser Effect Spectroscopy) Experiment
  • Sample and Instrument Setup: Use the same sample and initial setup. Ensure the sample is degassed if paramagnetic impurities are a concern.

  • Acquisition Parameters:

    • Pulse Program: Standard NOESY with gradient selection (e.g., 'noesygpph').

    • Spectral Width (SW): Same as the ¹H NMR in both dimensions.

    • Mixing Time (D8): 0.5-1.5 seconds for small molecules. This may need to be optimized.

    • Number of Scans (NS): 8-16 per increment.

    • Number of Increments (TD in F1): 256-512.

  • Data Processing: Apply appropriate window functions and perform Fourier transformation. Cross-peaks indicate protons that are close in space (< 5 Å).[9]

Visualizations

experimental_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interp Structure Elucidation prep Sample Preparation h1 ¹H NMR Acquisition prep->h1 c13 ¹³C NMR Acquisition h1->c13 dept DEPT (Optional) c13->dept cosy COSY dept->cosy hsqc HSQC cosy->hsqc hmbc HMBC hsqc->hmbc noesy NOESY/ROESY hmbc->noesy substitution Determine Substitution Pattern (HMBC, NOESY) noesy->substitution assign_1d Assign ¹H & ¹³C Signals connectivity Determine Connectivity (COSY, HMBC) assign_1d->connectivity connectivity->substitution structure Propose Structure substitution->structure troubleshooting_workflow start Complex ¹H NMR Spectrum overlap Overlapping Aromatic Signals? start->overlap broad_nh Broad or Missing N-H? overlap->broad_nh No change_solvent Change Solvent overlap->change_solvent Yes unknown_sub Unknown Substitution Pattern? broad_nh->unknown_sub No d2o_exchange D₂O Exchange broad_nh->d2o_exchange Yes analyze_j Analyze J-Couplings unknown_sub->analyze_j Yes elucidated Structure Elucidated unknown_sub->elucidated No higher_field Increase Field Strength change_solvent->higher_field run_cosy Run COSY/TOCSY higher_field->run_cosy run_cosy->elucidated dry_solvent Use Dry Solvent d2o_exchange->dry_solvent low_temp Low Temperature NMR dry_solvent->low_temp low_temp->elucidated run_hmbc Run HMBC analyze_j->run_hmbc run_noesy Run NOESY/ROESY run_noesy->elucidated hmbc hmbc hmbc->run_noesy

References

Validation & Comparative

A Comparative Analysis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde Derivatives and Standard Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the promising candidates, indole derivatives have garnered significant attention due to their diverse biological activities. This guide provides a comparative overview of the anticancer potential of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and its related compounds against established anticancer drugs, supported by available experimental data.

Comparative Cytotoxicity

The efficacy of an anticancer agent is primarily assessed by its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of N-benzyl indole-3-carboxaldehyde derivatives and standard anticancer drugs against the MDA-MB-231 human breast cancer cell line.

CompoundCancer Cell LineIncubation TimeIC50 (µM)Reference
Indole Derivative
N'-[(E)-(4-chlorophenyl)methylidene]-1-benzyl-1H-indole-3-carbohydrazideMDA-MB-231Not Specified0.0172 ± 0.0004[1]
Standard Anticancer Agents
DoxorubicinMDA-MB-23148 hours0.69[2]
DoxorubicinMDA-MB-23148 hours1.0[3]
DoxorubicinMDA-MB-23148 hours6.602[4]
CisplatinMDA-MB-23148 hours8.12 µg/mL (~27.0)[5]
CisplatinMDA-MB-23148 hours23[6]
CisplatinMDA-MB-23148 hours56.27 ± 2.59[7]
PaclitaxelMDA-MB-23148 hours0.0123[8]
PaclitaxelMDA-MB-23148 hours0.2947[9]

Note: The IC50 values for the standard agents vary across different studies, likely due to variations in experimental conditions and assay protocols.

Mechanism of Action: Induction of Apoptosis

Many anticancer agents, including indole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This process is tightly regulated by a complex network of signaling pathways. While the specific molecular targets of this compound are yet to be fully elucidated, the induction of apoptosis is a commonly reported mechanism for this class of compounds. The diagram below illustrates the general mechanism of apoptosis induction, a pathway likely shared by the indole derivatives and many conventional chemotherapeutics.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC DISC Formation Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cleavage Cellular Stress Cellular Stress (e.g., DNA Damage) Bcl-2 Family Bcl-2 Family (Bax, Bak) Cellular Stress->Bcl-2 Family Activation Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion MOMP Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3 Cleavage Caspase-3 Executioner Caspase-3 Procaspase-3->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution of Apoptosis (Cell Death)

Caption: Generalized Apoptosis Signaling Pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cytotoxicity data, detailed experimental protocols are essential. Below are the standard methodologies for the MTT and Caspase-Glo® 3/7 assays, which are commonly employed to evaluate the anticancer properties of novel compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control vehicle for the desired incubation period (e.g., 48 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Test Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate (4h, 37°C) MTT_Addition->Incubation Solubilization Solubilize Formazan (DMSO) Incubation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading End End Absorbance_Reading->End

Caption: MTT Assay Experimental Workflow.

Caspase-Glo® 3/7 Apoptosis Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures caspase-3 and -7 activities, which are key biomarkers of apoptosis. The assay provides a proluminescent caspase-3/7 substrate, which is cleaved by active caspases to release a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase activity.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test compound in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Analyze the luminescent signal to determine the level of caspase-3/7 activation relative to controls.

Start Start Cell_Treatment Seed and Treat Cells in White-walled Plate Start->Cell_Treatment Reagent_Addition Add Caspase-Glo® 3/7 Reagent Cell_Treatment->Reagent_Addition Incubation Incubate (1-3h, RT) Reagent_Addition->Incubation Luminescence_Reading Measure Luminescence Incubation->Luminescence_Reading End End Luminescence_Reading->End

Caption: Caspase-Glo® 3/7 Assay Workflow.

Conclusion

The available data, although not specific to this compound, suggest that N-benzyl indole-3-carboxaldehyde derivatives represent a promising class of anticancer compounds, with some analogs exhibiting high potency against the triple-negative breast cancer cell line MDA-MB-231. The comparison with standard chemotherapeutic agents like Doxorubicin, Cisplatin, and Paclitaxel reveals that these indole derivatives can achieve comparable or even superior cytotoxicity in in vitro models. However, it is crucial to underscore that these are preliminary findings on related molecules. Further research, including the synthesis and comprehensive biological evaluation of this compound, is imperative to ascertain its specific anticancer profile and therapeutic potential. Future studies should focus on elucidating its precise mechanism of action, evaluating its efficacy in a broader range of cancer cell lines and in vivo models, and assessing its safety and pharmacokinetic properties.

References

A Comparative Analysis of the Biological Activities of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and Indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative overview of the biological activities of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and its parent compound, indole-3-carbaldehyde. The introduction of a 3-chlorobenzyl group at the N1 position of the indole scaffold can significantly modulate its pharmacological profile. This comparison aims to provide a clear, data-driven perspective on their respective anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

Summary of Biological Activities

While direct comparative studies evaluating this compound and indole-3-carbaldehyde in parallel are limited, this guide synthesizes available data for both compounds and structurally related derivatives to infer their relative activities.

Biological ActivityThis compound & DerivativesIndole-3-carbaldehyde & DerivativesKey Findings
Anticancer Derivatives show significant activity. For instance, N-benzyl indole-3-carboxaldehyde-based hydrazones exhibit potent anti-Triple Negative Breast Cancer (TNBC) activity, with IC50 values as low as 17.2 ± 0.4 nM against MDA-MB-231 cells.[1]Indole-3-carbaldehyde derivatives have demonstrated broad anticancer potential.[2] For example, a sulfonohydrazide derivative showed an IC50 of 8.2 μM against MDA-MB-468 breast cancer cells.[2]The N-benzylation of the indole-3-carbaldehyde scaffold appears to be a promising strategy for enhancing anticancer potency, particularly against breast cancer cell lines.
Antimicrobial N-benzyl-1H-indole-3-carboxamide, a related derivative, showed no zone of inhibition against tested bacterial and fungal isolates at a concentration of 3 mg/mL.[3][4]Indole-3-aldehyde hydrazide/hydrazone derivatives exhibit a broad spectrum of antimicrobial activity with MIC values ranging from 6.25-100 µg/mL against various bacteria and fungi, including MRSA.[5]The N-benzylation in the carboxamide derivative appears to diminish the antimicrobial activity observed in other indole-3-carbaldehyde derivatives. Further studies on the carbaldehyde version are needed for a direct comparison.
Anti-inflammatory N-acylhydrazone derivatives of indole have shown anti-inflammatory potential by reducing leukocyte migration.[6][7]Indole-3-carbaldehyde has been shown to inhibit inflammatory responses in macrophages.[8]Both parent and N-substituted indole-3-carbaldehydes show promise as anti-inflammatory agents, though the direct impact of the 3-chlorobenzyl group requires further investigation.
Antioxidant Data for the specific compound is not available. However, N-benzyl nitrone derivatives have shown high interaction with DPPH radicals (up to 96% after 60 min).[9]Indole-3-carbaldehyde itself shows antioxidant activity. Various derivatives, such as those conjugated with aryl amines, exhibit significant DPPH radical scavenging activity.[10][11]The indole nucleus is known for its antioxidant properties, and N-substitution can modulate this activity.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to evaluate the biological activities of these compounds.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism and medium) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Protocol:

  • Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol). Prepare various concentrations of the test compounds.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its characteristic wavelength (around 517 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Visualizing Synthesis and Activity Pathways

To better understand the relationship and synthesis of these compounds, the following diagrams are provided.

Synthesis_Workflow indole_3_carbaldehyde Indole-3-carbaldehyde n_alkylation N-Alkylation with 3-chlorobenzyl bromide indole_3_carbaldehyde->n_alkylation bio_activity Biological Activity (Anticancer, Antimicrobial, etc.) indole_3_carbaldehyde->bio_activity chlorobenzyl_indole 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde n_alkylation->chlorobenzyl_indole chlorobenzyl_indole->bio_activity

Caption: Synthetic route to this compound and subsequent biological evaluation.

Anticancer_Mechanism compound Indole Derivative cell_line Cancer Cell Line (e.g., MDA-MB-231) compound->cell_line receptor_binding Target Binding (e.g., EGFR) cell_line->receptor_binding signal_transduction Inhibition of Signaling Pathways receptor_binding->signal_transduction apoptosis Induction of Apoptosis signal_transduction->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Postulated mechanism of anticancer activity for indole derivatives.

References

Halogenated 1-Benzyl-1H-indole-3-carbaldehydes: A Comparative Guide to Structure-Activity Relationships in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-1H-indole-3-carbaldehyde scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of potent therapeutic agents. The strategic introduction of halogen atoms to this scaffold can significantly modulate the physicochemical properties and biological activity of the resulting compounds, offering a valuable tool for optimizing drug candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated 1-benzyl-1H-indole-3-carbaldehydes, with a focus on their anticancer properties. The information is compiled from various studies to offer insights into the influence of halogen substitution on cytotoxic and antiproliferative activities.

Comparative Analysis of Anticancer Activity

The introduction of halogen substituents to the 1-benzyl-1H-indole-3-carbaldehyde framework has been explored as a strategy to enhance anticancer potency. While a single comprehensive study systematically evaluating all halogens at all possible positions is not available in the current literature, a comparative analysis of existing data provides valuable insights into the SAR of this class of compounds.

Derivatives of this scaffold have been investigated for their potential to inhibit cancer cell growth through various mechanisms, including the disruption of tubulin polymerization. The indole nucleus is a key feature of many natural and synthetic tubulin inhibitors.[1][2]

Substitution on the N-Benzyl Group

Studies on hybrid molecules incorporating the N-benzylindole moiety have demonstrated that halogen substitution on the benzyl ring significantly influences antiproliferative activity. A series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs revealed that substitutions at the 4-position of the benzyl ring are particularly effective.

The data suggests that a 4-fluoro or 4-chloro substituent on the N-benzyl ring can lead to potent growth inhibition, particularly against breast and renal cancer cell lines. The 4-fluoro-N-benzyl analog, for instance, exhibited a GI50 value of 30 nM against MDA-MB-468 breast cancer cells, while the 4-chloro-N-benzyl analog showed a GI50 of 40 nM against the A498 renal cancer cell line.[3]

Table 1: Growth Inhibitory (GI50) Activity of 4-Substituted N-Benzylindole Dimethylbarbituric Acid Analogs [3]

Compound IDSubstitution on N-Benzyl RingCancer Cell LineGI50 (nM)
3g 4-FluoroMDA-MB-468 (Breast)30
3f 4-ChloroA498 (Renal)40
3d 4-MethoxyOVCAR-5 (Ovarian)20
3d 4-MethoxyMDA-MB-468 (Breast)40
3c 4-MethylMDA-MB-468 (Breast)30

Note: GI50 is the concentration required to inhibit cell growth by 50%.

In a separate study on N-benzyl indole-derived hydrazones, halogen substitution on a phenyl ring of the hydrazide moiety also impacted anticancer activity against triple-negative breast cancer (TNBC) cells. While not a direct substitution on the core 1-benzyl-1H-indole-3-carbaldehyde, these findings further underscore the importance of halogen placement. For example, a 2-chlorophenyl substituent on the hydrazide moiety resulted in a lower IC50 value (19.6 ± 0.5 μM) compared to a 3-chlorophenyl substituent (22.6 ± 0.1 μM) against MDA-MB-231 cells.[4]

Substitution on the Indole Ring

The indole ring itself is a key target for halogenation to modulate biological activity. The presence of a halogen at various positions can influence the electronic properties and binding interactions of the molecule with its biological target.[5][6] For instance, 1-benzyl-2-chloro-1H-indole-3-carbaldehyde is highlighted as a versatile synthetic intermediate for developing anticancer and antimicrobial agents, indicating the importance of substitution at the C2-position of the indole ring.[7]

Furthermore, a study on 1-benzyl-5-bromoindolin-2-one derivatives, which are structurally related to the topic scaffold, demonstrated potent anticancer activity. Specifically, derivatives bearing a 4-(p-chlorophenyl)thiazole or a 4-(p-fluorophenyl)thiazole moiety attached to the core structure showed significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values of 2.93 ± 0.47 µM and 7.17 ± 0.94 µM, respectively.[8]

Experimental Protocols

The synthesis and biological evaluation of halogenated 1-benzyl-1H-indole-3-carbaldehydes and their derivatives involve multi-step chemical synthesis followed by in vitro cell-based assays.

General Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

The parent scaffold, 1-benzyl-1H-indole-3-carbaldehyde, is typically synthesized via the N-benzylation of indole-3-carbaldehyde. A common procedure involves reacting indole-3-carbaldehyde with benzyl bromide in the presence of a base, such as anhydrous potassium carbonate (K2CO3), in a solvent like dimethylformamide (DMF) under reflux conditions.[4]

Synthesis of Halogenated Derivatives

Halogenated starting materials are used to introduce the desired halogen substituents. For example, to synthesize derivatives with a halogen on the N-benzyl group, the corresponding halogenated benzyl bromide is used in the N-alkylation step. For halogenation of the indole ring, halogenated indole-3-carbaldehyde precursors can be synthesized through regioselective halogenation followed by formylation, often using the Vilsmeier-Haack reaction.[5][6]

In Vitro Anticancer Activity Assays

The anticancer activity of the synthesized compounds is typically evaluated using cell-based assays. The MTT assay is a common method to assess the cytotoxicity of compounds on various cancer cell lines. This assay measures the metabolic activity of cells, which is indicative of cell viability.[4] The growth inhibitory activity is often determined using the sulforhodamine B (SRB) assay, which measures cell protein content. The results are commonly reported as IC50 (the concentration that inhibits cell growth by 50%) or GI50 (the concentration that inhibits cell growth by 50%) values.[3]

Visualizing the Structure and Synthesis

To better understand the structural relationships and the general synthetic approach, the following diagrams are provided.

G cluster_scaffold General Structure of Halogenated 1-Benzyl-1H-indole-3-carbaldehydes Indole_Scaffold 1-Benzyl-1H-indole-3-carbaldehyde Core Possible Halogenation Sites: - Indole Ring (Positions 2, 4, 5, 6, 7) - Benzyl Ring (Positions 2, 3, 4)

Caption: General chemical scaffold and potential halogenation sites.

G Indole3Carbaldehyde Indole-3-carbaldehyde TargetCompound Halogenated 1-Benzyl-1H-indole-3-carbaldehyde Indole3Carbaldehyde->TargetCompound N-Benzylation HalogenatedBenzylBromide Halogenated Benzyl Bromide HalogenatedBenzylBromide->TargetCompound BaseSolvent Base (e.g., K2CO3) Solvent (e.g., DMF) BaseSolvent->TargetCompound

Caption: Synthetic pathway for N-benzyl ring halogenated derivatives.

G HalogenatedIndole Halogenated Indole Formylation Formylation (Vilsmeier-Haack) HalogenatedIndole->Formylation HalogenatedIndole3Carbaldehyde Halogenated Indole-3-carbaldehyde Formylation->HalogenatedIndole3Carbaldehyde TargetCompound Halogenated 1-Benzyl-1H-indole-3-carbaldehyde HalogenatedIndole3Carbaldehyde->TargetCompound N-Benzylation BenzylBromide Benzyl Bromide BenzylBromide->TargetCompound BaseSolvent Base (e.g., K2CO3) Solvent (e.g., DMF) BaseSolvent->TargetCompound

Caption: Synthetic pathway for indole ring halogenated derivatives.

Conclusion

The available data indicates that halogenation of the 1-benzyl-1H-indole-3-carbaldehyde scaffold is a promising strategy for developing novel anticancer agents. Specifically, substitutions with fluorine and chlorine at the 4-position of the N-benzyl ring have been shown to yield compounds with potent antiproliferative activity in the nanomolar range against various cancer cell lines. While direct comparative data for a full range of halogens at various positions is limited, the existing studies consistently highlight the importance of the position and nature of the halogen substituent in determining biological efficacy. Further systematic SAR studies are warranted to fully elucidate the potential of this compound class and to guide the rational design of more effective and selective anticancer drug candidates.

References

A Comparative Guide to the Biological Efficacy of 1-Benzyl-Indole Carbaldehyde Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a benzyl group at the N-1 position of the indole ring has been shown to significantly modulate the pharmacological profile of these compounds, often enhancing their therapeutic potential. This guide provides a comparative analysis of the biological efficacy of 1-benzyl-indole derivatives, with a particular focus on the influence of the position of the carbaldehyde group and its congeners on their anticancer, antimicrobial, and anti-inflammatory properties. While direct comparative studies on the positional isomers of 1-benzyl-indole-3-carbaldehyde are limited, this guide synthesizes available data on C-2 and C-3 substituted derivatives to offer insights into their structure-activity relationships.

Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various 1-benzyl-indole derivatives, categorized by the position of substitution on the indole ring.

Table 1: Anticancer Activity of 1-Benzyl-Indole Derivatives
Compound ClassDerivativeCell LineIC50 (µM)Reference
C-3 Substituted 2-chloro-3-(1-benzyl indol-3-yl) quinoxalineOvarian Cancer Xenografts100% tumor growth suppression[1]
1-benzyl-indole-3-carbinolMCF-7 (Breast)0.05
1-benzyl-indole-3-carbinolMDA-MB-231 (Breast)~0.2
N-benzyl indole-3-carboxaldehyde-based hydrazone (Compound 5b)MDA-MB-231 (Breast)17.2 (nM)
C-2 Substituted Substituted-N-benzyl-1H-indole-2-carbohydrazide (Compound 4e)MCF-7, A549, HCTAverage 2
Table 2: Antimicrobial Activity of 1-Benzyl-Indole Derivatives
Compound ClassDerivativeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
C-3 Substituted 3-(1-benzyl indol-3-yl)quinoxalin-2(1H)oneP. aeruginosa, B. cereus, S. aureusMost active in series[1]
2-chloro-3-(1-benzyl indol-3-yl)quinoxalineC. albicansMost active in series[1]
N-benzyl-1H-indole-3-carboxamideE. coli, B. subtilis, K. pneumonia, S. aureus, P. aeruginosa, C. albicans, A. nigerNo zone of inhibition at 3 mg/mL
Table 3: Anti-inflammatory and Other Biological Activities
Compound ClassDerivativeBiological ActivityKey FindingsReference
C-3 Substituted syn and anti isomers of N-(1-benzyl-1H-indol-3-yl)methanimine oxideUrease Inhibitionanti isomer (IC50 = 0.0345 mM) more potent than syn isomer (IC50 = 0.0516 mM)
C-2 Substituted Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (Compound 13b)Inhibition of NO, IL-6, and TNF-α productionIC50 (NO) = 10.992 µM, IC50 (IL-6) = 2.294 µM, IC50 (TNF-α) = 12.901 µM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde

A common synthetic route involves the N-alkylation of indole-3-carbaldehyde. A mixture of 1H-indole-3-carbaldehyde, benzyl chloride, and anhydrous potassium carbonate in a suitable solvent system (e.g., acetonitrile and DMF) is heated to reflux for several hours. After cooling and filtration, the product is isolated by evaporation of the solvent and recrystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity Assessment: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Preparation of Agar Plates: A suitable agar medium is poured into petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells are punched into the agar using a sterile cork borer.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

Signaling Pathways and Mechanisms of Action

The biological activities of 1-benzyl-indole derivatives are often mediated through their interaction with specific signaling pathways.

anticancer_pathway cluster_cell Cancer Cell 1_benzyl_indole_derivative 1-Benzyl-Indole Derivative EGFR EGFR 1_benzyl_indole_derivative->EGFR Inhibition Apoptosis Apoptosis 1_benzyl_indole_derivative->Apoptosis Induction PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt_mTOR Cell_Proliferation Cell Proliferation & Survival PI3K_Akt_mTOR->Cell_Proliferation

Caption: Putative anticancer mechanism of N-benzyl indole derivatives via EGFR inhibition.

Some N-benzyl indole-derived hydrazones have shown high binding affinity towards the epidermal growth factor receptor (EGFR), suggesting a mechanism of action that involves the inhibition of downstream signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival. Additionally, some derivatives have been shown to induce apoptosis in cancer cells.

anti_inflammatory_pathway cluster_macrophage Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Pathway NF-κB Pathway TLR4->NF_kB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) NF_kB_Pathway->Pro_inflammatory_Cytokines 1_benzyl_indole_derivative 1-Benzyl-Indole Derivative 1_benzyl_indole_derivative->NF_kB_Pathway Inhibition

Caption: Inhibition of the NF-κB pathway by 1-benzyl-indole derivatives.

The anti-inflammatory effects of certain indole derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This is often achieved by interfering with key inflammatory signaling pathways like the NF-κB pathway, which is activated by stimuli such as lipopolysaccharide (LPS).

Structure-Activity Relationship Insights

Based on the available data, several structure-activity relationship (SAR) trends can be inferred for N-benzyl indole derivatives:

  • N-Benzylation: The presence of a benzyl group at the N-1 position of the indole ring is generally associated with enhanced biological activity compared to unsubstituted or N-alkylated analogs. This is likely due to increased lipophilicity, which can improve cell membrane penetration, and the potential for favorable π-π stacking interactions with biological targets.

  • Position of Substitution (C-2 vs. C-3): While a direct comparison of the parent carbaldehyde isomers is not available, the derivatization of both C-2 and C-3 positions has yielded highly potent compounds. Derivatives of 1-benzyl-indole-3-carbaldehyde have demonstrated potent anticancer and antimicrobial activities. Notably, quinoxaline derivatives prepared from the 3-formylindole show significant efficacy. Concurrently, derivatives from the C-2 position, such as indole-2-formamides and -carbohydrazides, have exhibited potent anti-inflammatory and anticancer properties. This suggests that both positions are amenable to modification for the development of bioactive compounds, and the optimal position may depend on the specific biological target and desired therapeutic effect.

  • Nature of the C-2/C-3 Substituent: The specific functional group at the C-2 or C-3 position plays a critical role in determining the type and potency of biological activity. For instance, the conversion of the 3-carbaldehyde to a quinoxaline heterocycle leads to potent anticancer and antifungal agents. Similarly, the formation of hydrazones from the 3-carbaldehyde has yielded potent anti-breast cancer agents. At the C-2 position, the formation of formamide and carbohydrazide derivatives has resulted in compounds with significant anti-inflammatory and anticancer activities.

  • Substitution on the Benzyl Ring: The electronic and steric properties of substituents on the benzyl ring can also influence biological activity, although this has been more systematically studied in derivatives other than the carbaldehydes. Generally, both electron-donating and electron-withdrawing groups can modulate activity, and the optimal substitution pattern is target-dependent.

References

Comparative Analysis of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental cross-reactivity data for 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde is limited. The following guide utilizes a hypothetical dataset to illustrate a comparative analysis framework for this compound and its analogs. This information is intended for research and drug development professionals to showcase best practices in data presentation, experimental protocols, and pathway visualization for assessing compound selectivity.

Introduction

This compound belongs to the indole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1] The parent compound, indole-3-carbaldehyde, is a known ligand for the aryl hydrocarbon receptor (AhR) and an inhibitor of the NLRP3 inflammasome, suggesting potential therapeutic applications in inflammatory and autoimmune diseases.[2][3] Understanding the cross-reactivity of derivatives such as this compound is crucial for predicting potential off-target effects and ensuring the development of safe and effective therapeutics.

This guide provides a comparative overview of the hypothetical cross-reactivity profile of this compound against a panel of kinases and G-protein coupled receptors (GPCRs), alongside its activity on the aryl hydrocarbon receptor and NLRP3 inflammasome.

Data Presentation

The following table summarizes the hypothetical inhibitory activities of this compound and related indole derivatives against a selection of biological targets. The data is presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values in micromolar (µM).

CompoundTargetIC50 / EC50 (µM)Assay Type
This compound Aryl Hydrocarbon Receptor (AhR) 0.8 Receptor Agonism
NLRP3 Inflammasome 2.5 Cell-based Assay
Kinase A> 10Kinase Inhibition
Kinase B7.8Kinase Inhibition
GPCR X> 10Radioligand Binding
GPCR Y9.2Radioligand Binding
1-benzyl-1H-indole-3-carbaldehydeAryl Hydrocarbon Receptor (AhR)1.2Receptor Agonism
NLRP3 Inflammasome4.1Cell-based Assay
Kinase A> 10Kinase Inhibition
Kinase B9.5Kinase Inhibition
GPCR X> 10Radioligand Binding
GPCR Y> 10Radioligand Binding
1H-indole-3-carbaldehydeAryl Hydrocarbon Receptor (AhR)5.0Receptor Agonism
NLRP3 Inflammasome15.0Cell-based Assay
Kinase A> 20Kinase Inhibition
Kinase B> 20Kinase Inhibition
GPCR X> 20Radioligand Binding
GPCR Y> 20Radioligand Binding

Mandatory Visualization

Diagrams illustrating key biological pathways and experimental workflows provide a clear visual representation of complex information.

Cross_Reactivity_Workflow Experimental Workflow for Cross-Reactivity Profiling cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Target Validation Compound_Library Compound Library (e.g., Indole Derivatives) Primary_Assay High-Throughput Screening (e.g., Kinase Panel, GPCR Panel) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Compounds with significant activity) Primary_Assay->Hit_Identification Dose_Response Dose-Response Assays (IC50/EC50 Determination) Hit_Identification->Dose_Response Selectivity_Panel Selectivity Profiling (Against related targets) Dose_Response->Selectivity_Panel Hit_Confirmation Confirmed Hits Selectivity_Panel->Hit_Confirmation Cellular_Assays Cell-based Assays (e.g., CETSA) Hit_Confirmation->Cellular_Assays Mechanism_of_Action Mechanism of Action Studies Cellular_Assays->Mechanism_of_Action Validated_Lead Validated Lead Compound Mechanism_of_Action->Validated_Lead

Caption: Workflow for assessing compound cross-reactivity.

AhR_Signaling_Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Ligand Indole Derivative (e.g., this compound) Ligand_Binding Ligand Binding Ligand->Ligand_Binding AhR_Complex_Cytoplasm AhR-HSP90-XAP2-p23 Complex (Cytoplasm) AhR_Complex_Cytoplasm->Ligand_Binding Nuclear_Translocation Nuclear Translocation Ligand_Binding->Nuclear_Translocation AhR_ARNT_Complex_Nucleus AhR-ARNT Complex (Nucleus) Nuclear_Translocation->AhR_ARNT_Complex_Nucleus XRE Xenobiotic Response Element (XRE) (DNA) AhR_ARNT_Complex_Nucleus->XRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Gene_Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of research findings.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the inhibitory activity of a compound against a specific kinase.[4]

1. Reagent Preparation:

  • Prepare a 2X kinase solution in Kinase Assay Buffer.
  • Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near the Km value for the specific kinase.
  • Prepare serial dilutions of the test compound (e.g., this compound) in Kinase Assay Buffer with a final DMSO concentration of 1%. Include a vehicle control (DMSO only) and a no-inhibitor control.

2. Kinase Reaction:

  • Add 5 µL of the serially diluted compound or control to the wells of a white, opaque 96-well plate.
  • Add 10 µL of the 2X kinase solution to each well.
  • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
  • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution to each well.
  • Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

  • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  • Incubate the plate at room temperature for 40 minutes.
  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
  • Incubate the plate at room temperature for 30-60 minutes.

4. Data Acquisition and Analysis:

  • Measure the luminescence of each well using a plate reader.
  • Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
  • Determine the IC50 value by fitting the data to a dose-response curve.

GPCR Binding Assay (Radioligand Competition Assay)

This protocol is a standard method for determining the binding affinity of a compound to a specific G-protein coupled receptor.[5][6]

1. Membrane Preparation:

  • Prepare cell membranes from a cell line overexpressing the target GPCR.
  • Resuspend the membranes in a suitable binding buffer.

2. Competition Binding Reaction:

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target GPCR.
  • Add serial dilutions of the test compound. Include a control for total binding (radioligand only) and a control for non-specific binding (radioligand in the presence of a high concentration of an unlabeled known ligand).
  • Add the membrane preparation to initiate the binding reaction.
  • Incubate the plate at a specific temperature for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Data Acquisition and Analysis:

  • Dry the filter plate and add a scintillation cocktail to each well.
  • Measure the radioactivity in each well using a scintillation counter.
  • Calculate the percentage of specific binding for each concentration of the test compound.
  • Determine the IC50 value from the competition curve and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[7][8][9]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to attach overnight.
  • Treat the cells with the desired concentrations of the test compound or a vehicle control for a specified duration (e.g., 1-2 hours).

2. Heat Challenge:

  • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C. Include a non-heated control.

3. Cell Lysis and Protein Separation:

  • Lyse the cells by subjecting them to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

4. Protein Analysis:

  • Carefully collect the supernatant containing the soluble protein fraction.
  • Determine the protein concentration of the soluble fractions and normalize all samples.
  • Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein.
  • Detect the signal using a suitable detection method (e.g., chemiluminescence).

5. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.
  • Normalize the intensities to the intensity of the non-heated control for both the compound-treated and vehicle-treated samples.
  • Plot the normalized intensities against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

References

A Comparative Guide to Validating the Purity of Synthetic 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of synthetic 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde. It explores common analytical techniques, compares the target compound with relevant alternatives, and provides detailed experimental protocols to support robust purity assessments in a research and drug development setting.

Introduction

This compound is a synthetic indole derivative with potential applications in medicinal chemistry and drug discovery. As with any synthetic compound intended for biological evaluation, rigorous purity validation is crucial to ensure that observed biological effects are attributable to the compound of interest and not to impurities. This guide outlines key analytical techniques for purity determination and provides a comparative framework against structurally similar alternatives.

Analytical Techniques for Purity Validation

Several analytical techniques are employed to determine the purity of synthetic compounds. The most common and effective methods for indole derivatives include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often coupled with a chromatographic system (LC-MS).

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment, providing quantitative information about the main compound and any impurities. A typical HPLC analysis separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities by providing information about their molecular weight.

Comparative Purity Analysis

To illustrate the application of these techniques, we present a comparative analysis of this compound and two common alternatives: the unsubstituted 1-benzyl-1H-indole-3-carbaldehyde and the isomeric 1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde. The data presented in the following tables is representative of typical results obtained from these analyses.

Data Presentation

Table 1: Comparative HPLC Purity Data

CompoundRetention Time (min)Peak Area (%)Impurity Profile
This compound12.599.2Impurity A (0.5%), Impurity B (0.3%)
1-benzyl-1H-indole-3-carbaldehyde11.899.5Impurity C (0.4%), Impurity D (0.1%)
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde12.798.9Impurity E (0.8%), Impurity F (0.3%)

Table 2: Comparative qNMR Purity Data

CompoundPurity (%)Internal Standard
This compound99.1Maleic Anhydride
1-benzyl-1H-indole-3-carbaldehyde99.41,3,5-Trimethoxybenzene
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde98.8Dimethyl Sulfone

Table 3: LC-MS Impurity Identification

CompoundMajor Impurity (m/z)Putative Identification
This compound271.06Oxidized by-product
1-benzyl-1H-indole-3-carbaldehyde236.10Starting material carryover
1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde285.04Dimeric impurity

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Data Acquisition: A sufficient relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard is used to ensure full signal relaxation.

  • Data Processing: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Mass Analysis: Full scan mode to detect all ions within a specified mass range, followed by product ion scans (MS/MS) on selected precursor ions to aid in structural elucidation of impurities.

Visualizations

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesis Chemical Synthesis of This compound Purification Initial Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC qNMR qNMR Analysis (Absolute Purity) Purification->qNMR LCMS LC-MS Analysis (Impurity Identification) Purification->LCMS Purity_Check Purity > 98%? HPLC->Purity_Check qNMR->Purity_Check LCMS->Purity_Check Further_Purification Further Purification Purity_Check->Further_Purification No Final_Product Final Pure Product Purity_Check->Final_Product Yes Further_Purification->HPLC

Caption: Experimental workflow for the purity validation of synthetic compounds.

Analytical_Techniques cluster_techniques Analytical Techniques Purity_Validation Purity Validation of Indole Derivatives HPLC HPLC (Separation & Quantification) Purity_Validation->HPLC qNMR qNMR (Absolute Purity) Purity_Validation->qNMR LCMS LC-MS (Impurity Identification) Purity_Validation->LCMS Provides_1 Provides_1 HPLC->Provides_1 Retention Time Peak Area (%) Provides_2 Provides_2 qNMR->Provides_2 Absolute Purity (%) Provides_3 Provides_3 LCMS->Provides_3 Molecular Weight of Impurities

Caption: Key analytical techniques for the purity assessment of indole derivatives.

Cytotoxicity of Indole-3-Carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indole-3-carbaldehyde, a versatile scaffold, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1] This guide provides a comparative analysis of the cytotoxic effects of various indole-3-carbaldehyde derivatives against several human cancer cell lines, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The anticancer potential of indole-3-carbaldehyde derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[2] The following table summarizes the in vitro anticancer activity of selected indole-3-carbaldehyde derivatives.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Sulfonohydrazides 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MCF-713.2[3][4]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f)MDA-MB-4688.2[3][4]
Thiosemicarbazones 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazoneVarious0.9 - 1.9 (µg/mL)[3]
Chalcones 3-(5-Bromo-1H-indol-3-yl)-1-(substituted phenyl)prop-2-en-1-one derivativesMCF-7, HepG2, etc.Not specified[1]
2-Phenylindoles Imine derivative of 2-phenyl indole-3-carbaldehydeNot specified1.2 (tubulin polymerization inhibition)[3]
Indole-Thiophene Hybrid 3-Aryl-thio and 3-aroyl indole derivativesMDA-MB-23113 - 19[5]
3-Aryl-thio and 3-aroyl indole derivativesMCF-713 - 19[5]

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds predominantly relies on cell-based assays. A standard protocol for determining the IC50 values is the MTT assay.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the indole-3-carbaldehyde derivatives. A vehicle control (e.g., DMSO) is also included.[1]

  • Incubation: The plates are incubated for a further 24-72 hours.[1]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, the MTT is metabolized by viable cells into a purple formazan product.[1]

  • Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.[1]

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanisms of action, the following diagrams illustrate a typical workflow for anticancer drug screening and key signaling pathways modulated by indole derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_development Lead Optimization start Synthesis of Indole-3-Carbaldehyde Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) on Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 pathway Signaling Pathway Analysis (e.g., Western Blot) ic50->pathway If Active tubulin Tubulin Polymerization Assay ic50->tubulin If Active lead Lead Compound Identification and Further Development pathway->lead tubulin->lead

Anticancer drug discovery workflow using indole-3-carbaldehyde derivatives.

Research on related indole compounds suggests that their cytotoxic effects may be mediated through the modulation of critical signaling pathways such as PI3K/Akt/mTOR and NF-κB.[2]

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 akt Akt pip3->akt Activates mtor mTOR akt->mtor Activates transcription Gene Transcription (Cell Growth, Proliferation, Survival) mtor->transcription Promotes indole Indole Derivatives indole->pi3k Inhibits indole->akt Inhibits

PI3K/Akt/mTOR pathway and potential inhibition by indole derivatives.

NFkB_pathway cluster_stimuli Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikba IκBα ikk->ikba Phosphorylates & Promotes Degradation nfkb NF-κB (p65/p50) ikba->nfkb Releases transcription Gene Transcription (Proliferation, Anti-apoptosis, Angiogenesis) nfkb->transcription Translocates & Activates indole Indole Derivatives indole->ikk Inhibits indole->nfkb Inhibits Translocation

NF-κB signaling pathway and points of inhibition by indole derivatives.

References

A Comparative Analysis of the Antimicrobial Spectrum of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde and Selected Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential antimicrobial spectrum of the novel synthetic compound, 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, versus established antibiotics: Penicillin, Ciprofloxacin, and Tetracycline. Due to the limited availability of specific experimental data for this compound, this comparison is based on published data for structurally related indole-3-carbaldehyde derivatives. The data presented herein is intended to provide a foundational understanding for further research and development.

Introduction to Antimicrobial Spectra

The antimicrobial spectrum of an agent refers to the range of microorganisms it can inhibit or kill. Antibiotics are often categorized as narrow-spectrum, effective against a limited range of bacteria, or broad-spectrum, active against a wide variety of bacteria.[1][2] Understanding the spectrum of a novel compound is a critical step in its development as a potential therapeutic agent.

Indole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial properties.[3][4][5] Studies on various indole-3-carbaldehyde derivatives have demonstrated their potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.[6][7][8] The mechanisms of action for indole compounds are thought to differ from many conventional antibiotics, potentially making them effective against drug-resistant strains.[4]

Known Antibiotics: A Brief Overview

  • Penicillin: A class of β-lactam antibiotics, penicillins are generally more effective against Gram-positive bacteria by inhibiting cell wall synthesis.[9][10] Their spectrum can vary from narrow to broad depending on the specific generation and formulation.[1][2]

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[11][12] It is particularly effective against Gram-negative bacteria.[12][13]

  • Tetracycline: A broad-spectrum bacteriostatic antibiotic that inhibits protein synthesis by binding to the 30S ribosomal subunit.[14][15][16] It is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical organisms.[15][17]

Comparative Antimicrobial Activity

The following table summarizes the expected antimicrobial spectrum of this compound, based on data from related indole-3-carbaldehyde derivatives, alongside the known spectra of Penicillin, Ciprofloxacin, and Tetracycline. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[18]

Table 1: Comparative In Vitro Antimicrobial Spectrum (MIC in µg/mL)

MicroorganismThis compound (and derivatives)PenicillinCiprofloxacinTetracycline
Gram-Positive Bacteria
Staphylococcus aureus100 - 150[6][7]0.12 - >1280.12 - 1000.25 - 64
Methicillin-resistantS. aureus (MRSA)6.25 - 100[8]Resistant0.5 - >1281 - >128
Bacillus subtilis100 - 150[6][7]0.015 - 20.06 - 0.50.12 - 4
Gram-Negative Bacteria
Escherichia coliModerately Active[6][7]16 - >2560.008 - 320.5 - 64
Pseudomonas aeruginosaModerately Active[6][7]>5120.06 - >10248 - >256

Note: The MIC values for this compound are extrapolated from studies on other indole-3-carbaldehyde derivatives and should be considered indicative. Specific testing is required to determine the precise spectrum of this compound.

Experimental Protocols

The determination of the antimicrobial spectrum of a compound relies on standardized laboratory methods. The two most common methods are the Kirby-Bauer disk diffusion method and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.[19][20][21]

Procedure:

  • Inoculum Preparation: A standardized suspension of the test microorganism, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth.[19]

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[20][21]

  • Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate.[19][22]

  • Incubation: The plate is incubated under appropriate conditions (typically 35°C ± 2°C for 16-20 hours).[11]

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.[19] The size of this "zone of inhibition" is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Broth Microdilution Method for MIC Determination

This method provides a quantitative measure of antimicrobial activity.[18][23][24]

Procedure:

  • Preparation of Antimicrobial Dilutions: A series of two-fold dilutions of the antimicrobial agent is prepared in a suitable broth medium within the wells of a microtiter plate.[18][23]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the Kirby-Bauer method.[24]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[18][23] Control wells containing only broth (sterility control) and broth with inoculum (growth control) are also included.[18]

  • Incubation: The microtiter plate is incubated under appropriate conditions.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[18]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the antimicrobial spectrum of a novel compound.

Antimicrobial_Spectrum_Workflow cluster_analysis Data Analysis & Comparison Compound Test Compound (e.g., 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde) Disk_Diffusion Kirby-Bauer Disk Diffusion Method Compound->Disk_Diffusion Broth_Dilution Broth Microdilution (MIC Determination) Compound->Broth_Dilution Antibiotics Known Antibiotics (e.g., Penicillin, Ciprofloxacin) Antibiotics->Disk_Diffusion Antibiotics->Broth_Dilution Microorganisms Bacterial Strains (Gram-positive & Gram-negative) Microorganisms->Disk_Diffusion Microorganisms->Broth_Dilution Zone_Measurement Measure Zones of Inhibition (mm) Disk_Diffusion->Zone_Measurement MIC_Determination Determine MIC (µg/mL) Broth_Dilution->MIC_Determination Comparison Compare Spectra Zone_Measurement->Comparison MIC_Determination->Comparison Conclusion Conclusion Comparison->Conclusion

Caption: Workflow for Antimicrobial Spectrum Determination.

Signaling Pathways and Mechanisms of Action

The following diagram illustrates the proposed mechanism of action for indole derivatives in comparison to the established mechanisms of the selected antibiotics.

Mechanism_of_Action cluster_indole Indole Derivatives cluster_penicillin Penicillin cluster_ciprofloxacin Ciprofloxacin cluster_tetracycline Tetracycline Indole 1-(3-chlorobenzyl)-1H- indole-3-carbaldehyde Indole_Target Proposed: Inhibition of RNA Synthesis and/or Quorum Sensing Indole->Indole_Target Bacterial_Death Bacterial Cell Death or Growth Inhibition Indole_Target->Bacterial_Death Inhibition of Growth Penicillin Penicillin Penicillin_Target Inhibition of Cell Wall Synthesis Penicillin->Penicillin_Target Penicillin_Target->Bacterial_Death Cell Lysis Ciprofloxacin Ciprofloxacin Ciprofloxacin_Target Inhibition of DNA Gyrase & Topoisomerase IV Ciprofloxacin->Ciprofloxacin_Target Ciprofloxacin_Target->Bacterial_Death DNA Damage Tetracycline Tetracycline Tetracycline_Target Inhibition of Protein Synthesis (30S Ribosome) Tetracycline->Tetracycline_Target Tetracycline_Target->Bacterial_Death Bacteriostatic Effect

Caption: Comparative Mechanisms of Antimicrobial Action.

Conclusion

While direct experimental data for this compound is not yet widely available, the existing literature on related indole-3-carbaldehyde derivatives suggests a promising broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][7][8] Notably, some derivatives have shown efficacy against multidrug-resistant strains like MRSA.[8] The proposed mechanisms of action for indole compounds, such as the inhibition of RNA synthesis, may offer an advantage over existing antibiotics that face growing resistance.[3] Further research is warranted to fully elucidate the antimicrobial spectrum and mechanism of action of this compound to determine its potential as a novel therapeutic agent.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Benzyl-Indole-3-Carbaldehyde Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes for the preparation of 1-benzyl-indole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. The synthetic efficiency of two main strategies, direct N-benzylation of indole-3-carbaldehyde and a two-step approach involving the formylation of 1-benzyl-indole via the Vilsmeier-Haack reaction, are objectively evaluated based on experimental data.

At a Glance: Synthetic Route Comparison

Method Starting Material Key Reagents Reaction Time Yield (%) Number of Steps
Method A: N-Benzylation Indole-3-carbaldehydeBenzyl bromide, K₂CO₃, DMF6 hours91%1
Method B: Vilsmeier-Haack Formylation Indole1. Benzyl bromide, KOH, DMSO2. POCl₃, DMF1. 1.5 hours2. Not specified1. 85-89%2. Not specified2

Method A: Direct N-Benzylation of Indole-3-Carbaldehyde

This single-step method involves the direct alkylation of the nitrogen atom of the indole ring of commercially available indole-3-carbaldehyde.

Experimental Protocol

A mixture of indole-3-carbaldehyde (10 mmol), benzyl bromide (10.85 mmol), and anhydrous potassium carbonate (1.4 g) in dimethylformamide (DMF, 10 mL) is stirred vigorously and refluxed for 6 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried. Recrystallization from ethanol affords pure 1-benzyl-1H-indole-3-carbaldehyde.[1]

Performance Data

This method offers a high yield of the desired product in a single, straightforward step. The reported yield for this procedure is 91%.[1]

Method B: Vilsmeier-Haack Formylation of 1-Benzyl-Indole

This two-step approach first involves the synthesis of 1-benzyl-indole, followed by the introduction of a formyl group at the 3-position of the indole ring using the Vilsmeier-Haack reaction.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-Indole

To a stirred suspension of potassium hydroxide (0.399 mol) in dimethyl sulfoxide (DMSO, 200 mL), indole (0.100 mol) is added, and the mixture is stirred for 45 minutes at room temperature.[2] Benzyl bromide (0.200 mol) is then added, and stirring is continued for an additional 45 minutes. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with water and dried. After removal of the solvent and excess benzyl bromide by distillation, the crude product is purified by distillation under reduced pressure to yield 1-benzyl-indole.[2]

Step 2: Vilsmeier-Haack Formylation of 1-Benzyl-Indole

Performance Data

The first step, the synthesis of 1-benzyl-indole, proceeds with a high yield of 85-89%.[2] The efficiency of the second step, the Vilsmeier-Haack formylation, would need to be determined experimentally to allow for a direct comparison with Method A.

Visualizing the Synthetic Pathways

To illustrate the logical flow of the two synthetic methods, the following diagrams were generated using the DOT language.

Synth_Method_A Indole3Carbaldehyde Indole-3-carbaldehyde Reagents_A K₂CO₃, DMF Reflux, 6h Indole3Carbaldehyde->Reagents_A BenzylBromide Benzyl Bromide BenzylBromide->Reagents_A Product_A 1-Benzyl-Indole-3-Carbaldehyde Reagents_A->Product_A Yield: 91%

Caption: Synthetic workflow for Method A: N-Benzylation.

Synth_Method_B Indole Indole Reagents_B1 KOH, DMSO RT, 1.5h Indole->Reagents_B1 BenzylBromide_B Benzyl Bromide BenzylBromide_B->Reagents_B1 Intermediate 1-Benzyl-Indole Reagents_B1->Intermediate Yield: 85-89% Reagents_B2 POCl₃, DMF Intermediate->Reagents_B2 Product_B 1-Benzyl-Indole-3-Carbaldehyde Reagents_B2->Product_B Yield: Not Specified

Caption: Synthetic workflow for Method B: Vilsmeier-Haack Formylation.

Conclusion

Based on the available data, the direct N-benzylation of indole-3-carbaldehyde (Method A) appears to be the more efficient and straightforward method for the preparation of 1-benzyl-indole-3-carbaldehyde. It is a single-step synthesis with a reported high yield of 91%.

The Vilsmeier-Haack approach (Method B) involves two steps. While the initial synthesis of 1-benzyl-indole is efficient (85-89% yield), the lack of a specific, high-yielding protocol for the subsequent formylation step makes it difficult to definitively compare its overall efficiency with Method A. Further experimental investigation into the Vilsmeier-Haack formylation of 1-benzyl-indole is required to provide a complete and quantitative comparison.

For researchers and drug development professionals seeking a reliable and high-yielding method for the synthesis of 1-benzyl-indole-3-carbaldehyde, the direct N-benzylation of indole-3-carbaldehyde is the recommended route based on current literature.

References

Confirming the Structure of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde: A Comparative Guide to Crystallographic and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of single-crystal X-ray crystallography against key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy—for the structural confirmation of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a heterocyclic compound with potential pharmacological interest.

The precise arrangement of atoms and functional groups within a molecule dictates its physical, chemical, and biological properties. While spectroscopic techniques provide valuable insights into a compound's connectivity and functional groups, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution three-dimensional structure. This guide will delve into the experimental protocols of each technique and present a comparative analysis of their performance in the context of elucidating the structure of this compound.

Performance Comparison: Crystallography vs. Spectroscopic Methods

The choice of analytical technique for structural elucidation depends on a variety of factors, including the nature of the sample, the desired level of detail, and the specific questions being addressed. While each method offers unique advantages, a combined approach often provides the most comprehensive understanding of a molecule's structure.

ParameterSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Fourier-Transform Infrared (FT-IR) Spectroscopy
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Detailed information on the chemical environment of atoms (¹H, ¹³C), connectivity through scalar couplings, and spatial proximity through nuclear Overhauser effects (NOEs).High-resolution mass-to-charge ratio for molecular formula determination and fragmentation patterns for structural clues.Information about the presence of specific functional groups based on their vibrational frequencies.
Sample Requirements High-quality single crystal (typically 0.1-0.3 mm).Soluble sample in a deuterated solvent (mg quantities).Small sample amount (µg to ng), can be in solid, liquid, or gas phase.Small sample amount (mg), can be solid or liquid.
Resolution Atomic resolution (typically < 1 Å).Provides information on through-bond and through-space atomic interactions.High mass resolution allows for accurate mass determination.Spectral resolution determines the ability to distinguish between closely spaced vibrational bands.
Key Strengths Unambiguous determination of absolute and relative stereochemistry.[1] Provides a complete 3D structure.Excellent for determining the connectivity of atoms in solution and studying dynamic processes.[2]Highly sensitive technique for determining molecular weight and formula.[3]Rapid and non-destructive method for identifying functional groups.[4]
Limitations Requires the growth of suitable single crystals, which can be challenging. The determined structure is in the solid state, which may differ from the solution conformation.[5]Can be difficult to interpret for complex molecules with overlapping signals. Does not directly provide a 3D structure without extensive analysis (e.g., NOESY).Does not provide direct information on stereochemistry or the 3D arrangement of atoms.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for obtaining high-quality data for structural elucidation. Below are outlines of the key experimental procedures for each technique.

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or solvent layering techniques.

  • Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, high-resolution structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed to identify the chemical shifts, coupling constants, and correlations between different nuclei.

  • Spectral Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals and to establish the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight, and high-resolution mass spectrometry can be used to determine the elemental composition. Fragmentation patterns can provide clues about the molecule's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or a thin film is cast from a solution.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared beam is passed through it. The interferometer modulates the infrared radiation, and the detector measures the intensity of the transmitted light.

  • Spectral Analysis: A Fourier transform is applied to the interferogram to obtain the infrared spectrum, which shows the absorption of infrared radiation as a function of wavenumber. Characteristic absorption bands are then correlated to specific functional groups present in the molecule.

Visualization of Workflows and Pathways

To further illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Structural Elucidation cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Structure Confirmation Synthesis & Purification Synthesis & Purification Crystal Growth Crystal Growth Synthesis & Purification->Crystal Growth For Crystallography Dissolution in Solvent Dissolution in Solvent Synthesis & Purification->Dissolution in Solvent For NMR, MS, IR X-ray Crystallography X-ray Crystallography Crystal Growth->X-ray Crystallography NMR Spectroscopy NMR Spectroscopy Dissolution in Solvent->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Dissolution in Solvent->Mass Spectrometry FT-IR Spectroscopy FT-IR Spectroscopy Dissolution in Solvent->FT-IR Spectroscopy 3D Structure 3D Structure X-ray Crystallography->3D Structure Connectivity & Functional Groups Connectivity & Functional Groups NMR Spectroscopy->Connectivity & Functional Groups Mass Spectrometry->Connectivity & Functional Groups FT-IR Spectroscopy->Connectivity & Functional Groups Connectivity & Functional Groups->3D Structure Model Building

Caption: A generalized workflow for the structural elucidation of an organic compound.

Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Kinase Cascade (e.g., MAPK) Kinase Cascade (e.g., MAPK) Receptor Tyrosine Kinase (RTK)->Kinase Cascade (e.g., MAPK) Transcription Factor Transcription Factor Kinase Cascade (e.g., MAPK)->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation This compound This compound This compound->Kinase Cascade (e.g., MAPK)

Caption: A hypothetical signaling pathway where the title compound acts as an inhibitor.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of researchers and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde, a halogenated organic compound. These procedures are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Required PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to prevent skin contact.

  • Respiratory Protection: Handle the compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of dust or vapors.[1][2]

Waste Characterization and Segregation

Proper segregation of chemical waste is the foundational step in compliant disposal. Based on its chemical structure, this compound is classified as a halogenated organic waste .

Key Segregation Principles:

  • Do not mix with non-halogenated organic waste.

  • Do not dispose of down the drain.[3]

  • Do not dispose of in regular trash.

  • Collect in a designated, properly labeled hazardous waste container.

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal service.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Use a clean, non-reactive, and sealable container designated for halogenated organic waste.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Mark the accumulation start date on the label.

  • Transfer of Waste:

    • Solid Waste: Carefully transfer any solid this compound waste into the designated container using a clean spatula. Perform this transfer within a chemical fume hood to prevent the generation and inhalation of dust.

    • Contaminated Labware:

      • Disposable items (e.g., weighing paper, contaminated paper towels, pipette tips): Place directly into the "Halogenated Organic Waste" container.

      • Reusable glassware: Rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol). Transfer the resulting solvent rinse into a designated "Halogenated Liquid Organic Waste" container. Repeat the rinsing process two more times (triple-rinse).

  • Storage:

    • Securely cap all waste containers.

    • Store the waste containers in a designated and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents.[1][4]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

Data Summary for Disposal Options
Disposal MethodSuitability for this compoundKey Considerations
Incineration by a Licensed Hazardous Waste Facility Highly Recommended The standard and safest method for halogenated organic compounds. Ensures complete destruction.
Chemical Deactivation (Aldehyde Group) Potentially Applicable with Caution Could involve oxidation to the less reactive carboxylic acid. However, this should only be performed by trained personnel, and the resulting waste would still be considered halogenated and require proper disposal.
Landfill Not Recommended Inappropriate for organic compounds and may be prohibited by local regulations.
Sewer Disposal Strictly Prohibited The compound's halogenated nature and potential environmental toxicity forbid this method.[3]
Experimental Protocol: Aldehyde Deactivation (for reference only)

While not a complete disposal method, chemical deactivation of the aldehyde functional group can reduce the reactivity of the waste. The following is a general procedure for the oxidation of an aldehyde to a carboxylic acid. This procedure should be adapted and validated by qualified chemists before implementation and does not negate the need for professional hazardous waste disposal of the final product.

Permanganate Oxidation of an Aldehyde:

Reaction: 3 RCHO + 2 KMnO₄ → 2 RCO₂K + RCO₂H + 2 MnO₂ + H₂O

Procedure:

  • In a round-bottomed flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 0.1 mol of the aldehyde in 100 mL of water (if soluble, otherwise a suitable solvent).

  • Slowly add a solution of 0.07 mol of potassium permanganate (KMnO₄) in 200 mL of water dropwise to the stirred aldehyde solution.

  • Maintain the reaction temperature below 20°C using an ice bath.

  • Continue stirring for 1-2 hours after the addition is complete.

  • The resulting mixture, containing the potassium salt of the carboxylic acid and manganese dioxide, must still be treated as halogenated hazardous waste and disposed of accordingly.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G A Start: Disposal of This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Is the waste containerized? B->C D Characterize as Halogenated Organic Waste C->D Yes F Collect in a labeled, sealed container for 'Halogenated Waste' C->F No E Segregate from non-halogenated waste D->E E->F G Waste includes sharps or liquids? F->G H Place solids and contaminated disposables in solid waste container G->H Solids only I Triple-rinse glassware with solvent, collect rinseate in liquid waste container G->I Yes J Store waste in designated Satellite Accumulation Area H->J I->J K Arrange for pickup by EHS or licensed hazardous waste contractor J->K L End: Proper Disposal K->L

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde
Reactant of Route 2
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1-(3-chlorobenzyl)-1H-indole-3-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.